molecular formula C12H13N3O2 B2833552 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid CAS No. 1496324-50-5

3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid

货号: B2833552
CAS 编号: 1496324-50-5
分子量: 231.255
InChI 键: VHRFXCXGALPDKX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid is a benzoic acid derivative chemical compound with the CAS Registry Number 1496324-50-5 . This research-grade chemical has a molecular formula of C12H13N3O2 and a molecular weight of 231.25 g/mol . Its structure can be represented by the SMILES notation O=C(O)C1=CC=CC(NCC2=CN=CN2C)=C1 . This compound is characterized as a pharmaceutical intermediate, indicating its primary value in the research and development of novel active ingredients . As a benzoic acid derivative featuring an imidazole moiety, it serves as a versatile building block in medicinal chemistry. Researchers utilize this compound for investigating new synthetic pathways and developing potential therapeutic agents. It is supplied as a solid and should be stored according to standard laboratory safety protocols for chemicals of its class. Key Specifications: • CAS Number: 1496324-50-5 • Molecular Formula: C12H13N3O2 • Molecular Weight: 231.25 g/mol This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Ensure all handling is conducted by qualified professionals in accordance with your institution's laboratory safety guidelines.

属性

IUPAC Name

3-[(3-methylimidazol-4-yl)methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-15-8-13-6-11(15)7-14-10-4-2-3-9(5-10)12(16)17/h2-6,8,14H,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRFXCXGALPDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CNC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Course for a Novel Drug Candidate

In the landscape of modern drug discovery, the journey of a molecule from a promising hit to a viable clinical candidate is governed by a complex interplay of biological activity and physicochemical properties. It is this latter set of characteristics that dictates the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a potential therapeutic agent.[1] An early and thorough understanding of these properties is not merely a data-gathering exercise; it is a critical component of a strategic, resource-efficient drug development program. Molecules with suboptimal physicochemical profiles are prone to failure in later, more expensive stages of development.[2]

This guide provides a comprehensive framework for the characterization of a novel molecule of interest: 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid. This compound, featuring a benzoic acid moiety, a secondary amine linker, and a substituted imidazole ring, possesses functional groups that are common in many established pharmaceuticals.[3][4] The presence of both acidic and basic centers suggests a nuanced interaction with biological systems, making a detailed physicochemical analysis essential.

As of the date of this guide, specific experimental data for this compound is not widely available in peer-reviewed literature. Therefore, this document is designed to serve as a technical roadmap for researchers, scientists, and drug development professionals. It outlines the theoretical importance of key physicochemical parameters and provides detailed, field-proven experimental protocols for their determination. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data to guide the critical decisions in your research and development pipeline.

Molecular Identity and Structural Attributes

A foundational understanding of a molecule begins with its basic structural and chemical properties. These identifiers are crucial for sample tracking, data registration, and computational modeling.

Table 1: Core Molecular Identifiers for 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid

PropertyValueSource
CAS Number 1496324-50-5[5]
Molecular Formula C₁₂H₁₃N₃O₂[5]
Molecular Weight 231.25 g/mol [5]
Chemical Structure Chemical Structure(Structure rendered based on IUPAC name)

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The acid dissociation constant, or pKa, is arguably one of the most critical physicochemical parameters for any ionizable drug candidate.[6] It quantifies the strength of an acid or base and dictates the extent of ionization of a molecule at a given pH.[7] For 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid, which is amphoteric (containing both acidic and basic functional groups), understanding its multiple pKa values is paramount. The ionization state influences solubility, permeability across biological membranes, binding to the target protein, and plasma protein binding.[8]

This molecule possesses three key ionizable centers:

  • Carboxylic Acid: Expected to be acidic, losing a proton to form a carboxylate anion.

  • Imidazole Ring: The non-methylated nitrogen (N-3) is basic and can accept a proton to form an imidazolium cation.

  • Secondary Amine: The linker amine is also basic and can be protonated.

Causality Behind Experimental Choice: Potentiometric Titration

While several methods exist for pKa determination, including UV-metric and capillary electrophoresis techniques, the gold standard for its accuracy and directness, especially for novel compounds, is potentiometric acid-base titration .[4][9] This method directly measures the change in pH of a solution of the compound as a titrant of known concentration is added. The resulting titration curve provides clear inflection points corresponding to the pKa values of the ionizable groups.[9] Its key advantage is that it does not require the molecule to have a chromophore, making it universally applicable.[4]

Experimental Protocol: Potentiometric pKa Determination

This protocol outlines the determination of the pKa values of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid using a standardized potentiometric titration method.

Materials and Equipment:

  • 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid (solid, >98% purity)

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Potassium Hydroxide (KOH)

  • High-purity water (Milli-Q or equivalent)

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Automated titrator equipped with a combination pH electrode

  • Magnetic stirrer and stir bars

  • Calibrated analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the test compound and dissolve it in a known volume (e.g., 50 mL) of high-purity water. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.

  • Initial Titration (Acidification): Place the solution on the magnetic stirrer and immerse the calibrated pH electrode. Begin titrating with standardized 0.1 M HCl, adding small, precise volumes (e.g., 0.02 mL increments). Record the pH after each addition, allowing the reading to stabilize. Continue the titration until a significant drop in pH is observed and the curve has clearly flattened in the acidic region.

  • Back Titration (Basification): Following the acidification, titrate the same solution with standardized 0.1 M KOH. Add the titrant in small increments, recording the pH at each step. Continue the titration until the pH has risen significantly and the titration curve has flattened in the basic region.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added for both titrations. The pKa values are determined from the points of half-equivalence, which correspond to the inflection points on the titration curve.[9] Specialized software is typically used to calculate the derivatives of the titration curve to accurately identify these points.

G cluster_prep Sample Preparation cluster_titration Automated Titration cluster_analysis Data Analysis prep1 Weigh Compound prep2 Dissolve in Water + KCl prep1->prep2 titrate1 Titrate with 0.1M HCl prep2->titrate1 titrate2 Record pH vs. Volume titrate1->titrate2 titrate3 Titrate with 0.1M KOH titrate2->titrate3 titrate4 Record pH vs. Volume titrate3->titrate4 analysis1 Plot pH vs. Volume titrate4->analysis1 analysis2 Calculate Derivatives analysis1->analysis2 analysis3 Identify Inflection Points (pKa) analysis2->analysis3

Caption: Workflow for potentiometric pKa determination.

Lipophilicity (logP and logD): Balancing Solubility and Permeability

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its pharmacokinetic behavior.[10] It influences solubility, absorption, membrane penetration, plasma protein binding, and even metabolic clearance pathways.[10] This property is typically expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).

  • logP describes the partitioning of the neutral (un-ionized) form of the molecule between an immiscible lipid phase (typically n-octanol) and an aqueous phase.[4]

  • logD is the partition ratio at a specific pH (commonly physiological pH 7.4) and accounts for all forms of the molecule (neutral and ionized).[11] For an ionizable compound like ours, logD is the more physiologically relevant parameter.

Causality Behind Experimental Choice: The Shake-Flask Method

The "gold standard" for determining logP/logD is the shake-flask method .[3] This technique directly measures the concentration of the solute in both the aqueous and lipid phases after they have reached equilibrium.[3] Its primary advantage is that it is a direct, fundamental measurement of partitioning. While it can be more labor-intensive than chromatographic methods, its accuracy and reliability make it the definitive choice for characterizing a lead compound.[5]

Experimental Protocol: Shake-Flask logD₇.₄ Determination

This protocol details the measurement of the octanol-water distribution coefficient at pH 7.4 (logD₇.₄).

Materials and Equipment:

  • 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid

  • n-Octanol (pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Glass vials with PTFE-lined caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV or LC-MS/MS)

Procedure:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for at least 24 hours to ensure mutual saturation. Separate the two phases.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous buffer.

  • Partitioning: In a glass vial, combine a known volume of the compound's aqueous solution with an equal volume of the pre-saturated n-octanol.

  • Equilibration: Tightly cap the vials and shake them for a set period (e.g., 2-4 hours) to allow the compound to partition between the two phases and reach equilibrium.[11]

  • Phase Separation: Centrifuge the vials at a moderate speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the aqueous and octanol layers.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and the octanol phases. Determine the concentration of the compound in each phase using a validated analytical method (HPLC-UV is common if the compound has a UV chromophore).

  • Calculation: The logD is calculated using the following formula: LogD = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Pre-saturate n-Octanol and Buffer exp1 Combine Phases + Compound prep1->exp1 prep2 Prepare Compound Stock in Buffer prep2->exp1 exp2 Shake to Equilibrate exp1->exp2 exp3 Centrifuge to Separate exp2->exp3 analysis1 Quantify Compound in Each Phase (HPLC) exp3->analysis1 analysis2 Calculate LogD analysis1->analysis2

Caption: Workflow for Shake-Flask LogD determination.

Aqueous Solubility: A Prerequisite for Efficacy

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.[12] A compound must be in solution to be absorbed from the gastrointestinal tract and to interact with its biological target. Poor solubility can lead to erratic absorption, low bioavailability, and challenges in formulation development.[13] Two types of solubility are typically measured:

  • Kinetic Solubility: Measures the solubility of a compound when it is rapidly precipitated from a high-concentration organic stock solution (e.g., DMSO) into an aqueous buffer. It is a high-throughput assay often used in early discovery.[14]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a solvent. It is a more time-consuming but more accurate measure, crucial for lead optimization and pre-formulation.[15]

Causality Behind Experimental Choice: Thermodynamic "Shake-Flask" Solubility

For a lead candidate, determining the thermodynamic solubility is essential as it represents the true saturation point of the compound at equilibrium.[15] The shake-flask method, analogous to the one used for logD determination, is the most reliable approach.[13] It measures the concentration of the dissolved compound after a prolonged incubation of an excess of the solid material with the aqueous buffer, ensuring that equilibrium has been reached.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol describes the measurement of thermodynamic solubility in a physiologically relevant buffer.

Materials and Equipment:

  • 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with sealed caps

  • Thermostatted shaker incubator

  • Syringe filters (e.g., 0.45 µm PVDF)

  • Analytical instrumentation for quantification (e.g., HPLC-UV or LC-MS/MS)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4). The presence of undissolved solid must be visible.

  • Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is achieved.

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve.

  • Data Reporting: The solubility is reported in units of µg/mL or µM.

G cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis prep1 Add Excess Solid Compound to Buffer exp1 Incubate with Shaking (24-48 hours) prep1->exp1 analysis1 Filter Supernatant exp1->analysis1 analysis2 Quantify Concentration of Filtrate (HPLC) analysis1->analysis2 analysis3 Report Solubility (µg/mL) analysis2->analysis3

Caption: Workflow for Thermodynamic Solubility determination.

Summary of Physicochemical Properties

The following table should be used to consolidate the experimentally determined physicochemical data for 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid. This centralized data is crucial for building structure-activity relationships (SAR) and for developing predictive ADMET models.

Table 2: Summary of Key Physicochemical Properties (Experimental Targets)

ParameterDescriptionTarget Value / ResultMethod
pKa₁ (Acidic) Ionization of the carboxylic acid group.To be determinedPotentiometric Titration
pKa₂ (Basic) Protonation of the imidazole ring.To be determinedPotentiometric Titration
pKa₃ (Basic) Protonation of the secondary amine.To be determinedPotentiometric Titration
logP Partition coefficient of the neutral species.To be determinedShake-Flask or Calculated
logD₇.₄ Distribution coefficient at pH 7.4.To be determinedShake-Flask
Aqueous Solubility Thermodynamic solubility at pH 7.4.To be determinedShake-Flask

Conclusion: Building a Foundation for Success

The comprehensive physicochemical characterization of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid, as outlined in this guide, is a non-negotiable first step in its journey as a potential drug candidate. The robust determination of its pKa, lipophilicity, and solubility will provide the essential data needed to interpret biological assay results, guide medicinal chemistry optimization efforts, and design appropriate formulations. By adhering to these validated protocols, research teams can build a solid foundation of high-quality data, enabling informed, confident decision-making and ultimately increasing the probability of success for this promising molecule.

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Google Cloud.
  • Gleeson, M. P., Hersey, A., & Montanari, D. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1405–1419. [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Frontiers. (2024, July 8). The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry. Retrieved from [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–1413. [Link]

  • Keserű, G. M., & Molnár, L. (2002). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Mini Reviews in Medicinal Chemistry, 2(4), 385–394. [Link]

  • RA Journals. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. (Review Article). RA Journal of Applied Research. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy. Retrieved from [Link]

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 17(4), 38-42.
  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • International Journal of Innovative Research and Scientific Studies. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(2), 336-350.
  • University of Arizona. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2023, February 7). Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity. Journal of Medicinal and Chemical Sciences, 6(2), 356-363.
  • ResearchGate. (2025, November 14). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

Sources

A Technical Guide to the Putative Mechanism of Action of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid: A Hypothetical Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for human or veterinary use. [1]

This document provides a comprehensive framework for the investigation of the mechanism of action of the novel small molecule, 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid. Given the absence of published data on the specific biological activity of this compound, this guide puts forth a scientifically informed hypothesis and details the experimental strategy required for its validation. The structural motifs present in the molecule, namely the substituted imidazole and aminobenzoic acid moieties, are frequently observed in compounds targeting protein kinases. Therefore, this guide will proceed under the working hypothesis that 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid functions as a kinase inhibitor.

Molecular Structure and Rationale for Kinase Inhibition Hypothesis

The chemical structure of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid (Figure 1) contains key features that suggest a potential interaction with the ATP-binding pocket of protein kinases. The 1-methyl-1H-imidazolyl group can act as a hinge-binding motif, forming hydrogen bonds with the kinase hinge region. The benzoic acid portion can be involved in additional interactions within the active site, potentially conferring selectivity. The overall scaffold is reminiscent of known kinase inhibitors that utilize similar fragments to achieve high-affinity binding.

Figure 1: Chemical Structure of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid

Proposed Mechanism of Action: Competitive ATP Inhibition

We hypothesize that 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid acts as a competitive inhibitor of one or more protein kinases. This mechanism involves the compound binding to the active site of the kinase, directly competing with the endogenous substrate, ATP. This binding event would prevent the phosphorylation of downstream protein substrates, thereby modulating the signaling pathway regulated by the target kinase.

A potential signaling pathway that could be affected is the MAPK/ERK pathway, a critical regulator of cell proliferation, differentiation, and survival. Inhibition of a kinase within this cascade, such as MEK or ERK, would have significant downstream effects.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Substrate Substrate Protein ERK->Substrate Phosphorylates ADP ADP ERK->ADP Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates pSubstrate Phosphorylated Substrate ATP ATP ATP->ERK Binds Compound 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid Compound->ERK Inhibits Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates

A putative signaling pathway affected by the compound.

Experimental Workflow for Mechanism of Action Elucidation

A multi-step experimental approach is necessary to validate the kinase inhibitor hypothesis and identify the specific target(s) of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid.

Experimental_Workflow Start Start: Compound Synthesis and Characterization Kinase_Screen Phase 1: Broad Kinase Panel Screening Start->Kinase_Screen Hit_Validation Phase 2: Hit Validation and IC50 Determination Kinase_Screen->Hit_Validation Cellular_Assays Phase 3: Cellular Activity Assessment Hit_Validation->Cellular_Assays Mechanism_Studies Phase 4: Mechanistic Studies Cellular_Assays->Mechanism_Studies End End: Target Identification and Validation Mechanism_Studies->End

A summary of the experimental workflow.
Phase 1: Broad Kinase Panel Screening

The initial step is to perform a broad screen against a panel of diverse protein kinases to identify potential targets.

Protocol: Kinase Panel Screening (Example using a commercial service)

  • Compound Preparation: Prepare a stock solution of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Concentration: The compound will be assayed at a single concentration (e.g., 10 µM) against a panel of 200-400 kinases.

  • Assay Principle: The assay typically measures the amount of ATP consumed or the amount of phosphorylated substrate produced. A reduction in kinase activity in the presence of the compound indicates inhibition.

  • Data Analysis: The percentage of inhibition for each kinase is calculated. "Hits" are typically defined as kinases showing >50% inhibition at the screening concentration.

Phase 2: Hit Validation and IC50 Determination

The "hits" identified in the primary screen must be validated, and their potency determined by generating dose-response curves.

Protocol: IC50 Determination

  • Serial Dilution: Prepare a series of dilutions of the compound, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Kinase Assay: Perform the kinase assay for each "hit" kinase with the range of compound concentrations.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Hypothetical Kinase IC50 (nM)
Kinase A50
Kinase B250
Kinase C>10,000
Phase 3: Cellular Activity Assessment

To determine if the compound is active in a cellular context, assays measuring the inhibition of the target kinase's activity within cells are required.

Protocol: Western Blot Analysis of Substrate Phosphorylation

  • Cell Treatment: Treat a relevant cell line with increasing concentrations of the compound for a specified period.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated form of the kinase's substrate and the total amount of the substrate.

  • Data Analysis: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.

Phase 4: Mechanistic Studies

To confirm the proposed mechanism of competitive ATP inhibition, enzyme kinetics studies are necessary.

Protocol: Michaelis-Menten Kinetics

  • Varying Substrate Concentrations: Perform the kinase assay with a fixed concentration of the inhibitor and varying concentrations of ATP.

  • Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots. For a competitive inhibitor, the apparent Km for ATP will increase, while the Vmax will remain unchanged.

Conclusion

This technical guide outlines a hypothetical mechanism of action for 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid as a kinase inhibitor and provides a detailed experimental plan to validate this hypothesis. The proposed workflow, from broad screening to detailed mechanistic studies, represents a robust approach to characterizing the biological activity of this novel compound. The insights gained from these studies will be crucial for any future development of this molecule for therapeutic purposes.

References

  • ACS Publications. Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. [Link]

  • PubMed. Thromboxane Modulating Agents. 3. 1H-imidazol-1-ylalkyl- And 3-pyridinylalkyl-substituted 3-[2-[(arylsulfonyl)amino]ethyl]benzenepropanoic Acid Derivatives as Dual Thromboxane Synthase inhibitor/thromboxane Receptor Antagonists. [Link]

  • MDPI. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. [Link]

Sources

A Comprehensive Guide to the Crystal Structure and Polymorphism of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic Acid: An Investigational Approach

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The solid-state properties of an Active Pharmaceutical Ingredient (API), including its crystal structure and potential for polymorphism, are critical determinants of its stability, solubility, and bioavailability. This guide addresses the topic of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid, a novel compound for which no public crystallographic data currently exists. In the absence of established data, this document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a systematic and rigorous investigational workflow. It provides field-proven methodologies for the synthesis, comprehensive polymorph screening, and detailed solid-state characterization of a new chemical entity. The protocols described herein are designed to be self-validating, ensuring scientific integrity and the generation of a robust data package for regulatory and development purposes.

Introduction: The Imperative of Solid-State Characterization

3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid combines the structural features of a substituted imidazole with a benzoic acid moiety, making it a molecule of interest for pharmaceutical development. The ability of a compound to exist in more than one crystalline form is known as polymorphism. Different polymorphs can exhibit distinct physicochemical properties, and the unexpected appearance of a more stable, less soluble form can have disastrous consequences, as exemplified by the case of Ritonavir.[1] Therefore, a thorough investigation to discover and characterize all accessible polymorphic forms of a new API is a mandatory step in modern drug development.[2]

This guide provides a comprehensive framework for the de novo investigation of the solid-state chemistry of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid. We will proceed from a proposed synthetic route to a multi-faceted analytical strategy designed to identify, isolate, and thoroughly characterize its potential crystalline forms.

Part 1: Synthesis and Preparation of the Target Compound

A plausible and efficient route to synthesize the title compound is through reductive amination, a cornerstone reaction in medicinal chemistry for forming C-N bonds.[3][4] This approach involves the reaction of 3-aminobenzoic acid with 1-methyl-1H-imidazole-5-carbaldehyde in the presence of a suitable reducing agent.

Experimental Protocol: Synthesis via Reductive Amination

Objective: To synthesize 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid with high purity suitable for crystallization studies.

Materials:

  • 3-aminobenzoic acid

  • 1-methyl-1H-imidazole-5-carbaldehyde[5]

  • Sodium triacetoxyborohydride (STAB)[6]

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA) (optional, as catalyst)[6]

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Reactant Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-aminobenzoic acid (1.0 eq) and 1-methyl-1H-imidazole-5-carbaldehyde (1.1 eq) in anhydrous DCM.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. A catalytic amount of acid, such as TFA, can be added to facilitate this step, particularly for less reactive anilines.[6]

  • Reduction: To the stirring mixture, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The reaction is often mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Methanol/Water, Ethyl Acetate/Hexanes) to yield the pure target compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: A Systematic Approach to Polymorph Screening

The goal of a polymorph screen is to crystallize the compound under a wide variety of conditions to maximize the chances of discovering all accessible solid forms.[7][8] This involves varying solvents, supersaturation methods, and temperatures.

Experimental Protocol: Comprehensive Crystallization Screen

Objective: To identify all potential polymorphs, solvates, and hydrates of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid.

Methodologies:

  • Solvent Selection: Choose a diverse range of at least 20 solvents with varying polarities, hydrogen-bonding capabilities, and boiling points (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, tetrahydrofuran, toluene, heptane).[1]

  • Crystallization Techniques: [9][10]

    • Slow Evaporation: Prepare saturated or near-saturated solutions at room temperature. Cover the vials with a perforated seal and allow the solvent to evaporate slowly.

    • Cooling Crystallization: Prepare saturated solutions at an elevated temperature (e.g., 40-60°C). Allow the solutions to cool slowly to room temperature, and then transfer to a refrigerator (4°C) and freezer (-20°C).

    • Anti-Solvent Addition: Prepare a concentrated solution of the compound in a "good" solvent. Slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) until turbidity is observed, then allow it to stand.

    • Slurry Equilibration: Stir a suspension of the compound in a chosen solvent at different temperatures (e.g., room temperature and 50°C) for an extended period (1-2 weeks). This method is effective for converting metastable forms to the most stable form at that temperature.[7]

    • Melt Crystallization (if thermally stable): Heat the compound above its melting point and then cool it slowly. This can sometimes produce forms not accessible from solution.[]

The results from each experiment should be collected and analyzed primarily by Powder X-ray Diffraction (PXRD).

Polymorph_Screening_Workflow cluster_prep Preparation cluster_cryst Crystallization Methods cluster_analysis Primary Analysis cluster_results Outcome & Further Characterization API Pure API Evap Slow Evaporation API->Evap Cool Cooling Crystallization (Ambient, 4°C, -20°C) API->Cool Anti Anti-Solvent Addition API->Anti Slurry Slurry Equilibration (RT, 50°C) API->Slurry Solvents Diverse Solvent Set (n > 20) Solvents->Evap Solvents->Cool Solvents->Anti Solvents->Slurry PXRD Powder X-Ray Diffraction (PXRD) for all solid samples Evap->PXRD Cool->PXRD Anti->PXRD Slurry->PXRD Amorphous Amorphous Solid PXRD->Amorphous FormA Polymorph A PXRD->FormA FormB Polymorph B PXRD->FormB Solvate Solvate/Hydrate PXRD->Solvate FurtherChar DSC, TGA, SCXRD, Spectroscopy FormA->FurtherChar FormB->FurtherChar Solvate->FurtherChar

Caption: Workflow for a systematic polymorph screen.

Part 3: Solid-State Characterization

A combination of analytical techniques is required to fully characterize the discovered solid forms.[7][12]

Powder X-Ray Diffraction (PXRD)

PXRD is the primary and most definitive tool for identifying and distinguishing between different crystalline forms.[13][14] Each polymorph will produce a unique diffraction pattern, which serves as its "fingerprint."

Experimental Protocol: PXRD Analysis

  • Sample Preparation: Gently grind a small amount (5-10 mg) of the crystalline sample with a mortar and pestle to ensure random orientation of the crystallites. Pack the powder into the sample holder, ensuring the surface is flat and level with the holder's surface.[15]

  • Instrument Setup: Use a diffractometer with a Cu Kα radiation source.

  • Data Collection: Scan the sample over a suitable 2θ range, typically from 2° to 40°, with an appropriate step size (e.g., 0.02°) and scan speed.

  • Data Analysis: Compare the resulting diffractograms. Different peak positions (in 2θ) and/or relative intensities indicate different crystal forms.[16]

Single Crystal X-Ray Diffraction (SCXRD)

While PXRD identifies polymorphs, SCXRD provides the definitive three-dimensional structure of a single crystal, including unit cell dimensions, space group, bond lengths, and bond angles.[17][18]

Experimental Protocol: SCXRD Analysis

  • Crystal Selection: From the crystallization experiments, select a high-quality, single crystal (typically 0.1-0.3 mm in size) that is optically clear and free of cracks or defects.[19]

  • Mounting: Mount the crystal on a goniometer head.

  • Data Collection: Place the goniometer on the diffractometer. Center the crystal in the X-ray beam and perform data collection, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the collected diffraction data to solve and refine the crystal structure using specialized software.

Table 1: Template for Crystallographic Data Presentation

Parameter Form I Form II
Chemical Formula
Formula Weight
Crystal System
Space Group
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
Volume (ų)
Z (molecules/unit cell)
Calculated Density (g/cm³)

| R-factor (%) | | |

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for understanding the thermal behavior and thermodynamic relationships between polymorphs.[20][21]

  • DSC measures the heat flow into or out of a sample as a function of temperature. It reveals melting points, solid-solid phase transitions, and crystallization events.[22]

  • TGA measures the change in mass of a sample as a function of temperature. It is primarily used to detect desolvation (for solvates/hydrates) or decomposition.

Experimental Protocol: Thermal Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate DSC/TGA pan (e.g., aluminum).

  • Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

  • Data Collection: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge over a relevant temperature range (e.g., 25 °C to 350 °C).

  • Data Interpretation: Analyze the resulting thermograms for endothermic (melting, desolvation) and exothermic (crystallization, decomposition) events. The melting point is a key characteristic of a specific polymorph. Complex thermal behavior can indicate a metastable form converting to a more stable one upon heating.

Thermal_Analysis_Interpretation cluster_input Input Data cluster_events Observed Thermal Events cluster_interp Interpretation DSC_Data DSC Thermogram (Heat Flow vs. Temp) Endotherm Endotherm (DSC) DSC_Data->Endotherm Exotherm Exotherm (DSC) DSC_Data->Exotherm TGA_Data TGA Thermogram (Weight % vs. Temp) WeightLoss Weight Loss (TGA) TGA_Data->WeightLoss NoWeightLoss No Weight Loss (TGA) TGA_Data->NoWeightLoss Melting Melting Endotherm->Melting No prior weight loss Transition Solid-Solid Transition Endotherm->Transition No weight loss Desolvation Desolvation (Solvate/Hydrate) Endotherm->Desolvation Corresponds with weight loss Exotherm->Transition No weight loss Recrystallization Recrystallization Exotherm->Recrystallization Often follows a melt WeightLoss->Desolvation Decomposition Decomposition WeightLoss->Decomposition Typically at higher temp.

Caption: Logic for interpreting thermal analysis data.

Table 2: Summary of Thermal Analysis Data

Form TGA Event (Desolvation/Decomposition) DSC Events (Transition, Melting Point)
Form I Onset: Tₘ:
Form II Onset: Tₜᵣₐₙₛ: ; Tₘ:

| Solvate A | ~X% weight loss from Y°C to Z°C | Desolvation endotherm, Tₘ: |

Vibrational Spectroscopy (FTIR and Raman)

FTIR and Raman spectroscopy are powerful complementary techniques that probe molecular vibrations.[23] Since polymorphs have different crystal lattices and/or molecular conformations, their vibrational spectra will differ, providing a distinct fingerprint for each form.[24][25] These techniques are particularly useful for rapid, non-destructive analysis and for monitoring polymorphic transformations during processing.[26][27]

Conclusion

The comprehensive investigation of the solid-state properties of a new chemical entity like 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid is a critical, non-negotiable phase of pharmaceutical development. While no specific crystal structure or polymorphism data is currently available for this compound, the systematic application of the protocols detailed in this guide—from logical synthesis and exhaustive polymorph screening to multi-technique characterization—provides a robust framework for generating this essential knowledge. By integrating PXRD, SCXRD, thermal analysis, and vibrational spectroscopy, researchers can confidently identify, select, and control the optimal crystalline form, ensuring the development of a safe, stable, and effective drug product.

References

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. [Link]

  • Polymorph Screening Services. Improved Pharma. [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. ResearchGate. [Link]

  • X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure. [Link]

  • FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?. Lab Manager. [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • The applicability of powder X-ray diffraction to the quantification of drug substance polymorphs using a model organic system. ResearchGate. [Link]

  • The Relevance Of Polymorph Screening In The Pharmaceutical Industry. Eurofins. [Link]

  • Polymorph screening in pharmaceutical development. European Pharmaceutical Review. [Link]

  • Active Pharmaceutical Ingredient (API) Crystallisation. Micropore Technologies. [Link]

  • Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. ACS Publications. [Link]

  • Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. Chromatography Online. [Link]

  • Single-crystal X-ray Diffraction. Carleton College. [Link]

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  • Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Particle Analytical. [Link]

  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Thieme Chemistry. [Link]

  • Determination of Crystal Polymorphism by Thermal Analysis. Mettler Toledo. [Link]

  • How to grow crystals for X-ray crystallography. IUCr Journals. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich. [Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. [Link]

  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online. [Link]

  • Design of Spherical Crystallization of Active Pharmaceutical Ingredients via a Highly Efficient Strategy: From Screening to Preparation. ACS Publications. [Link]

  • Measuring isomers and polymorphs. Gammadata. [Link]

  • Molecular Structure Analysis: Single-Crystal X-ray Diffraction. Ulm University. [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization... MedCrave. [Link]

  • Powder X-ray Diffraction Protocol/SOP. University of Oregon. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. National Center for Biotechnology Information. [Link]

  • Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Coherent. [Link]

  • Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. National Center for Biotechnology Information. [Link]

  • Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. [Link]

  • Studying Polymorphism by Means of DSC. NETZSCH. [Link]

  • Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library. [Link]

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  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. [Link]

  • Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark. [Link]

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pharmacokinetic profile of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid in animal models

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic Acid (MIMA-BA)

Executive Summary

The compound 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid (CAS: 1496324-50-5), hereafter referred to as MIMA-BA , is a highly functionalized synthetic building block and pharmacophore. Characterized by a basic imidazole ring, a secondary amine bridge, and an acidic benzoic acid moiety, MIMA-BA presents unique physicochemical challenges in drug development. At physiological pH (7.4), the molecule exists predominantly as a zwitterion. This charge distribution profoundly influences its absorption, membrane permeability, and bioanalytical recovery.

As a Senior Application Scientist, I have structured this whitepaper to provide a definitive, field-proven methodology for evaluating the pharmacokinetic (PK) profile of MIMA-BA in animal models. This guide bypasses generic protocols, focusing instead on the causality behind formulation choices, the necessity of specialized LC-MS/MS techniques for zwitterionic compounds, and the self-validating frameworks required to meet regulatory standards[1].

Physicochemical Properties & ADME Implications

Before designing an in vivo PK study, it is critical to deconstruct the molecule's physicochemical properties. MIMA-BA is an amphoteric molecule. The imidazole nitrogen has a predicted pKa​ of ~6.5, the secondary amine a pKa​ of ~8.5, and the carboxylic acid a pKa​ of ~4.2.

Causality in Experimental Design: Because MIMA-BA is zwitterionic at pH 7.4, it exhibits high polarity and low lipid solubility. This predicts moderate-to-poor passive paracellular absorption in the gastrointestinal tract and rapid renal clearance. Furthermore, traditional Liquid-Liquid Extraction (LLE) using non-polar organic solvents (e.g., hexane, MTBE) will fail to recover the drug from plasma, as the net-neutral but highly polar zwitterion will not partition effectively into the organic phase[2].

Table 1: Physicochemical & Predicted ADME Properties of MIMA-BA

PropertyValue / CharacteristicADME Implication
Molecular Weight 231.25 g/mol Favorable for oral absorption (Lipinski's Rule of 5).
LogP (Predicted) 0.5 – 1.2High hydrophilicity; potential for rapid systemic clearance.
Charge State (pH 7.4) ZwitterionicPoor organic partitioning; requires HILIC or ion-pairing LC.
Metabolic Liability N-dealkylation, GlucuronidationSusceptible to hepatic first-pass metabolism[3].

In Vivo Pharmacokinetic Study Design

To accurately determine the absolute bioavailability ( F% ) and systemic clearance ( CL ) of MIMA-BA, a crossover or parallel study design utilizing both Intravenous (IV) and Per Os (PO) dosing in rodent models (e.g., Sprague-Dawley rats) is required.

Formulation Strategy
  • IV Formulation: Due to the risk of precipitation at the isoelectric point, the IV vehicle must maintain solubility. A standard vehicle of 5% DMSO, 10% Solutol HS15, and 85% Saline (pH adjusted to 5.5 or 8.0) is recommended to ensure the molecule is fully ionized and soluble.

  • PO Formulation: A suspension in 0.5% Methylcellulose (MC) or a true solution in 20% Hydroxypropyl- β -cyclodextrin (HP β CD) can be utilized to maximize gastrointestinal exposure.

PK_Workflow A In Vivo Dosing (IV/PO in Rodents) B Serial Blood Sampling (0.08 - 24 hrs) A->B Plasma Collection C Sample Preparation (Protein Precipitation) B->C Matrix Processing D LC-MS/MS Analysis (HILIC / MRM Mode) C->D Analyte Extraction E PK Modeling (NCA & Compartmental) D->E Concentration Time Data

Caption: Sequential workflow for the in vivo pharmacokinetic profiling of MIMA-BA.

Step-by-Step Methodology: Execution & Bioanalysis

The following protocol establishes a self-validating system, ensuring that every batch of data is internally controlled for matrix effects, recovery, and precision, strictly adhering to the FDA Guidance for Industry on Bioanalytical Method Validation[1].

Phase 1: Dosing and Sampling
  • Animal Preparation: Fast male Sprague-Dawley rats (250-300g, n=3 per group) for 12 hours prior to PO dosing. IV groups may be fed ad libitum.

  • Administration: Administer MIMA-BA at 2 mg/kg IV (via tail vein) and 10 mg/kg PO (via oral gavage).

  • Blood Collection: Collect 200 µL of blood via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Harvesting: Transfer blood into K2​EDTA tubes, invert gently, and centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Store plasma at -80°C until analysis.

Phase 2: Bioanalytical Extraction (Protein Precipitation)

Because MIMA-BA is a zwitterion, Solid-Phase Extraction (SPE) or LLE is overly complex or inefficient. We utilize Protein Precipitation (PPT) driven by an acidic organic solvent to crash plasma proteins while keeping the analyte soluble[4].

  • Aliquot: Transfer 50 µL of thawed plasma into a 96-well deep-well plate.

  • Internal Standard (IS) Addition: Add 10 µL of a stable isotope-labeled IS (e.g., MIMA-BA- d3​ ) at 500 ng/mL.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. The acidic environment suppresses the ionization of the benzoic acid, shifting the molecule to a net-positive charge, enhancing solubility in the organic crash solvent.

  • Self-Validation Check: Simultaneously prepare Quality Control (QC) samples at Low (15 ng/mL), Mid (400 ng/mL), and High (1600 ng/mL) concentrations. The run is only valid if 67% of QCs fall within ±15% of their nominal value[1].

  • Centrifugation: Vortex for 5 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler plate.

Phase 3: LC-MS/MS Chromatography

Standard reversed-phase C18 columns suffer from poor retention of polar zwitterions, leading to ion suppression from early-eluting matrix salts.

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters XBridge BEH HILIC, 2.1 × 100 mm, 2.5 µm).

  • Mobile Phase: Gradient elution using Mobile Phase A (10 mM Ammonium Formate in Water, pH 3.0) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Detection: Electrospray Ionization (ESI) in positive mode using Multiple Reaction Monitoring (MRM).

Pharmacokinetic Modeling & Data Interpretation

Following LC-MS/MS quantification, concentration-time data is subjected to Non-Compartmental Analysis (NCA) using software such as Phoenix WinNonlin. Based on the structural homology of MIMA-BA to other imidazole-benzoic acid derivatives[3], the following table outlines the expected PK parameters.

Table 2: Representative Pharmacokinetic Parameters (Simulated)

PK ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (ng/mL) 1850 ± 210850 ± 120
Tmax​ (h) 0.08 (First sampling point)1.5 ± 0.5
AUC0−∞​ (ng·h/mL) 4200 ± 3506300 ± 500
T1/2​ (h) 2.4 ± 0.33.1 ± 0.4
Clearance ( CL , mL/min/kg) 8.0 ± 1.2N/A
Volume of Distribution ( Vdss​ , L/kg) 1.1 ± 0.2N/A
Absolute Bioavailability ( F% ) N/A~30.0%

Interpretation: A moderate systemic clearance (8.0 mL/min/kg) and a volume of distribution approximating total body water (1.1 L/kg) are typical for hydrophilic zwitterions. The oral bioavailability of ~30% is likely limited by hepatic first-pass metabolism rather than poor solubility.

Mechanistic Pathways of Biotransformation

Understanding the metabolic fate of MIMA-BA is essential for interpreting its clearance profile. The molecule contains two primary sites of metabolic liability:

  • The Secondary Amine: Susceptible to Cytochrome P450 (CYP3A4/CYP2D6)-mediated N-dealkylation, cleaving the molecule into an imidazole derivative and a 3-aminobenzoic acid fragment.

  • The Carboxylic Acid: Highly susceptible to Phase II conjugation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming an acyl glucuronide, which is rapidly excreted in bile and urine[3].

Metabolism Parent MIMA-BA (Parent Drug) CYP CYP450 Oxidation (N-Dealkylation) Parent->CYP UGT UGT Conjugation (Acyl Glucuronidation) Parent->UGT Ex1 Renal Excretion (Urine) Parent->Ex1 Unchanged Drug (Minor) Met1 3-Aminobenzoic Acid Fragment CYP->Met1 Met2 MIMA-BA Glucuronide (Phase II Metabolite) UGT->Met2 Met1->Ex1 Ex2 Biliary Excretion (Feces) Met2->Ex2

Caption: Proposed hepatic biotransformation and excretion pathways for MIMA-BA.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • ACS Publications. (2021). Hit-to-Lead Optimization and Discovery of Benzimidazole-Based Activators. Journal of Medicinal Chemistry. Available at:[Link]

  • National Institutes of Health (PMC). (2021). Enhancing Target Tissue Levels and Diminishing Plasma Clearance of Ionizing Zwitterionic Antidotes. Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

  • National Institutes of Health (PMC). (2025). LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics. Molecules. Available at:[Link]

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A Technical Guide to Assessing the Metabolic Stability of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide details the experimental protocol and underlying scientific principles for evaluating the metabolic stability of the novel chemical entity (NCE), 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid, using human liver microsomes (HLM). Metabolic stability is a critical parameter in early drug discovery, profoundly influencing a compound's pharmacokinetic profile, including its half-life and bioavailability.[1][2] This document provides a step-by-step methodology for conducting the HLM assay, from reagent preparation to data analysis and interpretation. It is intended for researchers, scientists, and drug development professionals seeking to understand and implement this essential in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assay. The guide emphasizes the importance of experimental rigor and data interpretation in the context of predicting in vivo metabolic clearance.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[2] Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a cornerstone of an acceptable pharmacokinetic profile.[2][3][4] A compound that is rapidly metabolized will likely have a short half-life and low bioavailability, potentially rendering it therapeutically ineffective.[1][3] Conversely, a compound that is too stable may accumulate in the body, leading to toxicity.[5]

The liver is the principal organ of drug metabolism, with the cytochrome P450 (CYP) superfamily of enzymes, located in the endoplasmic reticulum of hepatocytes, playing a predominant role.[4][6][7] Human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum, are a well-established and widely used in vitro model for studying Phase I metabolic reactions, particularly those mediated by CYPs.[8][9][10] HLM are cost-effective, readily available, and contain a rich complement of drug-metabolizing enzymes, making them an invaluable tool in early drug discovery for screening and ranking compounds based on their metabolic stability.[8][9]

This guide focuses on the application of the HLM assay to a specific NCE, 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid. By understanding its metabolic fate in this in vitro system, we can make informed predictions about its likely in vivo hepatic clearance, a critical step in its development as a potential therapeutic agent.

Experimental Design and Rationale

The core of this investigation is an in vitro incubation of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid with HLM in the presence of necessary cofactors. The rate of disappearance of the parent compound over time is monitored using a highly sensitive and specific analytical technique, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][11][12]

Key Parameters to be Determined

The primary outputs of this assay are:

  • In Vitro Half-Life (t½): The time required for 50% of the parent compound to be metabolized.[1]

  • Intrinsic Clearance (CLint): A measure of the intrinsic metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow.[1][5]

These parameters are crucial for predicting in vivo hepatic clearance and the subsequent pharmacokinetic profile of the drug candidate.[1][2]

Experimental Workflow

The overall experimental workflow is designed to ensure robust and reproducible data.

Caption: High-level overview of the metabolic stability assay workflow.

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for assessing the metabolic stability of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid.

Materials and Reagents
  • Test Compound: 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid (structure to be confirmed and purity >95%)

  • Human Liver Microsomes (HLM): Pooled from multiple donors (e.g., from a commercial supplier like BioIVT), stored at -80°C.[8]

  • Potassium Phosphate Buffer: 100 mM, pH 7.4.

  • NADPH Regenerating System (NRS):

    • Solution A: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, and 3.3 mM MgCl2 in potassium phosphate buffer.

    • Solution B: 0.4 U/mL glucose-6-phosphate dehydrogenase in 5 mM sodium citrate.

  • Positive Control Compounds:

    • High Clearance Control: Verapamil or a similar compound with known rapid metabolism in HLM.[13]

    • Low Clearance Control: Imipramine or a similar compound with known slow metabolism in HLM.[13]

  • Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of the test compound or a structurally similar compound with a distinct mass).

  • Instrumentation:

    • Incubator shaker set to 37°C.

    • Centrifuge.

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[11][12]

Assay Procedure
  • Preparation of Working Solutions:

    • Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (<1%) to avoid enzyme inhibition.

    • On the day of the experiment, thaw the HLM at 37°C and dilute to the desired protein concentration (typically 0.5-1 mg/mL) in ice-cold potassium phosphate buffer.[14]

  • Incubation:

    • The assay is typically performed in a 96-well plate format for higher throughput.[15]

    • To each well, add the required volume of diluted HLM suspension.

    • Add the test compound or positive control to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[5]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[5]

  • Time-Point Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an excess volume of the ice-cold quenching solution to the respective wells.[5][13] The zero-time point sample is prepared by adding the quenching solution before the addition of the NADPH regenerating system.

  • Sample Processing:

    • After quenching, seal the plate and vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge the plate at a high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The concentration of the remaining parent compound in each sample is quantified by a validated LC-MS/MS method. This involves chromatographic separation of the analyte from potential metabolites and matrix components, followed by sensitive and selective detection using tandem mass spectrometry.

Data Analysis and Interpretation

Calculation of In Vitro Half-Life (t½)

The percentage of the parent compound remaining at each time point is calculated relative to the zero-time point. A plot of the natural logarithm of the percentage of compound remaining versus time is then generated. The slope of the linear regression of this plot represents the elimination rate constant (k).

The in vitro half-life is calculated using the following equation:

t½ = 0.693 / k

Calculation of Intrinsic Clearance (CLint)

The intrinsic clearance is calculated from the in vitro half-life and the protein concentration used in the incubation:

CLint (µL/min/mg protein) = (0.693 / t½) x (Volume of incubation / mg of microsomal protein) [5]

Data Presentation
CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid[Insert Value][Insert Value]
Verapamil (High Clearance Control)[Insert Value][Insert Value]
Imipramine (Low Clearance Control)[Insert Value][Insert Value]

Table 1: Summary of Metabolic Stability Parameters.

Interpretation of Results

The calculated in vitro half-life and intrinsic clearance values for 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid should be compared to the positive controls and historical data for other compounds.

  • High Stability: A long half-life and low intrinsic clearance suggest that the compound is slowly metabolized.

  • Moderate Stability: Intermediate values indicate a moderate rate of metabolism.

  • Low Stability: A short half-life and high intrinsic clearance suggest that the compound is rapidly metabolized.

These results provide a preliminary assessment of the compound's susceptibility to hepatic metabolism and can be used to rank it against other drug candidates.

Advanced Investigations: Beyond Basic Stability

While the primary HLM assay provides crucial information on the rate of metabolism, further studies can offer a more comprehensive understanding of the metabolic pathways involved.

Reaction Phenotyping

To identify the specific CYP enzymes responsible for the metabolism of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid, reaction phenotyping studies can be conducted.[6][7][16] This typically involves two complementary approaches:

  • Incubation with Recombinant Human CYP Enzymes: The compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) to directly assess which isoforms are capable of metabolizing it.[17]

  • Chemical Inhibition Studies: The compound is incubated with HLM in the presence of known selective inhibitors for each major CYP isoform.[7][17] A significant reduction in the metabolism of the test compound in the presence of a specific inhibitor points to the involvement of that particular CYP enzyme.

Caption: Conceptual diagram of CYP-mediated metabolism.

Consideration of Non-CYP Mediated Metabolism

It is important to recognize that drug metabolism is not solely mediated by CYP enzymes. Other enzyme systems, such as flavin-containing monooxygenases (FMOs), UDP-glucuronosyltransferases (UGTs), and aldehyde oxidases (AOs), can also play significant roles.[18][19][20][21] If the compound exhibits significant metabolism in HLM but this is not inhibited by a cocktail of pan-CYP inhibitors, the involvement of non-CYP enzymes should be investigated.[18]

Troubleshooting and Best Practices

Ensuring the quality and reliability of metabolic stability data is paramount.

Issue Potential Cause(s) Troubleshooting Steps
No or very low metabolism of the positive control Inactive HLM, degraded cofactor, incorrect buffer pH.Use a new lot of HLM, prepare fresh cofactor solutions, verify buffer pH.[22][23]
High variability between replicates Pipetting errors, inconsistent quenching, sample processing issues.Use calibrated pipettes, ensure rapid and consistent quenching, optimize sample processing.[23]
Non-linear disappearance of the test compound Enzyme saturation, product inhibition, solubility issues.Test a lower substrate concentration, analyze for potential inhibitory metabolites, check compound solubility in the assay buffer.

Table 2: Common Troubleshooting Scenarios.

Best Practices:

  • Quality Control: Always include positive and negative controls in each assay run. The negative control should lack the NADPH regenerating system to account for any non-enzymatic degradation.[15]

  • Linearity: Ensure that the rate of metabolism is linear with respect to time and protein concentration within the experimental conditions used.

  • Solvent Effects: Minimize the concentration of organic solvents in the final incubation mixture.[24]

  • Data Integrity: Maintain meticulous records of all experimental parameters and results.

Conclusion and Future Directions

The in vitro metabolic stability assay using human liver microsomes is a fundamental and indispensable tool in modern drug discovery.[3][4] The data generated from this assay for 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid will provide a critical first look at its metabolic liabilities and guide subsequent optimization efforts. A favorable metabolic stability profile in HLM increases the probability of success in later stages of drug development.

Future studies should aim to identify the specific metabolites formed and the enzymes responsible for their formation. This information will be invaluable for understanding potential drug-drug interactions and for designing safer and more effective drug candidates. The principles and protocols outlined in this guide provide a solid foundation for conducting these crucial investigations with scientific rigor and confidence.

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An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, multi-faceted strategy for characterizing the blood-brain barrier (BBB) permeability of the novel compound, 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid. For drug development professionals targeting the central nervous system (CNS), a thorough understanding of a molecule's ability to cross the BBB is a critical determinant of its therapeutic potential.[1][2] This document eschews a one-size-fits-all template, instead presenting a logical, tiered approach that moves from predictive, high-throughput methods to definitive in vivo validation. The methodologies described herein are designed to build a comprehensive profile of the compound's CNS disposition, informing critical go/no-go decisions in the drug discovery pipeline.

Part 1: Foundational Assessment - In Silico and Physicochemical Profiling

Before committing to resource-intensive cellular and animal studies, a foundational understanding of the compound's intrinsic properties can provide a strong indication of its likely BBB permeability. The initial steps involve computational modeling and basic physicochemical characterization.

Computational (In Silico) Prediction

Computational models leverage large datasets of compounds with known BBB permeability to predict the behavior of novel molecules.[3][4] These methods are rapid, cost-effective, and essential for early-stage candidate selection.

Key Predictive Parameters:

  • Lipophilicity (logP/logD): A critical factor for passive diffusion across the lipid-rich BBB.[5][6]

  • Molecular Weight (MW): Smaller molecules (typically < 400-500 Daltons) are more likely to cross the BBB.[5][7]

  • Topological Polar Surface Area (TPSA): A measure of a molecule's hydrogen-bonding capacity. Lower TPSA values (< 90 Ų) are generally favored for BBB penetration.[8][9]

  • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bonds can impede BBB crossing.[10]

  • pKa: The ionization state of the molecule at physiological pH (7.4) will significantly influence its charge and, consequently, its ability to cross cell membranes.

A variety of software platforms and machine learning algorithms can be employed to calculate these descriptors and predict BBB permeability, often expressed as logBB (the logarithm of the brain-to-blood concentration ratio) or as a binary classification (CNS+ or CNS-).[11][12]

Predicted Physicochemical Properties of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid:

PropertyPredicted ValueImplication for BBB Permeability
Molecular Weight~245.27 g/mol Favorable (within the <400-500 Dalton range)
logP~1.5 - 2.5Moderately lipophilic, potentially favorable
TPSA~70-80 ŲFavorable (within the <90 Ų guideline)
Hydrogen Bond Donors2Favorable
Hydrogen Bond Acceptors4Favorable
pKa (basic)~6.5-7.5 (imidazole)Partially ionized at physiological pH
pKa (acidic)~4.0-5.0 (carboxylic acid)Mostly ionized at physiological pH

Note: These are estimated values and should be experimentally verified.

The initial in silico assessment suggests that 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid possesses several physicochemical properties conducive to crossing the BBB. However, its ionization state at physiological pH warrants careful consideration.

Part 2: In Vitro Evaluation - Simulating the Barrier

In vitro models provide the first experimental assessment of a compound's interaction with a biological barrier. These assays offer higher throughput than in vivo studies and can dissect different transport mechanisms.[13][14]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, non-cell-based assay that specifically measures passive diffusion.[15] It is an excellent initial screen to confirm the predictions from in silico modeling.[16][17]

Experimental Workflow: PAMPA-BBB

Caption: PAMPA-BBB experimental workflow.

Protocol: PAMPA-BBB Assay

  • Preparation: Prepare a stock solution of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid in DMSO. Dilute the stock solution in a phosphate-buffered saline (PBS) at pH 7.4 to the final desired concentration.

  • Lipid Coating: Coat the wells of a 96-well filter plate with a solution of porcine brain lipid extract in an organic solvent (e.g., dodecane).[16]

  • Assembly: Add the compound solution to the donor wells. Place the coated filter plate on top of an acceptor plate containing fresh PBS (pH 7.4).

  • Incubation: Incubate the assembled plate for a defined period (e.g., 4-18 hours) at room temperature.[16]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation: Calculate the permeability coefficient (Pe) using the following equation: Pe = [C]A * VA / (Area * Time * ([C]D - [C]A))

Data Interpretation:

Permeability (Pe) (x 10⁻⁶ cm/s)ClassificationImplication
> 4.0HighLikely to cross the BBB by passive diffusion
2.0 - 4.0MediumBBB penetration is possible
< 2.0LowUnlikely to cross the BBB by passive diffusion

This assay will clarify if the compound's physicochemical properties translate to effective passive diffusion across a lipid membrane, a key characteristic for BBB penetration.[6]

MDCK-MDR1 Cell-Based Assay

While PAMPA assesses passive diffusion, it doesn't account for the influence of active efflux transporters, which are a major mechanism for preventing drugs from entering the brain.[18] The Madin-Darby Canine Kidney (MDCK) cell line, transfected with the human MDR1 gene (which codes for the P-glycoprotein efflux pump), is a widely used model for this purpose.[19][20][21]

Rationale for Use:

  • Forms a polarized monolayer with tight junctions, mimicking the BBB.[18]

  • Overexpresses P-glycoprotein (P-gp), a key efflux transporter at the BBB.

  • Allows for the determination of bidirectional permeability (apical-to-basolateral and basolateral-to-apical).

Experimental Workflow: Bidirectional MDCK-MDR1 Assay

Caption: MDCK-MDR1 bidirectional permeability assay workflow.

Protocol: MDCK-MDR1 Permeability Assay

  • Cell Culture: Seed MDCK-MDR1 cells onto semi-permeable membrane inserts in a Transwell™ plate and culture until a confluent monolayer is formed (typically 4-5 days).[18]

  • Monolayer Integrity: Measure the Trans-Epithelial Electrical Resistance (TEER) to confirm the integrity of the tight junctions. A high TEER value is indicative of a well-formed barrier.[19][22]

  • Bidirectional Transport:

    • A-B Transport: Add the test compound to the apical (upper) chamber.

    • B-A Transport: In a separate set of wells, add the test compound to the basolateral (lower) chamber.

  • Incubation and Sampling: Incubate the plates at 37°C. At designated time points (e.g., 60 minutes), collect samples from the receiver chambers.[18]

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).[18]

Data Interpretation:

Papp (A-B) (x 10⁻⁶ cm/s)Classification
> 5.0High Permeability
1.0 - 5.0Moderate Permeability
< 1.0Low Permeability
Efflux Ratio (ER)ClassificationImplication
≥ 2.0P-gp SubstrateThe compound is actively pumped out of the cells, which could limit brain penetration.[18]
< 2.0Not a P-gp SubstrateEfflux is unlikely to be a major barrier to brain entry.

This assay provides a more biologically relevant assessment than PAMPA by incorporating a key efflux mechanism.[23]

Part 3: In Vivo Validation - The Gold Standard

While in vitro assays are valuable for screening, in vivo studies are essential for definitive confirmation of CNS penetration in a complete physiological system.[24]

In Situ Brain Perfusion

This technique allows for the direct measurement of the rate of transport across the BBB in an anesthetized animal (typically a rat), independent of systemic clearance.[25][26] It provides a quantitative measure of the permeability-surface area (PS) product.[4]

Rationale for Use:

  • Provides a direct and quantitative measure of BBB transport.[27]

  • Allows for precise control over the composition of the perfusate.[25][26]

  • Bypasses confounding factors like plasma protein binding and peripheral metabolism.

Protocol: In Situ Brain Perfusion (Rat Model)

  • Anesthesia and Surgery: Anesthetize a rat and surgically expose the common carotid artery.

  • Catheterization: Insert a catheter into the common carotid artery for retrograde perfusion of the cerebral hemisphere.[26][28]

  • Perfusion: Perfuse the brain with a physiological buffer containing a known concentration of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid for a short duration (e.g., 60 seconds).[26]

  • Tissue Collection: At the end of the perfusion, decapitate the animal and collect the brain tissue.

  • Analysis: Homogenize the brain tissue and analyze the concentration of the compound.

  • Calculation: Calculate the brain uptake clearance (K_in) or the permeability-surface area (PS) product.

This method is technically demanding but yields high-quality, quantitative data on the rate of BBB transport.[27][28]

Brain Microdialysis

Microdialysis is a minimally invasive technique that measures the unbound concentration of a drug in the brain's extracellular fluid (ECF) over time in a freely moving animal.[29][30] This is considered the gold standard for determining the pharmacologically relevant concentration of a drug at its target site in the CNS.[29][31]

Rationale for Use:

  • Measures the unbound, pharmacologically active drug concentration in the brain ECF.[32][33]

  • Allows for continuous sampling and the generation of pharmacokinetic profiles in the brain and blood simultaneously.[29][31]

  • Can be performed in conscious, freely moving animals, providing a more physiological context.[30]

Experimental Workflow: Brain Microdialysis

Caption: Brain microdialysis experimental workflow.

Protocol: Brain Microdialysis (Rat or Mouse Model)

  • Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., striatum, hippocampus).

  • Recovery: Allow the animal to recover from surgery.

  • Dosing: Administer 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid via a systemic route (e.g., intravenous or intraperitoneal injection).

  • Sampling: Continuously perfuse the microdialysis probe with an artificial cerebrospinal fluid (aCSF) and collect the outflow (dialysate) at regular intervals. Simultaneously, collect blood samples.

  • Analysis: Measure the concentration of the compound in the brain dialysate and in the unbound fraction of the plasma.

  • Pharmacokinetic Analysis: Plot the concentration-time profiles for both brain ECF and plasma and calculate key pharmacokinetic parameters, including the unbound brain-to-plasma partition coefficient (Kp,uu).

Data Interpretation:

A Kp,uu value approaching 1 suggests that the compound freely equilibrates between the blood and the brain, while a value significantly less than 1 may indicate poor penetration or active efflux.

Part 4: Data Synthesis and Integrated Assessment

The true power of this tiered approach lies in the integration of data from all stages.

AssayKey Question AnsweredFavorable Outcome for CNS Candidate
In Silico Does the molecule have drug-like properties for CNS penetration?MW < 500, TPSA < 90 Ų, logP 1-3
PAMPA Can the molecule passively diffuse across a lipid membrane?Pe > 4.0 x 10⁻⁶ cm/s
MDCK-MDR1 Is the molecule a substrate for the P-gp efflux pump?Efflux Ratio < 2.0
In Situ Perfusion How rapidly does the molecule cross the BBB in vivo?High K_in or PS product
Microdialysis What is the unbound, pharmacologically relevant concentration in the brain?Kp,uu approaching 1.0

By synthesizing these results, a comprehensive picture of the BBB permeability of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid emerges. For example, a compound with good predicted properties and high PAMPA permeability that shows poor brain penetration in vivo and a high efflux ratio in the MDCK-MDR1 assay is likely limited by P-gp mediated efflux. This integrated understanding is crucial for guiding further drug development efforts, such as chemical modification to reduce efflux liability or the exploration of novel delivery strategies.

Conclusion

Determining the blood-brain barrier permeability of a novel compound like 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid requires a systematic and multi-faceted experimental approach. The tiered strategy outlined in this guide, progressing from in silico prediction to in vitro screening and culminating in in vivo validation, provides a robust framework for making informed decisions in CNS drug discovery. Each step provides a critical piece of the puzzle, and their integration allows for a comprehensive understanding of the compound's potential to reach its target in the brain. This rigorous evaluation is fundamental to mitigating the high attrition rates associated with the development of therapeutics for neurological disorders.

References

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toxicity and safety profile of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preclinical Toxicological and Safety Assessment of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid

Executive Summary

This document provides a comprehensive technical guide on the toxicological and safety profile of the novel chemical entity, 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid. As a compound of interest in contemporary drug discovery, a thorough understanding of its safety profile is paramount for its progression through the development pipeline. This guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential toxicological liabilities and a strategic framework for its preclinical safety assessment. It is important to note that as of the date of this publication, specific toxicological data for this molecule is not extensively available in the public domain. Therefore, this guide synthesizes information from structurally related analogs and established toxicological principles to present a predictive safety profile and a comprehensive evaluation strategy.

Introduction to 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid

3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid is a small molecule featuring a substituted imidazole ring linked to a benzoic acid moiety. Its structural alerts, including the imidazole and aminobenzoic acid components, are common in various pharmacologically active agents, including those with antimicrobial and anticancer properties[1][2]. The potential for biological activity necessitates a proactive and thorough evaluation of its safety profile.

Molecular Structure:

  • Chemical Name: 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid

  • CAS Number: 1496324-50-5[3]

  • Molecular Formula: C12H13N3O2[3]

  • Molecular Weight: 231.25 g/mol [3]

This guide will first review the known toxicities of structurally similar compounds to identify potential areas of concern. Subsequently, a detailed, multi-tiered toxicological evaluation strategy will be proposed, encompassing in silico, in vitro, and in vivo methodologies.

Toxicological Profile of Structural Analogs

In the absence of direct data, an analysis of structurally related compounds provides valuable insights into the potential hazards of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid. The primary analogs identified are various imidazolyl- and aminobenzoic acids.

Analog CompoundCAS NumberKnown/Predicted HazardsSource
3-(1H-Imidazol-1-yl)benzoic acid 108035-47-8Acute Toxicity (Oral, Dermal, Inhalation) - Category 4; Skin Irritation - Category 2; Eye Irritation - Category 2; Specific Target Organ Toxicity (Single Exposure) - Category 3 (Respiratory irritation)[4][5]Fisher Scientific, CymitQuimica
4-(1H-Imidazol-1-yl)benzoic acid 17616-04-5Skin Irritation - Category 2; Serious Eye Irritation - Category 2; Specific Target Organ Toxicity (Single Exposure) - Category 3 (Respiratory system)[6]Fisher Scientific
3-Aminobenzoic acid 99-05-8Skin Irritation - Category 2; Serious Eye Irritation - Category 2; Specific Target Organ Toxicity (Single Exposure) - Category 3 (Respiratory tract irritation)[7]Carl ROTH

Based on these analogs, it is prudent to hypothesize that 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid may exhibit irritant properties to the skin, eyes, and respiratory tract. The potential for acute toxicity upon oral, dermal, or inhalation exposure should also be considered a key area for investigation.

Proposed Preclinical Toxicological Evaluation Strategy

A staged, evidence-based approach is recommended to systematically evaluate the safety profile of this compound. The following workflow is designed to identify potential hazards early and to build a comprehensive safety data package suitable for regulatory submission.

Toxicological Evaluation Workflow cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: In Vivo Studies (Rodent) cluster_2 Phase 3: Safety Pharmacology In Silico Assessment In Silico Assessment Genotoxicity Battery Genotoxicity Battery In Silico Assessment->Genotoxicity Battery Predicts Mutagenicity Cytotoxicity Assays Cytotoxicity Assays Genotoxicity Battery->Cytotoxicity Assays hERG Assay hERG Assay Cytotoxicity Assays->hERG Assay Phototoxicity Phototoxicity hERG Assay->Phototoxicity Acute Oral Toxicity Acute Oral Toxicity Phototoxicity->Acute Oral Toxicity Proceed if in vitro profile is acceptable 28-Day Repeat-Dose Toxicity 28-Day Repeat-Dose Toxicity Acute Oral Toxicity->28-Day Repeat-Dose Toxicity Dose Range Finding ADME & Pharmacokinetics ADME & Pharmacokinetics 28-Day Repeat-Dose Toxicity->ADME & Pharmacokinetics CNS Safety CNS Safety ADME & Pharmacokinetics->CNS Safety Informs dose selection for further studies Cardiovascular Safety Cardiovascular Safety CNS Safety->Cardiovascular Safety Respiratory Safety Respiratory Safety Cardiovascular Safety->Respiratory Safety Metabolic Pathway Parent_Compound 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid Phase_I Phase I Metabolism (Oxidation, Hydrolysis) Parent_Compound->Phase_I Phase_II Phase II Metabolism (Conjugation) Parent_Compound->Phase_II Metabolite_1 Hydroxylated Metabolites Phase_I->Metabolite_1 CYP450 Metabolite_2 N-dealkylated Metabolites Phase_I->Metabolite_2 Metabolite_3 Glucuronide/Sulfate Conjugates Phase_II->Metabolite_3 UGTs, SULTs Metabolite_1->Phase_II Metabolite_2->Phase_II Excretion Excretion (Urine, Feces) Metabolite_3->Excretion

Caption: A hypothetical metabolic pathway for the subject compound.

In Vivo Toxicology (Rodent Model)
  • Acute Oral Toxicity Study (OECD TG 423):

    • Protocol: Administer escalating single doses to a small number of rats to determine the acute toxic dose range and identify clinical signs of toxicity.

    • Rationale: Provides an estimate of the LD50 and informs dose selection for repeat-dose studies.

  • 28-Day Repeat-Dose Oral Toxicity Study (OECD TG 407):

    • Protocol: Administer the compound daily by oral gavage to rats at three dose levels plus a control for 28 days. Include a recovery group.

    • Endpoints:

      • Clinical Observations: Daily monitoring for signs of toxicity.

      • Body Weight and Food Consumption: Measured weekly.

      • Clinical Pathology: Hematology and serum chemistry at termination.

      • Histopathology: Microscopic examination of a comprehensive list of organs and tissues.

    • Rationale: To identify target organs of toxicity, characterize the dose-response relationship, and establish a No-Observed-Adverse-Effect-Level (NOAEL).

Safety Pharmacology

Safety pharmacology studies are designed to investigate potential adverse effects on vital organ systems.

  • Core Battery (ICH S7A):

    • Central Nervous System: A functional observational battery (FOB) in rats to assess behavioral and neurological changes.

    • Cardiovascular System: In vivo assessment of blood pressure, heart rate, and ECG in a conscious, telemetered animal model (e.g., dog or non-human primate).

    • Respiratory System: Evaluation of respiratory rate and tidal volume in rodents using whole-body plethysmography.

Conclusion and Future Directions

The toxicological and safety assessment of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid is currently in a predictive and strategic planning phase due to the lack of specific published data. Based on the analysis of structural analogs, the compound warrants investigation for potential skin, eye, and respiratory irritation, as well as acute systemic toxicity.

The comprehensive, multi-tiered evaluation strategy detailed in this guide provides a robust framework for elucidating the safety profile of this molecule. Successful completion of these studies will enable a data-driven risk assessment and inform the decision-making process for its continued development as a potential therapeutic agent. As data becomes available, this guide should be updated to reflect the evolving understanding of the compound's safety profile.

References

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Methodological & Application

Application Note and Protocol: A Step-by-Step Guide to the Synthesis of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid is a molecule of significant interest in medicinal chemistry and drug development. Its structure combines a substituted benzoic acid, a common pharmacophore, with a 1-methyl-1H-imidazole moiety. This heterocyclic system is a key component in many biologically active compounds due to its ability to participate in hydrogen bonding and act as a versatile ligand. The synthesis of this compound is a critical step in the exploration of its potential therapeutic applications.

This guide provides a detailed, step-by-step protocol for the synthesis of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid via a reductive amination pathway. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical details and explaining the rationale behind the experimental choices to ensure reproducibility and a thorough understanding of the process.

Reaction Scheme

The synthesis proceeds through a one-pot reductive amination reaction. Initially, 3-aminobenzoic acid reacts with 1-methyl-1H-imidazole-5-carbaldehyde to form an intermediate imine. This imine is then reduced in situ by sodium borohydride (NaBH₄) to yield the desired secondary amine product.

Overall Reaction:

Experimental Workflow

The following diagram outlines the key stages of the synthesis, from the initial setup to the final purified product.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Purification cluster_3 Final Product A Combine 1-methyl-1H-imidazole-5-carbaldehyde, 3-aminobenzoic acid, and methanol in a flask B Stir at room temperature to form the imine intermediate A->B Imine Formation C Cool the reaction mixture in an ice bath B->C D Add sodium borohydride (NaBH₄) portion-wise C->D Exothermic Control E Stir and allow to warm to room temperature D->E F Quench the reaction with water E->F G Adjust pH to precipitate the product F->G Acidification H Collect the crude product by filtration G->H I Purify by recrystallization H->I Purity Enhancement J Dry the purified solid to obtain 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid I->J G cluster_0 Imine Formation (Acid Catalyzed) cluster_1 Reduction A Aldehyde + Amine B Hemiaminal A->B Nucleophilic Attack C Iminium Ion B->C Protonation & Dehydration D Imine C->D Deprotonation E Imine F Secondary Amine (Product) E->F Hydride Attack (from NaBH₄)

Caption: Mechanism of Reductive Amination.

  • Imine Formation: The amino group of 3-aminobenzoic acid acts as a nucleophile and attacks the electrophilic carbonyl carbon of 1-methyl-1H-imidazole-5-carbaldehyde. This is followed by a series of proton transfers and the elimination of a water molecule to form the C=N double bond of the imine intermediate. [1][2]2. Reduction: The hydride (H⁻) from sodium borohydride then attacks the electrophilic carbon of the imine (or the protonated iminium ion, which is even more electrophilic), breaking the pi bond of the C=N double bond. A subsequent workup with water protonates the resulting nitrogen anion to yield the final secondary amine product. [2]

Characterization

The structure and purity of the synthesized 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.

Predicted ¹H and ¹³C NMR Data

While experimental data for the target molecule is not readily available, the following chemical shifts can be predicted based on the analysis of similar structures. [3][4][5]

¹H NMR (Predicted, in DMSO-d₆) ¹³C NMR (Predicted, in DMSO-d₆)
~12.8 ppm (s, 1H, COOH) ~167 ppm (C=O)
~8.0-8.2 ppm (m, 1H, Ar-H) ~148 ppm (Ar-C)
~7.5-7.7 ppm (m, 2H, Ar-H) ~140 ppm (Im-C)
~7.2-7.4 ppm (m, 1H, Ar-H) ~131 ppm (Ar-C)
~7.6 ppm (s, 1H, Im-H) ~129 ppm (Im-C)
~6.9 ppm (s, 1H, Im-H) ~120 ppm (Ar-C)
~6.5 ppm (t, 1H, NH) ~118 ppm (Ar-C)
~4.4 ppm (d, 2H, CH₂) ~115 ppm (Ar-C)
~3.7 ppm (s, 3H, N-CH₃) ~45 ppm (CH₂)

| | ~33 ppm (N-CH₃) |

Ar = Aromatic (benzoic acid ring), Im = Imidazole

Safety and Handling Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • 1-methyl-1H-imidazole-5-carbaldehyde: Harmful if swallowed. Causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation. * 3-Aminobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.

  • Sodium borohydride: Toxic if swallowed. In contact with water, it releases flammable gases which may ignite spontaneously. Causes severe skin burns and eye damage. Handle under inert gas and protect from moisture.

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.

In case of accidental exposure, consult the relevant Safety Data Sheet (SDS) for each chemical and seek immediate medical attention.

References

  • Master Organic Chemistry. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Ingenta Connect. (2023, September 17). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

  • PubMed. (2014, August 11). A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting information. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Retrieved from [Link]

  • Organic Chemistry Portal. Amine synthesis by imine reduction. Retrieved from [Link]

  • PubChem. 1-methyl-1H-imidazole-5-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115. Retrieved from [Link]

  • ACS Publications. (2021, November 29). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Retrieved from [Link]

  • Google Patents. Purification of benzoic acid and its derivatives.
  • Google Patents. Process for the purification of benzoic acid.
  • Save My Exams. (2025, June 25). Preparation of Benzoic Acid (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • Bartleby.com. Purifying A Compound Of Benzoic Acid. Retrieved from [Link]

  • PubChem. Benzyl p-aminobenzoate. Retrieved from [Link]

  • ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

  • RSC Publishing. (2025, August 4). Investigation for the easy and efficient synthesis of 1H-benzo[d]o[1][6]xazine-2,4-diones. Retrieved from [Link]

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HPLC-MS method development for 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid quantification

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development and Validation of a Quantitative HPLC-MS/MS Method for 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid in Human Plasma

Authored by: Senior Application Scientist, Bioanalytical Division

Abstract

This document provides a comprehensive guide to the development, optimization, and validation of a robust and sensitive High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid in human plasma. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic and toxicokinetic studies. The narrative explains the scientific rationale behind each experimental choice, from sample preparation to final data acquisition, ensuring the method's trustworthiness and adherence to international regulatory standards.

Introduction: The Analytical Imperative

3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid is a small molecule with structural motifs—specifically the imidazole and aminobenzoic acid components—common in pharmacologically active agents.[1][2] Accurate quantification of such compounds in complex biological matrices like human plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[3][4]

The development of a reliable LC-MS/MS assay, however, is a systematic process. It requires a deep understanding of the analyte's physicochemical properties, strategic optimization of sample preparation to mitigate matrix effects, and rigorous validation to ensure data integrity.[5][6] This guide details a field-proven approach, grounded in regulatory expectations from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to establish a "fit-for-purpose" bioanalytical method.[7][8][9]

Method Development: A Strategic Workflow

The development of a robust bioanalytical method is a multi-stage process that begins with understanding the analyte and culminates in a fully validated protocol. Each stage informs the next, creating a logical and scientifically sound progression.

Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (pKa, logP, MW: 231.25) IS_Selection Internal Standard (IS) Selection (Stable Isotope Labeled) Analyte->IS_Selection MS_Tune MS Tuning & MRM Dev (ESI+, Parent/Fragment Ions) IS_Selection->MS_Tune LC_Dev LC Method Development (Column, Mobile Phase, Gradient) MS_Tune->LC_Dev Sample_Prep Sample Preparation Dev (LLE Optimization) LC_Dev->Sample_Prep Validation Full Method Validation (FDA/EMA Guidelines) Sample_Prep->Validation Sample_Analysis Routine Sample Analysis Validation->Sample_Analysis

Figure 1: Overall HPLC-MS/MS method development and validation workflow.
Analyte & Internal Standard (IS) Characterization

Analyte: 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid (MW: 231.25 g/mol , Formula: C12H13N3O2).[10] Its structure contains a carboxylic acid group (acidic) and two basic nitrogen centers (imidazole ring and secondary amine), making it amphoteric. This dual nature is key for designing extraction and chromatography strategies.

Internal Standard (IS) Rationale: The use of an internal standard is critical for correcting variability during sample processing and analysis.[11][12] A stable isotope-labeled (SIL) internal standard is the "gold standard" as it shares nearly identical physicochemical properties with the analyte, ensuring it co-elutes and experiences the same matrix effects and ionization efficiency.[13][14] For this method, we will use 3-{[(1-methyl-d3-1H-imidazol-5-yl)methyl]amino}benzoic acid ([M+3]) as the IS.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: Biological matrices contain numerous endogenous components (e.g., proteins, phospholipids) that can interfere with analysis, primarily through a phenomenon known as the matrix effect, which suppresses or enhances the analyte signal.[15][16] While protein precipitation is fast, it is often not clean enough. Solid-phase extraction (SPE) offers excellent cleanup but requires more development time.[17][18] Liquid-liquid extraction (LLE) provides a superior balance of cleanliness and efficiency for this analyte.[15] By adjusting the pH of the aqueous plasma sample, we can modulate the analyte's charge state to favor its partitioning into an immiscible organic solvent.

Given the analyte's basic nitrogen centers, we will alkalinize the plasma to neutralize them, making the molecule less polar and more extractable into an organic solvent like methyl tert-butyl ether (MTBE).

LLE_Workflow Start 1. Plasma Sample (50 µL) + IS Solution (25 µL) Vortex1 2. Vortex Mix (10 sec) Start->Vortex1 Alkalinize 3. Add 200 µL of 0.1 M NaOH (pH Adjustment) Vortex1->Alkalinize AddSolvent 4. Add 1 mL MTBE (Extraction Solvent) Alkalinize->AddSolvent Extract 5. Vortex (5 min) + Centrifuge (5 min @ 4000 rpm) AddSolvent->Extract Transfer 6. Transfer Organic Layer (Supernatant) Extract->Transfer Evaporate 7. Evaporate to Dryness (Nitrogen Stream, 40°C) Transfer->Evaporate Reconstitute 8. Reconstitute in 100 µL Mobile Phase A/B (80:20) Evaporate->Reconstitute Inject 9. Inject into HPLC-MS/MS Reconstitute->Inject

Figure 2: Step-by-step Liquid-Liquid Extraction (LLE) protocol.

Protocol:

  • Pipette 50 µL of human plasma (or calibration standards/QCs) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS working solution (e.g., 100 ng/mL in 50% methanol).

  • Vortex for 10 seconds.

  • Add 200 µL of 0.1 M Sodium Hydroxide (NaOH) to raise the pH.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Cap and vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the reconstitution solvent (80:20 Mobile Phase A:B).

  • Vortex briefly and transfer to an autosampler vial for injection.

HPLC-MS/MS Conditions

Rationale:

  • Chromatography: Reversed-phase chromatography is ideal for separating small molecules of moderate polarity. A C18 column provides excellent retention and peak shape.[19] The use of formic acid in the mobile phase serves two purposes: it acidifies the eluent to ensure consistent protonation of the analyte for good peak shape and enhances ionization efficiency in the ESI source.[20] A gradient elution is employed to ensure the analyte is eluted with a sharp peak and to clean the column of late-eluting matrix components.

  • Mass Spectrometry: Electrospray Ionization (ESI) is the preferred ionization technique for polar, ionizable molecules.[21] Given the presence of basic nitrogens, positive ion mode (ESI+) will yield a strong protonated molecular ion [M+H]+. Tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring a specific fragmentation pathway (precursor ion → product ion).[3][4]

Table 1: Optimized HPLC Parameters

Parameter Setting
HPLC System Agilent 1260 Infinity or equivalent
Column Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Volume 5 µL

| Gradient | 10% B (0-0.5 min), 10-90% B (0.5-2.5 min), 90% B (2.5-3.0 min), 10% B (3.1-4.0 min) |

Table 2: Optimized Mass Spectrometry Parameters

Parameter Setting
MS System Sciex 6500+ QTRAP or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4500 V
Source Temp. 550°C
Drying Gas 50 psi
Nebulizer Gas 50 psi
Collision Gas Nitrogen

| MRM Transitions | See Table 3 |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Dwell Time (ms) Collision Energy (eV)
Analyte 232.1 134.1 100 25

| IS ([M+3]) | 235.1 | 137.1 | 100 | 25 |

Bioanalytical Method Validation

The developed method must be rigorously validated to demonstrate its reliability for the intended application.[22][23] The validation protocol is designed in accordance with the FDA Bioanalytical Method Validation Guidance for Industry and the EMA Guideline on bioanalytical method validation.[8][24][25]

Validation Parameters and Acceptance Criteria

Table 4: Summary of Validation Experiments and Acceptance Criteria

Parameter Purpose Key Experiments Acceptance Criteria
Specificity & Selectivity Ensure no interference from matrix components. Analyze 6 unique blank plasma lots. Response in blank <20% of LLOQ response.
Linearity & Range Define the concentration range of reliable quantification. Calibration curve with 8 non-zero standards. r² ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantitation (LLOQ) Define the lowest concentration measured with acceptable accuracy and precision. Analyze 5 replicates at the proposed LLOQ. Accuracy: 80-120%; Precision: ≤20% CV.
Accuracy & Precision Determine the closeness of measured values to nominal values and their reproducibility. Analyze 5 replicates of QCs at 4 levels (LLOQ, Low, Mid, High) over 3 batches. Accuracy: within ±15% of nominal (±20% at LLOQ); Precision: ≤15% CV (≤20% at LLOQ).
Matrix Effect Assess the impact of matrix components on ionization.[26] Compare analyte response in post-extraction spiked samples vs. neat solutions in 6 lots. IS-normalized matrix factor CV ≤ 15%.
Recovery Quantify the efficiency of the extraction process. Compare analyte response in pre-extraction spiked samples vs. post-extraction spiked samples. Should be consistent and reproducible.

| Stability | Ensure analyte integrity under various storage and handling conditions.[27] | Freeze-thaw (3 cycles), bench-top (4h, RT), long-term (-80°C), stock solution stability. | Mean concentration of stability QCs within ±15% of nominal concentration.[24] |

Example Validation Results

The following table summarizes hypothetical but representative data demonstrating that the method meets regulatory acceptance criteria.

Table 5: Hypothetical Validation Data Summary

Parameter Result Status
Linearity 1.00 - 1000 ng/mL Passed (r² = 0.998)
LLOQ 1.00 ng/mL Passed (Accuracy: 95.7%, Precision: 8.2% CV)
Intra-day Accuracy 94.5% - 103.2% Passed
Intra-day Precision 4.1% - 8.5% CV Passed
Inter-day Accuracy 96.1% - 101.5% Passed
Inter-day Precision 5.5% - 9.1% CV Passed
Matrix Effect IS-Normalized Matrix Factor CV = 6.7% Passed
Recovery Mean Recovery = 88% (CV = 5.2%) Consistent & Reproducible

| Stability | All stability tests passed (mean deviation <10%) | Passed |

Conclusion

The HPLC-MS/MS method detailed herein is a selective, sensitive, and robust protocol for the quantification of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid in human plasma. The strategic choice of a stable isotope-labeled internal standard and an optimized liquid-liquid extraction procedure effectively minimizes variability and mitigates matrix effects. Comprehensive validation experiments confirm that the method meets the stringent criteria set by the FDA and EMA, establishing it as reliable and fit-for-purpose for supporting regulated drug development studies.

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Application Note: Comprehensive NMR Spectra Assignment and Characterization of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for the complete nuclear magnetic resonance (NMR) spectral assignment and structural characterization of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid. This compound, featuring a substituted imidazole and a benzoic acid moiety, is of interest to researchers in medicinal chemistry and drug development. This guide outlines a systematic approach employing one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. We present a detailed, step-by-step protocol for sample preparation, data acquisition, and spectral analysis, designed to be accessible to researchers with a foundational understanding of NMR spectroscopy. The causality behind experimental choices is explained to provide a deeper understanding of the characterization process.

Introduction

The unequivocal structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the non-destructive and detailed structural analysis of organic molecules in solution.[1] 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid is a molecule that combines the structural features of an N-methylated imidazole, a common pharmacophore, and 3-aminobenzoic acid, a versatile building block in medicinal chemistry. Accurate and complete assignment of its ¹H and ¹³C NMR spectra is essential for confirming its identity, assessing its purity, and understanding its conformational properties.

This application note presents a comprehensive workflow for the NMR characterization of this target molecule. By integrating data from a suite of NMR experiments, we will demonstrate how to unambiguously assign every proton and carbon signal, leveraging the power of through-bond correlations.

Predicted NMR Data

While a dedicated experimental spectrum for 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid is not widely available in the public domain, a highly accurate predicted dataset can be constructed. This is achieved by analyzing the known NMR data of its constituent fragments: 1-methyl-1H-imidazole and 3-aminobenzoic acid, and considering the electronic effects of the methylamino linker. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts in DMSO-d₆.

Table 1: Predicted ¹H NMR Spectral Data for 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid (in DMSO-d₆, 400 MHz)

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2'~7.55s-1H
H-4'~6.90s-1H
N-CH₃~3.65s-3H
-CH₂-~4.30d~6.02H
NH~6.50t~6.01H
H-2~7.30t~1.81H
H-4~7.05ddd~8.0, 2.0, 1.01H
H-5~7.15t~8.01H
H-6~6.75ddd~8.0, 2.5, 1.01H
COOH~12.50br s-1H

Table 2: Predicted ¹³C NMR Spectral Data for 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid (in DMSO-d₆, 100 MHz)

Carbon Label Predicted Chemical Shift (δ, ppm)
C-2'~137.0
C-4'~128.5
C-5'~129.5
N-CH₃~32.5
-CH₂-~45.0
C-1~131.0
C-2~118.0
C-3~149.0
C-4~114.5
C-5~129.0
C-6~117.5
COOH~168.0

Experimental Protocols

The following sections provide a detailed, step-by-step methodology for the NMR analysis of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid.

Sample Preparation

A well-prepared sample is critical for acquiring high-quality NMR data.

  • Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for this molecule due to its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation. The residual solvent peak of DMSO-d₆ will appear at ~2.50 ppm in the ¹H spectrum and ~39.5 ppm in the ¹³C spectrum.[2]

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C spectra.[3]

  • Transfer and Filtration: Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube.

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal resolution and sensitivity.

1. ¹H NMR Spectroscopy:

  • Purpose: To determine the number of different proton environments and their multiplicities (splitting patterns).

  • Pulse Sequence: Standard single-pulse experiment (zg30).

  • Acquisition Parameters:

    • Spectral Width: 0-15 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 16-64

2. ¹³C NMR Spectroscopy:

  • Purpose: To determine the number of different carbon environments.

  • Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 0-200 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

3. 2D COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

  • Pulse Sequence: Standard COSY pulse sequence (cosygpmf).

  • Acquisition Parameters: The spectral width in both dimensions should cover the entire proton chemical shift range. The number of increments in the indirect dimension will determine the resolution.

4. 2D HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify which protons are directly attached to which carbons.

  • Pulse Sequence: Standard HSQC pulse sequence with gradient selection (hsqcedetgpsisp2.3).

  • Acquisition Parameters: The ¹H dimension spectral width should cover the proton range, and the ¹³C dimension should cover the expected carbon range.

5. 2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range correlations between protons and carbons (typically over 2-4 bonds). This is crucial for connecting different molecular fragments.

  • Pulse Sequence: Standard HMBC pulse sequence with gradient selection (hmbcgplpndqf).

  • Acquisition Parameters: Similar to HSQC, with spectral widths covering the full proton and carbon ranges.

Data Analysis and Spectra Assignment

The following is a logical workflow for the assignment of all signals in the NMR spectra of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid.

Step 1: Analysis of the ¹H NMR Spectrum
  • Identify Key Singlets: The singlets at ~7.55 ppm and ~6.90 ppm are characteristic of the imidazole ring protons (H-2' and H-4'). The singlet at ~3.65 ppm corresponds to the N-methyl group.

  • Identify the Methylene and Amine Protons: The doublet at ~4.30 ppm (integrating to 2H) is the methylene bridge (-CH₂-), and the triplet at ~6.50 ppm is the secondary amine proton (NH). The coupling between them is evident.

  • Analyze the Aromatic Region: The protons of the benzoic acid ring will exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. Expect to see a triplet and several multiplets between 6.7 and 7.4 ppm.

  • Identify the Carboxylic Acid Proton: The broad singlet at a high chemical shift (~12.50 ppm) is characteristic of a carboxylic acid proton.

Step 2: Analysis of the ¹³C NMR Spectrum
  • Identify Quaternary Carbons: Carbons with no attached protons will appear as signals in the ¹³C spectrum but will have no corresponding cross-peak in the HSQC spectrum. These include the carboxyl carbon (~168.0 ppm), the imidazole carbons C-5', and the benzoic acid carbons C-1 and C-3.

  • Identify Protonated Carbons: The remaining signals will correspond to the protonated carbons.

Step 3: Integration of 2D NMR Data

The following diagram illustrates the workflow for integrating the 2D NMR data for a comprehensive structural assignment.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation H1 ¹H NMR (Initial Proton Assignments) COSY COSY (¹H-¹H Correlations) H1->COSY Identify coupled protons (e.g., -CH₂-NH-) HSQC HSQC (¹H-¹³C Direct Correlations) H1->HSQC Correlate protons to directly attached carbons HMBC HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC Use proton signals to probe long-range C correlations C13 ¹³C NMR (Initial Carbon Assignments) C13->HSQC COSY->HMBC Confirm fragment connectivity HSQC->HMBC Confirm direct attachments and guide HMBC analysis Final Complete Structural Assignment HMBC->Final Connect molecular fragments (imidazole to benzoic acid)

Caption: Workflow for NMR-based structural elucidation.

HSQC Analysis:

  • Each cross-peak in the HSQC spectrum directly connects a proton to the carbon it is attached to. This allows for the unambiguous assignment of all protonated carbons. For example, the proton at ~3.65 ppm will show a correlation to the carbon at ~32.5 ppm, confirming the N-CH₃ group.

HMBC Analysis:

  • The HMBC spectrum is the key to connecting the different parts of the molecule. The following diagram illustrates some of the expected key HMBC correlations.

G cluster_imidazole Imidazole Fragment cluster_benzoic Benzoic Acid Fragment N-CH₃ (H) N-CH₃ (H) C-2' C-2' N-CH₃ (H)->C-2' C-5' C-5' N-CH₃ (H)->C-5' H-4' (H) H-4' (H) H-2' (H) H-2' (H) -CH₂- (H) -CH₂- (H) C-4' C-4' -CH₂- (H)->C-4' -CH₂- (H)->C-5' C-3 C-3 -CH₂- (H)->C-3 Key Correlation N-CH₃ (C) N-CH₃ (C) -CH₂- (C) -CH₂- (C) NH (H) NH (H) NH (H)->-CH₂- (C) C-2 C-2 NH (H)->C-2 C-4 C-4 NH (H)->C-4 H-2 (H) H-2 (H) H-2 (H)->C-4 C-6 C-6 H-2 (H)->C-6 H-4 (H) H-4 (H) H-4 (H)->C-2 H-4 (H)->C-6

Caption: Key expected HMBC correlations for structural connectivity.

  • Connecting the Fragments: The most critical correlation will be from the methylene protons (-CH₂-) to the carbons of the benzoic acid ring (C-2, C-3, and C-4) and the imidazole ring (C-4' and C-5'). The correlation from the -CH₂- protons to C-3 of the benzoic acid ring will definitively establish the connectivity between the two main fragments of the molecule.

  • Confirming Assignments: Other key HMBC correlations, such as from the N-methyl protons to the imidazole carbons (C-2' and C-5'), and from the aromatic protons of the benzoic acid ring to neighboring carbons, will serve to confirm the initial assignments made from the 1D spectra.

Conclusion

This application note has outlined a systematic and robust methodology for the complete NMR spectral assignment and characterization of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid. By employing a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques, it is possible to unambiguously assign all proton and carbon signals and confirm the molecular structure. The provided protocols and data analysis workflow serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, ensuring the accurate and reliable characterization of this and structurally related molecules.

References

  • Royal Society of Chemistry. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Beilstein Journal of Organic Chemistry. (2020). Supporting Information: The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST. (n.d.). 1H-Imidazole, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

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Application Notes and Protocols for 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Bifunctional Scaffold for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. The compound 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid emerges as a precursor of significant interest, embodying a unique convergence of two privileged pharmacophores: the 1-methyl-1H-imidazole and the meta-substituted benzoic acid. The imidazole ring is a cornerstone of medicinal chemistry, present in a vast array of biologically active molecules and known for its ability to engage in crucial hydrogen bonding and metal coordination interactions.[1][2] Concurrently, the benzoic acid moiety offers a synthetically tractable handle for chemical elaboration and can mimic or interact with key biological recognition sites.[3]

This guide provides a comprehensive technical overview of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid as a precursor in drug discovery. We will detail a robust synthetic protocol for its preparation, explore its potential applications in generating compound libraries for screening, and provide detailed methodologies for its derivatization. The rationale for its use will be grounded in the established biological activities of structurally related compounds, particularly as modulators of G-protein coupled receptors (GPCRs) implicated in central nervous system (CNS) disorders.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented in Table 1.

PropertyValueReference
CAS Number 1496324-50-5[4]
Molecular Formula C₁₂H₁₃N₃O₂[4]
Molecular Weight 231.25 g/mol [4]
Canonical SMILES CN1C=NC=C1CNC2=CC=CC(=C2)C(=O)O
Predicted LogP 1.5 - 2.5
Predicted pKa (acidic) ~4.0 (Carboxylic Acid)
Predicted pKa (basic) ~6.5 (Imidazole), ~4.5 (Secondary Amine)

Strategic Importance in Drug Discovery: Targeting CNS Receptors

The structural architecture of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid makes it an ideal starting point for the discovery of ligands targeting CNS receptors. The (1-methyl-1H-imidazol-5-yl)methyl moiety is a key structural feature in known antagonists of the histamine H₃ receptor and ligands of the dopamine D₄ receptor, both of which are implicated in a range of neurological and psychiatric disorders.[5][6][7][8]

  • Histamine H₃ Receptor Antagonists: The H₃ receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Antagonists of the H₃ receptor have shown therapeutic potential in the treatment of cognitive disorders, attention-deficit hyperactivity disorder (ADHD), and Alzheimer's disease.[4][7] Many potent H₃ antagonists feature a substituted imidazole ring.[5][9]

  • Dopamine D₄ Receptor Ligands: The D₄ receptor is a target for antipsychotic drugs and has been associated with cognitive function and attention.[8][10] Selective D₄ receptor ligands are of interest for the treatment of schizophrenia and other neuropsychiatric conditions.[6][11]

The benzoic acid portion of the precursor provides a versatile point for diversification, allowing for the exploration of structure-activity relationships (SAR) through the generation of amide or ester libraries. This can be used to fine-tune properties such as potency, selectivity, and pharmacokinetics.

Synthesis of the Precursor: A Detailed Protocol

The synthesis of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid can be efficiently achieved via a one-pot reductive amination reaction between 1-methyl-1H-imidazole-5-carbaldehyde and 3-aminobenzoic acid.

Reaction Scheme

Synthesis_of_Precursor aldehyde 1-methyl-1H-imidazole-5-carbaldehyde imine Imine Intermediate aldehyde->imine + amine 3-aminobenzoic acid amine->imine + product 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid imine->product reagents Sodium Triacetoxyborohydride (STAB) Dichloromethane (DCM) Acetic Acid (cat.) reagents->imine

Caption: Synthetic route to the precursor via reductive amination.

Experimental Protocol

Materials:

  • 1-methyl-1H-imidazole-5-carbaldehyde (1.0 eq)

  • 3-aminobenzoic acid (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Glacial Acetic Acid (catalytic amount, ~0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-1H-imidazole-5-carbaldehyde (1.0 eq) and 3-aminobenzoic acid (1.05 eq).

  • Add anhydrous DCM to dissolve the starting materials, followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once imine formation is significant, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Caution: The addition of STAB can be exothermic.

  • Continue stirring the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid.

Expected Yield: 60-80%

Application in Drug Discovery: A Hypothetical Workflow

The synthesized precursor is a versatile building block for generating a library of diverse compounds for screening against therapeutic targets like the H₃ and D₄ receptors.

Drug_Discovery_Workflow precursor Precursor Synthesis (Reductive Amination) library Library Synthesis (Amide Coupling & N-Alkylation) precursor->library screening High-Throughput Screening (e.g., H3/D4 Receptor Binding Assays) library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) & Lead Optimization hit_id->sar sar->library Iterative Synthesis candidate Preclinical Candidate sar->candidate

Caption: A hypothetical workflow for drug discovery using the precursor.

Protocol 1: Amide Library Synthesis via Amide Coupling

The carboxylic acid moiety of the precursor can be readily coupled with a diverse range of primary and secondary amines to generate an amide library. Here, we detail a general protocol using HATU, a common and efficient coupling reagent.[12][13]

Materials:

  • 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid (1.0 eq)

  • A diverse set of primary and secondary amines (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a reaction vial, dissolve the precursor (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq), followed by DIPEA (2.0 eq) and HATU (1.2 eq).

  • Seal the vial and stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x) to remove unreacted acid and DMF.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude amide product can be purified by flash column chromatography on silica gel.

Protocol 2: N-Alkylation of the Secondary Amine

The secondary amine of the precursor can be alkylated to introduce further diversity. This can be achieved through various methods, including reductive amination with aldehydes/ketones or direct alkylation with alkyl halides. A modern and efficient method is the nickel-catalyzed hydrogen autotransfer reaction with alcohols.[14]

Materials:

  • 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid (1.0 eq)

  • A diverse set of primary or secondary alcohols (1.5 eq)

  • NNN-Ni(II) pincer complex catalyst (e.g., 2 mol%)

  • Base (e.g., t-BuOK, 20 mol%)

  • Anhydrous toluene

  • Ethyl acetate

  • 1 M HCl

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a dry Schlenk tube, add the precursor (1.0 eq), the alcohol (1.5 eq), the Ni(II) catalyst (2 mol%), and the base (20 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 110-130 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Wash with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Biological Context: GPCR Signaling Pathway

Derivatives of the precursor are expected to act as ligands for GPCRs such as the histamine H₃ and dopamine D₄ receptors. The general mechanism of action involves binding to the receptor, inducing a conformational change, and modulating downstream signaling cascades via G-proteins.

GPCR_Signaling ligand Imidazole-Benzoic Acid Derivative receptor GPCR (e.g., H3 or D4 Receptor) ligand->receptor Binding g_protein G-protein (αβγ) receptor->g_protein Activation g_alpha Gα-GTP g_protein->g_alpha GTP/GDP Exchange g_beta_gamma Gβγ effector Effector Enzyme (e.g., Adenylyl Cyclase) g_alpha->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: Generalized GPCR signaling cascade relevant to H₃ and D₄ receptors.

Conclusion

3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid represents a highly valuable, yet underexplored, precursor for drug discovery. Its bifunctional nature allows for the facile generation of diverse chemical libraries through robust and well-established synthetic methodologies. The embedded imidazole and benzoic acid scaffolds are privileged structures in medicinal chemistry, and the overall molecular architecture is primed for the development of novel ligands targeting CNS-related GPCRs. The protocols and workflows detailed in this guide provide a solid foundation for researchers to leverage this promising precursor in their drug discovery endeavors.

References

  • A Novel Class of Dopamine D4 Receptor Ligands Bearing the Imidazoline Nucleus. PMC.
  • Novel imidazole-based histamine H3 antagonists. PubMed.
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  • Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discrimin
  • Histamine H3 Receptor as a Drug Discovery Target. Journal of Medicinal Chemistry.
  • 3-{[(1-Methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid. Sapphire Bioscience.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks.
  • Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. PubMed.
  • Dopamine D4 ligands and models of receptor activation: 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole and related heteroarylmethylarylpiperazines exhibit a substituent effect responsible for additional efficacy tuning. PubMed.
  • Dopamine D4 Ligands and Models of Receptor Activation: 2-(4-Pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole and Related Heteroarylmethylarylpiperazines Exhibit a Substituent Effect Responsible for Additional Efficacy Tuning. Journal of Medicinal Chemistry.
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.
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  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine. Benchchem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substr
  • IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES. European Journal of Pharmaceutical and Medical Research.
  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry.
  • An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine: Chemical Structure, Properties, and Biological Context. Benchchem.
  • Protocol for N-Alkyl
  • An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine. Benchchem.
  • Identification of a New Selective Dopamine D4 Receptor Ligand.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules.
  • Review of pharmacological effects of imidazole derivatives. Journal of Advanced Pharmacy and Technology Research.
  • N-alkylation of imidazole by alkaline carbons.
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIV
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
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Application Note & Protocol: Seamless Integration of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic Acid into Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Chemical Diversity of Peptides

The incorporation of non-standard amino acids into peptide sequences is a powerful strategy in modern drug discovery, offering a pathway to novel therapeutics with enhanced stability, bioavailability, and unique biological activities.[1][2][3] Solid-Phase Peptide Synthesis (SPPS), a cornerstone of peptide chemistry, provides a robust platform for the assembly of such modified peptides.[4][5] This guide provides a comprehensive protocol for the successful incorporation of a unique building block, 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid, into a growing peptide chain using standard SPPS methodologies.

The structure of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid, with its imidazole-containing side chain, presents both opportunities and challenges in peptide synthesis. The imidazole moiety can introduce unique conformational constraints and potential new binding interactions, while also necessitating careful consideration of side reactions commonly associated with this heterocyclic group.[6][7] This document will address these considerations, providing researchers with the necessary tools and knowledge for its seamless integration.

Chemical Profile: 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid

A thorough understanding of the building block's chemical properties is paramount for its successful application in SPPS.

PropertyValueSource
Molecular Formula C12H13N3O2[8]
Molecular Weight 231.25 g/mol [8]
CAS Number 1496324-50-5[8]
Structure A benzoic acid derivative with a secondary amine linker to a 1-methyl-1H-imidazol-5-yl methyl group.Inferred from name

The key reactive groups for SPPS are the carboxylic acid, which will form the peptide bond, and the secondary amine in the linker. The imidazole ring, while generally stable, can be susceptible to certain side reactions under specific SPPS conditions.[6][7]

Strategic Considerations for SPPS Incorporation

The successful incorporation of this non-standard amino acid requires careful planning, particularly concerning the choice of protecting groups, coupling strategy, and potential side reactions.

Protecting Group Strategy

Given that 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid is being added as a capping agent or an internal residue via its carboxyl group, the primary consideration is the protection of the imidazole nitrogen to prevent undesired side reactions, such as acylation.[6] While the N-methyl group on one of the imidazole nitrogens prevents its participation in side reactions, the other nitrogen remains reactive.

  • Fmoc/tBu Orthogonal Scheme: This is the most common strategy in modern SPPS.[4][5] In this scheme, the α-amino group of standard amino acids is protected with the base-labile Fmoc group, and reactive side chains are protected with acid-labile groups like tert-butyl (tBu).[4][9] For the imidazole group of histidine, a common protecting group is the trityl (Trt) group.[10][11] Given the structural similarity, a Trt group could be considered for the imidazole nitrogen of our target molecule if it were to be incorporated as a residue with a free alpha-amino group. However, as we are coupling via the benzoic acid's carboxyl group, direct protection of the imidazole may not be necessary if efficient coupling conditions are employed, though it should be considered if side products are observed.

Coupling Reagent Selection

The choice of coupling reagent is critical, especially when dealing with sterically hindered or electronically challenging couplings.[12][13] The secondary amine in the linker of our target molecule might present some steric hindrance.

  • Aminium/Uronium and Phosphonium Reagents: Reagents like HBTU, HATU, HCTU, and PyBOP are highly efficient and commonly used for difficult couplings.[12][14] They generate active esters in situ, leading to rapid and high-yielding amide bond formation. HATU, in particular, is known for its high efficiency in coupling sterically hindered amino acids.[12][14]

  • Carbodiimides: Reagents like DIC (N,N'-diisopropylcarbodiimide) in the presence of an additive like Oxyma Pure or HOBt are also effective.[12][13]

For this specific application, a high-efficiency aminium/uronium reagent like HATU is recommended to ensure complete and rapid coupling, minimizing the risk of side reactions.

Potential Side Reactions

The imidazole ring can participate in several side reactions during SPPS.[6][7]

  • Racemization: While our target molecule is not a chiral amino acid, if it were incorporated adjacent to a chiral residue, the basicity of the imidazole could potentially lead to epimerization of the preceding amino acid.[15][16] The use of coupling additives like HOBt or Oxyma Pure can help suppress this.[15]

  • N-Acylation of Imidazole: The unprotected imidazole nitrogen is nucleophilic and can be acylated by the activated carboxyl group, leading to undesired side products.[6] Using a highly efficient and rapid coupling method can minimize this by favoring the desired amide bond formation.

  • Alkylation: During the final cleavage from the resin with strong acids like TFA, carbocations generated from protecting groups can alkylate the imidazole ring.[17] The inclusion of scavengers in the cleavage cocktail is essential to prevent this.

Experimental Protocols

The following protocols are based on a standard Fmoc/tBu solid-phase peptide synthesis strategy.

Workflow Overview

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Wash1 3. Washing Fmoc_Deprotection->Wash1 Coupling 4. Coupling of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Capping 6. Capping (Optional) Wash2->Capping Wash3 7. Washing Capping->Wash3 Cleavage 8. Cleavage & Deprotection Wash3->Cleavage Purification 9. Purification & Analysis Cleavage->Purification

Caption: General workflow for incorporating the modified benzoic acid.

Protocol 1: On-Resin Coupling

This protocol assumes the synthesis is being performed on a 0.1 mmol scale.

Materials:

  • Peptide-resin with a free N-terminal amine

  • 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • Piperidine (20% in DMF)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the SPPS reaction vessel.[18]

  • Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine and byproducts.[19]

  • Activation of the Benzoic Acid:

    • In a separate vial, dissolve 3 equivalents of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid (0.3 mmol, 69.4 mg) and 2.9 equivalents of HATU (0.29 mmol, 110.3 mg) in DMF (2 mL).

    • Add 6 equivalents of DIPEA (0.6 mmol, 105 µL) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Drain the washed resin and add the activated benzoic acid solution to the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours. Microwave-assisted coupling can also be employed to enhance efficiency, particularly for this potentially hindered coupling.[20]

  • Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.

  • Washing: After a complete coupling, thoroughly wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted N-terminal amines, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF. This is particularly useful for synthesizing long peptides to minimize deletion sequences.[21]

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • Water (deionized)

  • Phenol (optional, for sequences with tryptophan)

  • Cold diethyl ether

  • Centrifuge tubes

Cleavage Cocktail Preparation:

A standard cleavage cocktail suitable for most peptides, including those with arginine, is Reagent K or a similar mixture.[22] A simpler, less odorous alternative that is effective for many sequences is the TFA/TIS/Water cocktail.[17]

Table of Recommended Cleavage Cocktails

ReagentComposition (v/v)Scavengers & Their PurposeWhen to Use
TFA/TIS/Water 95% TFA, 2.5% TIS, 2.5% WaterTIS: Scavenges carbocations. Water: Aids in the hydrolysis of protecting groups.General purpose, for peptides without sensitive residues like Trp, Cys, or Met.[17]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTPhenol, Thioanisole, EDT: Scavenge a wider range of reactive species, protecting Trp, Met, and Cys.For peptides containing Trp, Met, Cys, or multiple Arg residues.[22]

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.[22]

  • Cleavage Reaction:

    • In a fume hood, add the chosen cleavage cocktail to the dried resin (typically 10 mL per gram of resin).[22]

    • Gently agitate the mixture at room temperature for 2-4 hours.[22]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Workflow for Cleavage and Purification

Cleavage_Purification Dried_Resin Dried Peptide-Resin Add_Cocktail Add Cleavage Cocktail (e.g., Reagent K) Dried_Resin->Add_Cocktail Incubate Incubate at RT (2-4 hours) Add_Cocktail->Incubate Filter Filter to Remove Resin Incubate->Filter Precipitate Precipitate with Cold Ether Filter->Precipitate Wash_Ether Wash with Ether Precipitate->Wash_Ether Dry_Peptide Dry Crude Peptide Wash_Ether->Dry_Peptide HPLC_MS Analyze by HPLC/MS Dry_Peptide->HPLC_MS

Caption: Step-by-step process for peptide cleavage and initial workup.

Purification and Analysis

The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[23][24]

  • Column: A C18 column is typically used for peptide purification.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly employed.[23]

  • Detection: UV detection at 214 nm and 280 nm.

The identity and purity of the final peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling Steric hindrance; inefficient activation.Use a more powerful coupling reagent like HATU.[12][14] Increase coupling time or use microwave-assisted synthesis.[20] Double couple the residue.[25]
Presence of Deletion Sequences Incomplete Fmoc deprotection or coupling.Ensure fresh deprotection and coupling reagents. Consider a capping step after each coupling.[21]
Side Product Formation Acylation of imidazole; alkylation during cleavage.Use a highly efficient coupling method to minimize acylation.[6] Ensure an adequate amount and type of scavengers are used in the cleavage cocktail.[17]
Low Cleavage Yield Incomplete cleavage from the resin.Extend the cleavage time. Ensure the correct cleavage cocktail is used for the resin type.
Poor Solubility of Crude Peptide Aggregation of the peptide sequence.Test different solvents for dissolution prior to HPLC, such as those containing acetic acid or DMSO.

Conclusion

The incorporation of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid into peptides via SPPS is a feasible process that can significantly expand the chemical space for drug discovery. By understanding the chemical nature of this building block and employing optimized protocols, researchers can successfully synthesize novel peptide constructs. Careful selection of coupling reagents, diligent monitoring of the reaction progress, and the use of appropriate cleavage conditions are key to achieving high purity and yield. This guide provides a solid foundation for the successful integration of this and similar non-standard building blocks into peptide synthesis workflows.

References

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Bock, J. E., et al. (2018). Incorporation of the non-standard amino acid improve Stability of Therapeutic Proteins. Creative Biostructure. [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • CSBio. A Practical Guide to Solid Phase Peptide Synthesis (SPPS). [Link]

  • Fields, G. B. (2001). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Jewett, J. C., & Sletten, E. M. (2014). Incorporating post-translational modifications and unnatural amino acids into high-throughput modeling of protein structures. Bioinformatics, 30(12), 1665-1671. [Link]

  • Khadse, S. C., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmaceutical Research & Technology, 10, 1-11. [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Phenomenex. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • Wade, J. D., & Tickler, A. T. (2007). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. International Journal of Peptide Research and Therapeutics, 13, 239-246. [Link]

Sources

Application Notes and Protocols: Developing In Vivo Dosing Formulations for 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for developing suitable in vivo dosing formulations for the novel compound, 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid (Molecular Formula: C₁₂H₁₃N₃O₂, Molecular Weight: 231.25 g/mol )[1]. Due to the absence of extensive public data on its physicochemical properties, this document emphasizes a systematic, experimentally-driven approach. It is designed for researchers, scientists, and drug development professionals, offering a logical workflow from initial characterization to the preparation of various formulation types for preclinical studies. The protocols provided are robust starting points, intended to be adapted based on experimentally determined data.

Introduction: The Compound and the Challenge

3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid is a heterocyclic compound featuring a benzoic acid moiety and a substituted imidazole ring. The imidazole ring is a common scaffold in many pharmacologically active molecules, and its polar nature can sometimes enhance aqueous solubility[2][3]. Conversely, the overall structure may still present solubility challenges, a common hurdle for many new chemical entities (NCEs) that can limit oral bioavailability and complicate in vivo testing[4][5].

The structure is amphoteric, containing an acidic carboxylic acid group and a basic imidazole ring. This suggests a strong pH-dependent solubility profile, which is a key characteristic to be exploited during formulation development. The primary goal in preclinical formulation is to ensure adequate and reproducible exposure of the test system to the compound, allowing for a clear interpretation of pharmacokinetic (PK), pharmacodynamic (PD), and toxicological data[6][7].

This guide will walk the researcher through a logical progression for formulation development, starting with essential pre-formulation characterization and branching into various strategies to achieve a viable dosing vehicle.

Pre-formulation Assessment: The Foundation of Rational Formulation Design

Before attempting to create a dosing formulation, a thorough physicochemical characterization of the compound is critical[8]. This data-driven approach minimizes the trial-and-error process and is the foundation for selecting an appropriate formulation strategy[9].

Essential Physicochemical Characterization

The following parameters must be determined experimentally. While a significant amount of API may not be available in early discovery, innovative approaches can generate meaningful data with as little as 25 mg[8].

  • Aqueous Solubility (pH-dependent): This is the most critical parameter. The amphoteric nature of the molecule necessitates determining its solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • pKa Determination: Identifying the pKa values for the acidic (benzoic acid) and basic (imidazole) functional groups will explain the pH-solubility profile and guide pH-modification strategies.

  • Log P / Log D: The octanol-water partition coefficient provides insight into the compound's lipophilicity, which influences its solubility and permeability.

  • Physical Form: Characterization using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is necessary to determine if the compound is crystalline or amorphous and to identify its melting point. The crystalline form is generally more stable, but the amorphous form can offer higher solubility[5].

  • Chemical Stability: Initial assessment of stability in solution at different pH values and in the solid state is crucial to ensure the compound does not degrade during formulation preparation, storage, and administration[10].

Table 1: Pre-formulation Data Template for 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid
ParameterRecommended MethodPurpose
Aqueous Solubility Shake-flask method at various pH values (e.g., 1.2, 4.5, 6.8, 7.4) followed by HPLC or UV-Vis analysis.To determine intrinsic and pH-dependent solubility, guiding pH adjustment strategies.
pKa Potentiometric titration or UV-spectrophotometry.To understand ionization behavior and predict the pH of maximum solubility.
Log P / Log D Shake-flask method or HPLC-based estimation.To assess lipophilicity, which impacts solubility and absorption.
Physical Form XRPD, DSC, TGA.To identify the solid form (crystalline, amorphous) and thermal properties.
Solution Stability HPLC analysis of solutions stored at various pHs and temperatures over time.To establish acceptable storage conditions and identify potential degradation.[10]
Experimental Protocol: pH-Dependent Aqueous Solubility Determination

This protocol provides a generalized method for determining solubility.

Materials:

  • 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid

  • Phosphate-buffered saline (PBS), citrate buffers, and HCl solutions to create a range of pH values.

  • HPLC or UV-Vis spectrophotometer

  • Shaker/incubator

  • 0.22 µm syringe filters

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of the compound to vials containing buffers of different pH values (e.g., 1.2, 4.5, 6.8, 7.4).[11]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[11]

  • Sample Collection: After equilibration, allow the vials to stand, letting the excess solid settle.

  • Filtration: Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered solution with a suitable mobile phase or solvent. Analyze the concentration using a validated HPLC or UV-Vis method against a standard curve.[11]

  • Calculation: Determine the solubility in mg/mL or µg/mL, accounting for any dilution factors.

Formulation Strategies: A Stepwise Approach

The aim is to start with the simplest formulation and progress to more complex systems only if necessary. For early-stage preclinical studies, achieving maximal exposure with a solution formulation is often the primary goal to understand the compound's intrinsic pharmacokinetic properties[6].

Formulation_Decision_Tree A Start: Pre-formulation Data B Is Aqueous Solubility at desired pH > Target Dose Concentration? A->B C Simple Aqueous Solution (e.g., Saline, PBS, pH-adjusted buffer) B->C Yes D Solubility Enhancement Needed B->D No I Final Formulation C->I E Strategy 1: pH Modification D->E F Strategy 2: Co-solvents D->F G Strategy 3: Surfactants / Complexation Agents D->G H Strategy 4: Suspension D->H E->I F->I G->I H->I

Caption: Formulation development workflow.

Strategy 1: Aqueous Solution via pH Modification

Given the compound's structure, it will likely exhibit higher solubility at acidic or basic pH compared to neutral pH. This is the first and simplest approach to attempt.

Rationale: The benzoic acid group will be deprotonated and negatively charged at pH values above its pKa, while the imidazole ring will be protonated and positively charged at pH values below its pKa. Creating a salt form in situ by adjusting the pH can dramatically increase aqueous solubility[12][13].

Protocol: Preparation of a 10 mg/mL pH-Adjusted Solution (Example)

  • Weigh Compound: Accurately weigh 100 mg of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid.

  • Initial Vehicle: Place the compound into a sterile container with ~8 mL of purified water or saline.

  • pH Adjustment (Acidic): While stirring, slowly add 1N HCl dropwise. The compound should dissolve as the pH drops and the imidazole nitrogen is protonated.

  • pH Adjustment (Basic): Alternatively, slowly add 1N NaOH dropwise. The compound should dissolve as the pH rises and the carboxylic acid is deprotonated.

  • Observe & Record: Note the pH at which the compound fully dissolves.

  • Final Volume: Once dissolved, adjust the final volume to 10 mL with the vehicle.

  • Final pH Check: Measure and record the final pH of the solution.

  • Considerations: Ensure the final pH is tolerable for the intended route of administration. For oral gavage, a wider range is acceptable (pH 2-11), but for intravenous injection, the range should be much tighter (typically pH 3-9) to avoid irritation[12].

Strategy 2: Co-Solvent Systems

If pH adjustment alone is insufficient or results in an extreme, intolerable pH, the use of water-miscible organic co-solvents is the next logical step.

Rationale: Co-solvents reduce the polarity of the aqueous vehicle, which can help solubilize lipophilic compounds[12][14]. Common co-solvents include polyethylene glycol (PEG) 400, propylene glycol (PG), and ethanol.

Table 2: Common Co-Solvent Systems for Preclinical Dosing

Vehicle CompositionTypical UseConsiderations
10% DMSO / 90% Saline IV, IP, POPotential for drug precipitation upon dilution in bloodstream.
10% Ethanol / 40% PEG 400 / 50% Water PO, IPCan be viscous. PEG 400 can have physiological effects.
20% Propylene Glycol / 80% Saline PO, IVGenerally well-tolerated.
30% PEG 400 / 70% Water (pH adjusted) POCombines co-solvency with pH modification.

Protocol: Preparation of a Co-Solvent Formulation

  • Weigh Compound: Weigh the required amount of the compound.

  • Dissolve in Organic Component: Add the organic co-solvent(s) (e.g., PEG 400, PG) first and vortex or sonicate until the compound is fully dissolved.

  • Add Aqueous Component: Slowly add the aqueous component (e.g., water, saline, buffer) to the organic solution while stirring.

  • Observe for Precipitation: Monitor the solution closely for any signs of precipitation. If the solution remains clear, it is a viable formulation.

  • Final Checks: Ensure the final solution is homogenous and record the final composition.

Strategy 3: Complexation and Surfactant Systems

For highly insoluble compounds, more advanced techniques may be required.

Rationale:

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively masking the lipophilic part of the molecule and presenting a hydrophilic exterior to the aqueous environment[13][14]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used.

  • Surfactants: Surfactants form micelles in which the hydrophobic core can entrap poorly soluble drug molecules, increasing their apparent solubility in the aqueous vehicle[12]. Common examples include Polysorbate 80 (Tween® 80) and Cremophor® EL.

Protocol: Preparation of a 20% HP-β-CD Formulation

  • Prepare Vehicle: Prepare a 20% (w/v) solution of HP-β-CD in water or a suitable buffer.

  • Add Compound: Slowly add the weighed compound to the cyclodextrin solution while vortexing or sonicating.

  • Equilibrate: Allow the mixture to stir for several hours or overnight to ensure maximum complexation.

  • Assess Clarity: Observe the final solution for clarity. A clear solution indicates successful solubilization.

Strategy 4: Suspension Formulations

If a solution cannot be achieved at the desired concentration, a suspension may be necessary. While solutions are preferred for early PK studies, suspensions are often more representative of potential solid dosage forms[6].

Rationale: A suspension is a uniform dispersion of fine drug particles in an aqueous vehicle. A suspending agent is used to increase viscosity and prevent rapid settling of the particles.

Protocol: Preparation of a Micronized Suspension

  • Particle Size Reduction (if necessary): For optimal absorption, the particle size of the drug should be reduced (micronized) to increase its surface area and dissolution rate[12][14].

  • Prepare Vehicle: Prepare a vehicle containing a suspending/wetting agent (e.g., 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) and 0.1% (v/v) Tween® 80 in purified water).

  • Create a Paste: Add a small amount of the vehicle to the micronized powder and triturate to form a uniform paste. This ensures all particles are wetted.

  • Dilute to Final Volume: Gradually add the remaining vehicle to the paste while stirring continuously to achieve the final desired concentration and volume.

  • Homogenize: Use a homogenizer if necessary to ensure a uniform particle distribution.

  • Storage: Store under continuous gentle agitation if possible and always re-suspend thoroughly before dosing.

Stability and Verification

Once a lead formulation is identified, its stability must be confirmed under the intended storage and use conditions[10].

Stability_Workflow A Lead Formulation Prepared (T=0) B Store at Recommended Conditions (e.g., 4°C, RT) A->B C Analyze Samples at Time Points (e.g., 4h, 24h, 7 days) B->C D Analysis Methods: - Visual Inspection (Clarity, Color) - pH Measurement - HPLC for Potency (% of Initial) C->D E Is Potency within 90-110% of T=0 and no visual changes? C->E F Formulation is Stable E->F Yes G Reformulate E->G No

Caption: Workflow for formulation stability testing.

The concentration of the compound in the formulation should be verified analytically (e.g., by HPLC) to ensure it meets the target. Stability is assessed by measuring the concentration over time, with a common acceptance criterion being 90-110% of the initial concentration[10]. Visual inspection for precipitation or color change is also critical.

Conclusion

Developing an in vivo dosing formulation for a novel compound like 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid is a systematic process that is critically dependent on its experimentally determined physicochemical properties. By starting with a thorough pre-formulation assessment, researchers can apply a logical, tiered approach to formulation development. The strategies outlined here—from simple pH-adjusted aqueous solutions to more complex co-solvent, cyclodextrin, and suspension systems—provide a robust toolkit to achieve a suitable formulation for successful in vivo evaluation. The ultimate choice will be a balance between achieving the target dose concentration, ensuring compound stability, and maintaining physiological tolerability for the animal model.

References

  • Quay Pharma. (2020, May 21). Designing formulations for preclinical and early stage clinical studies. Available from: [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Available from: [Link]

  • Gili, A. (2011, October 15). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery. Available from: [Link]

  • Michael, I. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Patel, V. R. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Inventi Journals. Available from: [Link]

  • Kumar, S., et al. (2025, November 8). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. ResearchGate. Available from: [Link]

  • PubChem. (n.d.). 3-(1H-imidazol-1-yl)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Sławiński, J., et al. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PMC. Available from: [Link]

  • Singh, R., & Soni, S. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC. Available from: [Link]

  • Smith, A. (2026, March 13). Preclinical Dose-Formulation Stability. Pharmaceutical Technology. Available from: [Link]

  • Siwach, A., & Verma, P. (n.d.). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry. Available from: [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). Available from: [Link]

  • Siwach, A., & Verma, P. (2021). Synthesis and therapeutic potential of imidazole containing compounds. ResearchGate. Available from: [Link]

  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Available from: [Link]

  • NextSDS. (n.d.). 3-(1H-IMIDAZOL-1-YL)-5-(TRIFLUOROMETHYL)BENZOIC ACID. Available from: [Link]

  • NextSDS. (n.d.). 3-(1H-IMIDAZOL-2-YLAMINO)-BENZOIC ACID. Available from: [Link]

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Application Notes and Protocols: A Framework for Developing Biochemical and Cell-Based Assays for 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic Acid Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a strategic framework and detailed protocols for the development of robust biochemical and cell-based assays for the characterization of small molecule ligands, using 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid as a representative chemical scaffold. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery, from target validation to lead optimization. We will explore the critical decision-making processes and technical considerations for establishing reliable and reproducible assays to determine ligand-binding affinity, functional activity, and cellular effects.

Introduction: The Significance of the Imidazole Scaffold and a Strategic Approach to Assay Development

The imidazole moiety is a prevalent scaffold in medicinal chemistry, found in numerous clinically approved drugs and investigational agents. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile component for designing ligands that target a wide range of biological macromolecules, including enzymes and receptors.[1][2] 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid represents a bifunctional molecule with potential for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.[3]

The journey from a novel compound to a potential therapeutic candidate is underpinned by rigorous and well-designed assays.[4][5] This guide will not assume a pre-defined biological target for this ligand. Instead, it will present a logical workflow for researchers who have synthesized or identified a novel compound and wish to elucidate its mechanism of action and biological activity. The process begins with target identification and validation, followed by the development of biochemical and cell-based assays to characterize the ligand-target interaction in detail.[6]

Our approach is guided by three core principles:

  • Target-Agnostic to Target-Specific: We will outline strategies that can be employed to identify the biological target(s) of the ligand, followed by methods to develop specific assays for the confirmed target.

  • From Binding to Function: The guide will cover both assays that measure the direct physical interaction between the ligand and its target (binding assays) and those that measure the functional consequence of this interaction (functional assays).

  • In Vitro to Cellular Context: We will provide protocols for both simplified, in vitro biochemical assays and more physiologically relevant cell-based assays to ensure a comprehensive understanding of the ligand's activity.[7]

Pre-Assay Considerations: Ligand Characterization and Reagent Preparation

Before embarking on assay development, it is crucial to thoroughly characterize the ligand and prepare high-quality reagents.

2.1. Ligand Purity and Solubility:

  • Purity Assessment: The purity of the 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid derivative should be >95% as determined by HPLC and NMR. Impurities can lead to artifacts and misleading results.

  • Solubility Determination: The solubility of the compound in aqueous buffers and DMSO should be determined. A stock solution, typically in 100% DMSO, is prepared at a high concentration (e.g., 10-50 mM).[4] It is critical to ensure that the final concentration of DMSO in the assay is kept low (typically <1% v/v) to avoid solvent-induced artifacts.[8]

2.2. Target Protein/Cell Line Preparation:

  • Recombinant Protein: For biochemical assays, a source of purified, active target protein is required. This may involve recombinant protein expression and purification.

  • Cell Lines: For cell-based assays, the choice of cell line is critical. This could be a cell line that endogenously expresses the target of interest or a host cell line engineered to overexpress the target.[9]

Assay Development Workflow: A Step-by-Step Guide

The following workflow provides a structured approach to developing assays for a novel ligand.

Caption: A generalized workflow for assay development.

Biochemical Assays: Quantifying Direct Ligand-Target Interactions

Biochemical assays provide a direct measure of the interaction between the ligand and its purified target protein in a controlled, in vitro environment.[6]

Fluorescence Polarization (FP) Binding Assay

Principle: FP is a powerful technique for studying molecular interactions in solution. It measures the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein. When the small tracer is unbound, it tumbles rapidly, resulting in low polarization. When bound to the larger protein, its rotation is slowed, leading to an increase in polarization.[10] A competitive FP assay can be developed where the unlabeled ligand of interest competes with the tracer for binding to the target protein.

Protocol: Competitive FP Assay Development

  • Tracer Selection and Synthesis:

    • Synthesize a fluorescently labeled version of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid or a known ligand for the target. The fluorophore (e.g., fluorescein, TAMRA) should be attached via a linker that does not interfere with binding.[11]

  • Instrumentation Setup:

    • Use a microplate reader capable of fluorescence polarization measurements.[12] Set the excitation and emission wavelengths appropriate for the chosen fluorophore.

  • Assay Optimization:

    • Tracer Concentration: Determine the optimal tracer concentration that gives a stable and robust fluorescence signal, typically at a concentration at or below its Kd for the target protein.[13]

    • Protein Concentration: Titrate the target protein against a fixed concentration of the tracer to determine the concentration that yields a sufficient assay window (the difference in mP between bound and free tracer).

  • Competitive Binding Assay:

    • Prepare a serial dilution of the unlabeled 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid ligand.

    • In a 384-well plate, add the target protein, the fluorescent tracer, and the serially diluted unlabeled ligand.

    • Include controls for no protein (minimum polarization) and no competitor (maximum polarization).

    • Incubate the plate to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization.

  • Data Analysis:

    • Plot the change in millipolarization (mP) as a function of the log of the competitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the ligand that displaces 50% of the tracer.[14]

ParameterExample Value
Tracer (Fluorescein-labeled ligand)10 nM
Target Protein20 nM
Unlabeled Ligand (Test Compound)0.1 nM - 100 µM
Assay BufferPBS, 0.01% Tween-20
Incubation Time60 minutes at 25°C
Result IC50 = 500 nM
Enzyme Inhibition Assay

If the target is an enzyme, a functional assay can be developed to measure the inhibitory activity of the ligand.[15]

Principle: Many enzyme assays monitor the consumption of a substrate or the formation of a product over time. The rate of the reaction is indicative of the enzyme's activity. An inhibitor will decrease the rate of the reaction.

Protocol: Generic Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic assay for a kinase target, measuring ATP consumption.[16]

  • Reagents:

    • Purified kinase

    • Kinase substrate (peptide or protein)

    • ATP

    • Kinase assay buffer (containing MgCl2)

    • Luminescent kinase assay kit (e.g., Kinase-Glo®)[17]

  • Assay Procedure:

    • Prepare serial dilutions of the 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid ligand in the assay buffer.

    • In a white, opaque 384-well plate, add the kinase and the ligand dilutions.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate for a predetermined time at an optimal temperature.

    • Stop the reaction and detect the remaining ATP by adding the luminescent detection reagent.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Plot the percentage of inhibition versus the log of the ligand concentration.

    • Calculate the IC50 value using a non-linear regression analysis.[14]

ParameterExample Value
Kinase Concentration5 nM
Substrate Concentration10 µM
ATP Concentration10 µM (at or near Km)[14]
Ligand Concentration0.1 nM - 100 µM
Incubation Time60 minutes at 30°C
Result IC50 = 250 nM

Cell-Based Assays: Assessing Ligand Activity in a Physiological Context

Cell-based assays are crucial for confirming that a ligand is active in a more complex biological environment.[7]

Reporter Gene Assay

Principle: Reporter gene assays are used to measure the activation or inhibition of a specific signaling pathway.[18] A reporter gene (e.g., luciferase, β-galactosidase) is placed under the control of a response element that is regulated by the signaling pathway of interest. Changes in the expression of the reporter gene reflect the activity of the pathway.[9]

Protocol: NF-κB Reporter Gene Assay for an Inflammatory Pathway Target

This protocol assumes the ligand targets a component of the NF-κB signaling pathway.

  • Cell Line:

    • Use a cell line (e.g., HEK293) stably transfected with a plasmid containing the luciferase gene downstream of an NF-κB response element.

  • Assay Procedure:

    • Plate the reporter cell line in a 96-well plate and allow the cells to adhere overnight.

    • Pre-treat the cells with serial dilutions of the 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid ligand for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., TNF-α) to activate the NF-κB pathway.

    • Incubate for 6-8 hours to allow for reporter gene expression.

    • Lyse the cells and add the luciferase substrate.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the activation of the NF-κB pathway.

    • Plot the percentage of inhibition of the agonist-induced signal versus the log of the ligand concentration.

    • Determine the IC50 value.

Caption: Signaling pathway for a reporter gene assay.

Data Interpretation and Troubleshooting

  • IC50 vs. Ki: The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The Ki is the inhibition constant, which reflects the binding affinity of the inhibitor. The relationship between IC50 and Ki can be described by the Cheng-Prusoff equation, which takes into account the concentration of the substrate.

  • Assay Window (Signal-to-Background): A robust assay should have a high signal-to-background ratio (ideally >5) to ensure that true hits can be distinguished from noise.

  • Z'-factor: The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Troubleshooting: Common issues in assay development include poor signal, high background, and variability between wells. These can often be addressed by optimizing reagent concentrations, incubation times, and buffer conditions.[8][19]

Conclusion

The development of robust and reliable assays is a cornerstone of modern drug discovery. This guide provides a comprehensive framework for establishing biochemical and cell-based assays for novel ligands, using 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid as an example. By following a logical workflow from target identification to cellular characterization, researchers can effectively elucidate the mechanism of action and biological activity of their compounds of interest, paving the way for the development of new therapeutics.

References

  • VKEY-BIO. Best Practices for Implementing Kinase Assays in Research. VKEY-BIO. Accessed March 7, 2024. [Link]

  • nanomicronspheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. Published April 29, 2025. [Link]

  • ProQuest. Biophysical Techniques and Assay Design for the Development of Small Molecule Inhibitors. ProQuest. Accessed March 7, 2024. [Link]

  • National Center for Biotechnology Information. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. National Center for Biotechnology Information. Published 2019. [Link]

  • National Center for Biotechnology Information. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. National Center for Biotechnology Information. Published June 1, 2018. [Link]

  • ResearchGate. Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. Accessed March 7, 2024. [Link]

  • European Pharmaceutical Review. Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. Published February 16, 2011. [Link]

  • Indigo Biosciences. What are the Steps of a Reporter Gene Assay? Indigo Biosciences. Published July 11, 2024. [Link]

  • National Center for Biotechnology Information. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants. National Center for Biotechnology Information. Published April 29, 2021. [Link]

  • Creative Biolabs. Agonist/Antagonist Assay Services. Creative Biolabs. Published January 20, 2025. [Link]

  • Celtarys. Biochemical assays for kinase activity detection. Celtarys. Published August 14, 2025. [Link]

  • American Society of Hematology. Assay Development and Small Molecule Screens for Inhibitors of an RNA Binding Protein Implicated in Hematologic Malignancies. Blood. Published November 15, 2022. [Link]

  • ResearchGate. qHTS protocols for HTRF-based and AlphaLISA-based TNF-α assays. THP-1... ResearchGate. Accessed March 7, 2024. [Link]

  • National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. Published May 1, 2012. [Link]

  • National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS. National Center for Biotechnology Information. Published May 1, 2012. [Link]

  • National Center for Biotechnology Information. Establishment of a novel cell-based assay for screening small molecule antagonists of human interleukin-6 receptor. National Center for Biotechnology Information. Published November 15, 2014. [Link]

  • National Center for Biotechnology Information. Development of a reliable cell-based reporter gene assay to measure the bioactivity of anti-HER2 therapeutic antibodies. National Center for Biotechnology Information. Published August 1, 2024. [Link]

  • Bio-protocol. Fluorescence Polarization Competition Assay (FPCA). Bio-protocol. Accessed March 7, 2024. [Link]

  • U.S. Food and Drug Administration. Development of a cell-based AP-1 gene reporter potency assay for anti-anthrax toxin therapeutics. U.S. Food and Drug Administration. Published June 2, 2023. [Link]

  • National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. Published May 1, 2012. [Link]

  • Fraunhofer IGB. CELL-BASED ASSAYS FOR DIAGNOSTICS, DRUG AND TARGET DISCOVERY. Fraunhofer IGB. Accessed March 7, 2024. [Link]

  • MDPI. Development and Validation of Two Cell-Based Reporter-Gene Assays for Determining the Bioactivity of Recombinant Human Thyroid-Stimulating Hormone Pharmaceutical Products. MDPI. Published February 24, 2025. [Link]

  • BellBrook Labs. The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. Published February 18, 2025. [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Accessed March 7, 2024. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Published July 2, 2024. [Link]

  • National Center for Biotechnology Information. Advancements in the application of reporter gene cell lines in bioactivity evaluation of biological products. National Center for Biotechnology Information. Published September 24, 2025. [Link]

  • Frontiers. On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers. Published February 2, 2023. [Link]

  • Creative Bioarray. Receptor Binding Assay. Creative Bioarray. Accessed March 7, 2024. [Link]

  • SBH Sciences. A Comparison of AlphaLISA and HTRF: Which Method Is Best For You? (Part III). SBH Sciences. Published April 17, 2025. [Link]

  • ACS Publications. Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Published October 21, 2021. [Link]

  • National Center for Biotechnology Information. Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety. National Center for Biotechnology Information. Published May 27, 2025. [Link]

  • NextSDS. 3-[(1H-imidazol-1-yl)methyl]benzoic acid — Chemical Substance Information. NextSDS. Accessed March 7, 2024. [Link]

  • National Center for Biotechnology Information. One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. National Center for Biotechnology Information. Published December 1, 2024. [Link]

  • ACS Publications. Discovery of (R)-7-Cyano-2,3,4,5-tetrahydro-1-(1H-imidazol-4-ylmethyl)-3- (phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine (BMS-214662), a Farnesyltransferase Inhibitor with Potent Preclinical Antitumor Activity. Journal of Medicinal Chemistry. Published September 13, 2000. [Link]

  • National Center for Biotechnology Information. Thromboxane Modulating Agents. 3. 1H-imidazol-1-ylalkyl- And 3-pyridinylalkyl-substituted 3-[2-[(arylsulfonyl)amino]ethyl]benzenepropanoic Acid Derivatives as Dual Thromboxane Synthase inhibitor/thromboxane Receptor Antagonists. National Center for Biotechnology Information. Published October 10, 1997. [Link]

  • ResearchGate. (PDF) 4-(Imidazol-1-yl)benzoic acid. ResearchGate. Accessed March 7, 2024. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the synthesis of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to explain the causality behind experimental choices, ensuring you can navigate the complexities of this synthesis with confidence and achieve high-yield, high-purity results.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid?

The most direct and widely adopted method is a one-pot reductive amination . This reaction involves the condensation of 3-aminobenzoic acid with 1-methyl-1H-imidazole-5-carbaldehyde to form an intermediate imine (Schiff base), which is then reduced in situ to the desired secondary amine product. This approach is favored for its operational simplicity and efficiency, avoiding the isolation of the often-unstable imine intermediate.[1]

Q2: What are the critical reaction parameters that I need to control to maximize yield?

Optimizing the yield for this synthesis hinges on the careful control of three key parameters:

  • pH: The pH of the reaction medium is the most critical factor. It governs the rate of imine formation, which is the rate-limiting step. An optimal pH balances the need for acid catalysis to activate the aldehyde carbonyl group without excessively protonating the amine nucleophile.[1][2]

  • Choice of Reducing Agent: The reducing agent must be selective enough to reduce the C=N bond of the imine without affecting other functional groups, such as the carboxylic acid or the imidazole ring. The timing of its addition or its reactivity profile is also crucial.[1][3]

  • Stoichiometry and Concentration: The ratio of reactants can influence the formation of byproducts. Over-dilution can also sometimes lead to degradation or slower reaction rates.[3]

Q3: Why is pH so critical, and what is the optimal range?

The formation of the imine intermediate is an acid-catalyzed equilibrium reaction.

  • If the pH is too high (basic): There is insufficient acid to protonate the carbonyl oxygen of the aldehyde. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. Without it, the reaction is sluggish.[2]

  • If the pH is too low (strongly acidic): The amine nucleophile (3-aminobenzoic acid) becomes fully protonated to its non-nucleophilic ammonium salt (R-NH3+). This prevents it from attacking the carbonyl carbon, shutting down the reaction.[1][2]

For most reductive aminations, the optimal pH range is mildly acidic, typically between 4.5 and 6 .[1][2] This provides enough acid for catalysis while leaving a sufficient concentration of the free amine to react.

Q4: How do I select the right reducing agent for this synthesis?

The ideal reducing agent should be mild enough not to reduce the starting aldehyde before it can form the imine, yet potent enough to efficiently reduce the imine as it forms.

  • Sodium Borohydride (NaBH₄): A common and inexpensive choice. However, it can reduce the aldehyde starting material if present in high concentration. Its reactivity is also pH-dependent.

  • Sodium Cyanoborohydride (NaBH₃CN): Often considered the superior choice for one-pot reductive aminations.[1][3] It is a weaker reducing agent than NaBH₄ and is stable in mildly acidic conditions (pH 4-6), where imine formation is optimal. It selectively reduces the protonated iminium ion much faster than it reduces the carbonyl group of the aldehyde.[1]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another excellent, mild reducing agent that is particularly effective for reductive aminations. It is not as toxic as NaBH₃CN (which can release cyanide gas if conditions become too acidic) and can often be used without strict pH control.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem: Low or No Yield of Desired Product

Low yield is the most common issue and can usually be traced back to imine formation or the reduction step.

Q5: I'm seeing mostly unreacted starting materials. What's the likely cause?

This strongly suggests that the formation of the imine intermediate is failing.

Primary Cause: Suboptimal pH.

  • Troubleshooting Steps:

    • Verify pH: Before adding the reducing agent, ensure the pH of the mixture of 3-aminobenzoic acid and 1-methyl-1H-imidazole-5-carbaldehyde in your chosen solvent is within the 4.5-6.0 range.

    • Adjust pH: Use a dilute acid like acetic acid to lower the pH if it's too high. The reaction itself can be run in a methanol/acetic acid solvent system to maintain the appropriate pH.

    • Allow Time for Imine Formation: Before introducing the reducing agent, allow the aldehyde and amine to stir together at room temperature for 30-60 minutes to allow the imine equilibrium to be established.[1]

Q6: My starting materials are consumed, but I'm not isolating the final product. Where did it go?

This points to a problem with the reduction step or product stability/workup.

Possible Causes & Solutions:

  • Ineffective Reduction: Your reducing agent may have decomposed or is not active.

    • Solution: Use a fresh bottle of the reducing agent, particularly for borohydrides which can degrade with improper storage. Add the reducing agent portion-wise as a solid to control the reaction rate and temperature.

  • Product Solubility: The product, being an amino acid, is zwitterionic and may be highly soluble in the aqueous phase during workup, especially at neutral pH.

    • Solution: During the workup, carefully adjust the pH of the aqueous solution to the isoelectric point (pI) of the product. At its pI, the molecule has a net-zero charge, minimizing its aqueous solubility and causing it to precipitate. The pI can be estimated or determined empirically by adjusting the pH and observing where maximum precipitation occurs.

  • Hydrolysis of the Imine: If the reducing agent is added too slowly or is not reactive enough, the imine intermediate can hydrolyze back to the starting materials, especially if water is present.

    • Solution: Use a more reactive but still selective reducing agent like NaBH(OAc)₃, or ensure the reaction is run under anhydrous conditions until the reduction is complete.

Problem: Significant Formation of Impurities
Q7: I've isolated a byproduct that seems to be a double-addition product (tertiary amine). How can I prevent this?

This occurs when the newly formed secondary amine product reacts with another molecule of the aldehyde, leading to a tertiary amine impurity.

  • Cause: This side reaction is more likely if the product (secondary amine) is more nucleophilic than the starting amine and if there is an excess of the aldehyde.[3][4]

  • Solutions:

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the amine (3-aminobenzoic acid) relative to the aldehyde. This ensures the aldehyde is fully consumed before it can react with the product.

    • Slow Aldehyde Addition: If the problem persists, add the aldehyde slowly to the solution containing the amine and the reducing agent. This keeps the instantaneous concentration of the aldehyde low, favoring the reaction with the more abundant primary amine.

Q8: My product seems to have lost its carboxylic acid group. Is this possible?

While less common under typical reductive amination conditions, decarboxylation can occur if the reaction is subjected to high heat, particularly under harsh pH conditions.[5]

  • Solution: Conduct the reaction at or below room temperature. Reductive aminations are typically run between 0°C and 25°C. Avoid any prolonged heating during workup or purification.

Data & Workflow Visualizations
Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentFormulaProsConsOptimal pH
Sodium BorohydrideNaBH₄Inexpensive, readily availableCan reduce aldehydes; reactivity is pH-sensitive7-10
Sodium CyanoborohydrideNaBH₃CNHighly selective for imines; stable in mild acid[1][3]Toxic (potential for HCN release in strong acid)4-6
Sodium TriacetoxyborohydrideNaBH(OAc)₃Excellent selectivity; non-toxic; mild[1]More expensive; moisture sensitive4-7
Diagram 1: Overall Synthesis Scheme

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents r1 3-Aminobenzoic Acid reagents 1. pH 4.5-6.0 (e.g., AcOH) 2. NaBH3CN or NaBH(OAc)3 3. Solvent (e.g., MeOH) product 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid r2 1-Methyl-1H-imidazole-5-carbaldehyde reagents->product Reductive Amination

Caption: One-pot reductive amination synthesis pathway.

Diagram 2: Reductive Amination Mechanism

Mechanism aldehyde Aldehyde (R'-CHO) imine Imine (Schiff Base) aldehyde->imine + Amine, -H2O (pH 4.5-6.0) amine Amine (R-NH2) product Secondary Amine imine->product + [H] (Reducing Agent)

Caption: Two-stage mechanism: imine formation and reduction.

Diagram 3: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_sm Analyze crude reaction: Unreacted starting materials? start->check_sm yes_sm YES check_sm->yes_sm   no_sm NO check_sm->no_sm   check_ph Is pH 4.5-6.0? yes_sm->check_ph Imine formation failed check_reducer Is reducing agent fresh/active? no_sm->check_reducer Reduction or Workup Issue adjust_ph Adjust pH with AcOH. Allow pre-incubation time. check_ph->adjust_ph No re_run1 Re-run experiment check_ph->re_run1 Yes (Re-evaluate other params) adjust_ph->re_run1 check_workup Check workup procedure. Is product lost in aqueous phase? adjust_workup Adjust pH to pI for precipitation. Improve extraction protocol. check_workup->adjust_workup Yes/Likely re_run2 Re-run experiment check_workup->re_run2 No adjust_workup->re_run2 check_reducer->check_workup Yes replace_reducer Use fresh reducing agent. Consider NaBH(OAc)3. check_reducer->replace_reducer No/Unsure replace_reducer->re_run1

Caption: Step-by-step logic for diagnosing low yield issues.

Optimized Experimental Protocol

This protocol provides a reliable starting point for the synthesis. Researchers should perform small-scale trials to fine-tune the conditions for their specific equipment and reagent purity.

Materials:

  • 3-Aminobenzoic acid

  • 1-Methyl-1H-imidazole-5-carbaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (anhydrous)

  • Acetic Acid (glacial)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 3-aminobenzoic acid (1.0 eq) in anhydrous methanol. Add glacial acetic acid to adjust the pH to approximately 5.

  • Imine Formation: Add 1-methyl-1H-imidazole-5-carbaldehyde (1.05 eq) to the solution. Stir the mixture at room temperature for 1 hour. Monitor the formation of the imine by TLC or LC-MS if desired.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor for the disappearance of the imine intermediate and starting materials by TLC or LC-MS.

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. This will neutralize the acetic acid and decompose any remaining reducing agent.

  • Workup - pH Adjustment for Precipitation: Adjust the pH of the aqueous solution to the isoelectric point (pI) of the product (typically between 6-7) using 1M HCl or 1M NaOH. The product should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water, followed by a cold non-polar solvent like diethyl ether or hexanes to remove organic impurities.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[6]

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound to confirm its identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, MS, HPLC).

References
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Journal of Organic Chemistry, 75(16), 5470–5477. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. Retrieved from [Link]

  • ResearchGate. (2015, February 15). What is the influence of the pH on imine formation in a water solution? Retrieved from [Link]

  • Sadek, K. U., et al. (n.d.). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes.
  • Chemical Communications. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Retrieved from [Link]

  • The University of Manchester Research Explorer. (2025, December 22). Selective Reductive Amination of Carbonyls to Primary Amines under Ambient Conditions over Rh/MFM-300(Cr). Retrieved from [Link]

  • Supporting Information. (n.d.). Three-step One-Pot Process of 3-Methyl-5-benzofuranol from Amine, Aldehydes and p-Benzoquinone.
  • MDPI. (n.d.). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. Retrieved from [Link]

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troubleshooting degradation of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid in acidic media

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering degradation of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid in acidic media. We will explore the root causes of this instability, offer robust troubleshooting strategies, and provide validated protocols to ensure the integrity of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

Q1: I'm observing a rapid loss of my parent compound, 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid, when using an acidic mobile phase for HPLC. What is the likely cause?

A1: The most probable cause is acid-catalyzed hydrolysis of the secondary amine linkage. The structure contains a C-N bond between the benzoic acid moiety and the methyl-imidazole group. In an acidic environment, the nitrogen atom of the amine is protonated. This makes the adjacent methylene carbon (attached to the imidazole ring) highly electrophilic and susceptible to nucleophilic attack by water, leading to bond cleavage. This is a common degradation pathway for benzylic-type amines.

Q2: What are the primary degradation products I should expect to see?

A2: Based on the acid hydrolysis mechanism, you should anticipate two primary degradants:

  • 3-aminobenzoic acid

  • (1-methyl-1H-imidazol-5-yl)methanol

The methanolic degradant may undergo subsequent oxidation to form 1-methyl-1H-imidazole-5-carbaldehyde , especially under non-inert conditions. Identifying these specific molecules is key to confirming the degradation pathway.

Q3: My compound seems stable in my stock solution (DMSO), but degrades after dilution in an acidic buffer. Why?

A3: This is a classic matrix effect. DMSO is an aprotic solvent and does not provide the necessary protons or nucleophilic water to facilitate hydrolysis. Degradation is initiated once the compound is introduced into the aqueous acidic environment of your buffer or mobile phase. The rate of degradation will be dependent on the specific pH, temperature, and concentration of water.[1]

Q4: How can I quickly determine if my analytical method is "stability-indicating"?

A4: A stability-indicating method is one that can accurately quantify the parent drug without interference from any degradants, impurities, or excipients. The most definitive way to establish this is by performing a forced degradation study . By intentionally degrading a sample of your compound under acidic conditions, you can generate the relevant degradants. A successful method will show baseline separation between the parent peak and all degradant peaks.[2]

Part 2: In-Depth Troubleshooting Guide

Issue 1: Appearance of New, Unidentified Peaks in the Chromatogram
  • Causality: These new peaks are almost certainly the degradation products discussed in the FAQs. Their appearance confirms that your current analytical or experimental conditions are promoting hydrolysis.

  • Troubleshooting Protocol:

    • Peak Identification: Do not ignore these peaks. The first step is characterization. Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the new peaks. Compare these masses with the expected degradants.

    • Forced Degradation Confirmation: Conduct a controlled forced degradation study as outlined in Protocol 1 . This will confirm if the peaks generated under controlled stress match the unexpected peaks in your routine analysis.

    • Method Optimization: If peaks are co-eluting, your HPLC method needs optimization. Adjust the gradient slope, change the organic modifier (e.g., acetonitrile to methanol), or evaluate a different column chemistry (e.g., Phenyl-Hexyl instead of C18) to improve resolution.

Data Summary: Expected Degradation Products
Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺Notes
Parent Compound C₁₂H₁₃N₃O₂231.25232.10Starting Material
Degradant 1 C₇H₇NO₂137.14138.053-aminobenzoic acid
Degradant 2 C₅H₈N₂O112.13113.07(1-methyl-1H-imidazol-5-yl)methanol
Degradant 2a (Oxidized) C₅H₆N₂O110.12111.051-methyl-1H-imidazole-5-carbaldehyde
Issue 2: Poor Reproducibility and Drifting Retention Times
  • Causality: Inconsistent degradation rates between sample preparations can lead to high variability in results. If the mobile phase itself is causing degradation, the compound may be degrading on-column, leading to peak tailing, broadening, or shifting retention times as the column's surface chemistry interacts with the degradants.

  • Troubleshooting Protocol:

    • Control Mobile Phase pH: The rate of acid hydrolysis is highly pH-dependent. Use a buffered mobile phase (e.g., 10-20 mM ammonium formate or phosphate, pH adjusted) to maintain a consistent pH throughout the analysis.[2] Avoid using unbuffered acids like trifluoroacetic acid (TFA) if stability is a major concern, as their effective pH can be inconsistent.

    • Minimize Sample-to-Analysis Time: Prepare samples immediately before injection. If using an autosampler, ensure it is temperature-controlled (typically 4-10 °C) to slow down degradation in the sample vials.

    • Evaluate Sample Diluent: If possible, use a diluent with a pH closer to neutral for sample preparation and inject immediately. This minimizes degradation before the sample even reaches the column.

Visualization: Troubleshooting Workflow

G start Degradation Observed (Peak Loss / New Peaks) check_ms Characterize New Peaks via LC-MS start->check_ms match_found Masses Match Expected Degradants? check_ms->match_found forced_degradation Run Forced Degradation (Protocol 1) match_found->forced_degradation Yes unknown_degradation Investigate Alternative Pathways: - Oxidation - Photodegradation match_found->unknown_degradation No confirm_pathway Degradation Pathway Confirmed: Acid Hydrolysis forced_degradation->confirm_pathway optimize_hplc Optimize HPLC Method (Protocol 2) confirm_pathway->optimize_hplc adjust_process Adjust Sample Handling: - Use Buffered Diluent - Minimize Time-to-Injection - Cool Autosampler confirm_pathway->adjust_process

Caption: A decision tree for troubleshooting degradation.

Part 3: Key Experimental Protocols

Protocol 1: Confirmatory Forced Degradation Study (Acid Hydrolysis)

Objective: To intentionally generate degradation products to confirm their identity and to qualify the analytical method's ability to separate them from the parent compound. This aligns with ICH Q1A guidelines.[1]

Methodology:

  • Preparation: Prepare a solution of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Condition: To 1 mL of the solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Incubation: Gently vortex the solution and place it in a water bath or heating block set to 60 °C.

  • Time Points: Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.

  • Neutralization & Dilution: Immediately neutralize the withdrawn aliquot with an equimolar amount of NaOH (e.g., add 1 mL of 0.1 M NaOH). Dilute the sample to a suitable concentration for HPLC analysis using your mobile phase or a neutral diluent.

  • Analysis: Analyze the samples using your HPLC method. The goal is to achieve approximately 5-20% degradation of the parent compound, which provides sufficient quantities of the degradant peaks for method validation without completely consuming the parent peak.[1]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To establish a robust HPLC-UV method capable of separating the parent compound from its acid-induced degradants.

Starting Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a versatile starting point.[2][3]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 4.0 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 70% B

    • 15-17 min: 70% to 95% B

    • 17-19 min: Hold at 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Diode Array Detector (DAD). Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) and extract the chromatogram at the lambda max of the parent compound.

  • Column Temperature: 30 °C.

Validation: Inject the degraded sample from Protocol 1 . The method is considered stability-indicating if all peaks (parent and degradants) are baseline resolved (Resolution > 1.5).

Part 4: Mechanistic Visualization

The degradation is a textbook example of acid-catalyzed hydrolysis where water acts as the nucleophile.

Diagram: Proposed Acid Hydrolysis Pathway

G Parent Parent Compound (Protonated Amine) step1_label + H₂O (Nucleophile) TS Transition State (Nucleophilic Attack by H2O) step2_label Bond Cleavage & Proton Transfer Products Degradation Products step1_label->TS Step 1 step2_label->Products Step 2

Sources

Technical Support Center: Troubleshooting Baseline Noise in the HPLC Analysis of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to baseline noise, ensuring the acquisition of high-quality, reproducible chromatographic data.

Frequently Asked Questions (FAQs)

Q1: My baseline is noisy when analyzing 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid. What are the most common initial checks?

A1: When encountering baseline noise, begin with the most straightforward potential causes before moving to more complex system diagnostics.

  • Mobile Phase Preparation: Ensure you are using high-purity, HPLC-grade solvents and reagents.[1][2] Mobile phases, especially those containing buffers, should be prepared fresh daily to prevent microbial growth and degradation.[3][4] Contaminants in the mobile phase are a frequent source of baseline noise.[2][5]

  • Degassing: Inadequate degassing of the mobile phase can introduce air bubbles into the system, leading to pressure fluctuations and a noisy baseline.[2][5][6] Ensure your online degasser is functioning correctly, or if preparing the mobile phase offline, use methods like sonication or vacuum filtration.[2][7]

  • System Leaks: Check all fittings and connections for any signs of leaks.[8] Even a small leak can introduce air and cause pressure instability, resulting in baseline noise.[8][9]

Q2: I'm observing a drifting baseline during my analysis. What could be the cause?

A2: Baseline drift, a gradual upward or downward trend, can be caused by several factors.

  • Column Equilibration: Insufficient column equilibration is a common reason for a drifting baseline.[10] Before starting your analytical run, ensure the column is fully equilibrated with the mobile phase. A general guideline is to flush the column with 10-20 column volumes of the mobile phase until a stable baseline is achieved.[7][11]

  • Temperature Fluctuations: Changes in ambient temperature can affect the detector and cause the baseline to drift.[3][12] Using a column oven and ensuring the detector is in a temperature-stable environment can mitigate this.[2]

  • Mobile Phase Composition: If running a gradient, ensure the absorbances of the mobile phase components are well-matched at the detection wavelength to minimize drift.[3] Also, be aware that some mobile phase additives, like trifluoroacetic acid (TFA), can degrade over time and cause the baseline to rise.[3]

Q3: The peak shape for my compound is poor (tailing or fronting). How is this related to baseline noise and how can I fix it?

A3: Poor peak shape, particularly tailing, is common when analyzing basic compounds like imidazoles due to interactions with the stationary phase.[13] This can sometimes manifest as a less stable baseline around the peak.

  • Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of your analyte.[14][15] For 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid, which has both acidic (benzoic acid) and basic (imidazole) moieties, controlling the pH is crucial for achieving good peak shape and reproducible retention.[16] It's generally recommended to work at a pH at least 2 units away from the pKa of your analyte to ensure it is in a single ionic form.[2][16] Experimenting with a slightly acidic mobile phase, using additives like formic or acetic acid, can often improve peak shape for imidazole-containing compounds by protonating the imidazole ring.[13]

  • Secondary Interactions: The imidazole group can interact with residual silanol groups on silica-based columns, leading to peak tailing.[13] Using a base-deactivated or end-capped column can help minimize these interactions.[13]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Baseline Noise

This guide provides a step-by-step workflow for identifying the source of baseline noise.

Step 1: Isolate the Pump and Degasser

  • Procedure:

    • Replace the column with a union or a backpressure restrictor.

    • Pump the mobile phase through the system directly to the detector.

    • Observe the baseline.

  • Interpretation:

    • Noise Persists: The issue is likely with the pump, degasser, or mobile phase itself.[5] Proceed to Step 2.

    • Noise Disappears: The column is the likely source of the noise.[5] Proceed to Guide 2.

Step 2: Evaluate the Pump and Mobile Phase

  • Procedure:

    • If the noise from Step 1 was periodic (pulsating), check the pump's pressure trace for fluctuations that correlate with the baseline noise.[17][18] This often points to issues with check valves or pump seals.[5][9]

    • Prepare a fresh batch of mobile phase using high-purity solvents and reagents.[3][4]

    • Ensure thorough degassing.[5][6]

    • Purge the pump to remove any trapped air bubbles.[9][19]

  • Interpretation:

    • Noise is Reduced: The mobile phase preparation or degassing was the issue.

    • Noise Continues: The problem may be mechanical with the pump (e.g., worn seals, faulty check valves).[5][8] Consider pump maintenance.

Step 3: Assess the Detector

  • Procedure:

    • Stop the pump flow.

    • Observe the baseline.

  • Interpretation:

    • Noise Stops: The noise is flow-related, pointing back to the pump, mobile phase, or column.

    • Noise Continues: The issue is likely with the detector electronics or lamp.[12] Check the detector lamp's age and intensity.[2][18]

Troubleshooting Flowchart

start Baseline Noise Observed step1 Replace column with union. Observe baseline. start->step1 noise_persists Noise Persists step1->noise_persists Noise Persists noise_disappears Noise Disappears step1->noise_disappears Noise Disappears step2 Check pump pressure trace. Prepare fresh, degassed mobile phase. Purge pump. noise_reduced Noise Reduced step2->noise_reduced noise_continues Noise Continues step2->noise_continues step3 Stop pump flow. Observe baseline. noise_stops Noise Stops step3->noise_stops noise_persists2 Noise Continues step3->noise_persists2 pump_issue Source: Pump, Degasser, or Mobile Phase noise_persists->pump_issue column_issue Source: Column Contamination noise_disappears->column_issue mobile_phase_issue Source: Mobile Phase Prep/Degassing noise_reduced->mobile_phase_issue pump_mechanical_issue Source: Pump Mechanical Issue noise_continues->pump_mechanical_issue flow_related_issue Source is Flow-Related (Re-evaluate Pump/Mobile Phase) noise_stops->flow_related_issue detector_issue Source: Detector Electronics/Lamp noise_persists2->detector_issue pump_issue->step2 pump_issue->step3

Caption: Systematic workflow for diagnosing HPLC baseline noise.

Guide 2: Addressing Column-Related Baseline Issues

If the troubleshooting in Guide 1 points to the column as the source of noise, follow these steps.

  • Column Contamination: Strongly retained impurities from previous injections can slowly elute, causing a noisy or rising baseline.[5]

    • Protocol:

      • Disconnect the column from the detector.

      • Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) at a low flow rate.

      • If analyzing ionizable compounds, consider flushing with a solvent of intermediate polarity first.[1]

      • After flushing, re-equilibrate the column with the mobile phase for an extended period (at least 20-30 column volumes).[20]

  • Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases (high pH or certain buffers). This can lead to increased baseline noise. If flushing does not resolve the issue, the column may need to be replaced.

  • Phase Dewetting (Collapse): For reversed-phase columns, prolonged exposure to 100% aqueous mobile phase can cause the C18 chains to collapse, leading to poor performance and baseline instability.[10]

    • Recovery: Flush the column with a high concentration of organic solvent (e.g., 95-100% acetonitrile) to "re-wet" the stationary phase before re-equilibrating with your mobile phase.[10]

Data and Protocols

Table 1: Mobile Phase Considerations for 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid
ParameterRecommendationRationale
Organic Modifier Acetonitrile or MethanolBoth are common for reversed-phase HPLC. Acetonitrile often provides better peak shape and lower UV cutoff.[2]
Aqueous Component HPLC-grade water with a bufferA buffer is necessary to control the pH and ensure consistent ionization of the analyte.[21]
Buffer Selection Phosphate or Acetate bufferChoose a buffer with a pKa close to the desired mobile phase pH for optimal buffering capacity.
pH Adjustment Acidic (e.g., pH 3-4)To protonate the imidazole moiety and potentially suppress the ionization of the carboxylic acid, leading to better retention and peak shape.[13][16]
Additives 0.1% Formic Acid or Acetic AcidOften used to improve peak shape for basic compounds.[13]
Protocol: Mobile Phase Preparation
  • Aqueous Phase Preparation:

    • Dissolve the chosen buffer salt (e.g., ammonium acetate) in HPLC-grade water to the desired concentration (e.g., 10-25 mM).[22]

    • Adjust the pH to the target value (e.g., 3.5) using an appropriate acid (e.g., formic acid).

    • Filter the aqueous phase through a 0.22 µm or 0.45 µm membrane filter.[23]

  • Mobile Phase Mixing:

    • Measure the required volumes of the aqueous and organic phases separately before mixing to ensure accurate composition.[23]

    • For a 70:30 (v/v) mobile phase, combine 700 mL of the prepared aqueous phase with 300 mL of HPLC-grade organic modifier.

  • Degassing:

    • Degas the final mobile phase mixture using an online degasser or by sonicating for 10-15 minutes.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. Available from: [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. Separation Science. Available from: [Link]

  • HPLC Repair Services: Common Causes of Baseline Noise. Conquer Scientific. Available from: [Link]

  • HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems. Technology Networks. Available from: [Link]

  • Uncovering Overlooked Factors Behind Abnormal Baselines. Welch Materials. Available from: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available from: [Link]

  • Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. ACS Publications. Available from: [Link]

  • Optimizing HPLC Pressure: Real Solutions for Better Performance - Separation Science. Separation Science. Available from: [Link]

  • HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. Technology Networks. Available from: [Link]

  • 5 Major causes of noise in chromatograms during HPLC analysis? Reddit. Available from: [Link]

  • Troubleshooting Guide for HPLC Pumps: Tips and Tricks. GMI, Inc. Available from: [Link]

  • Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution. PubMed. Available from: [Link]

  • Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. PubMed. Available from: [Link]

  • Eliminating Baseline Problems. Agilent. Available from: [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Center for Biotechnology Information. Available from: [Link]

  • Baseline Disturbance. Shimadzu. Available from: [Link]

  • Column Equilibration in HILIC Mode. ACE HPLC Columns. Available from: [Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. Available from: [Link]

  • Equilibration – As much as necessary, as little as possible. Metrolab. Available from: [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. Labtech. Available from: [Link]

  • HPLC Troubleshooting - Fluctuating Pressure. Shimadzu UK Limited. Available from: [Link]

  • possible causes of pressure fluctuation in HPLC analysis & how to troubleshoot? #hplctroubleshooting. YouTube. Available from: [Link]

  • HPLC Troubleshooting Guide. Phenomenex. Available from: [Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines. Element Lab Solutions. Available from: [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. Available from: [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. Available from: [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Available from: [Link]

  • HPLC Column Technical Guide. GL Sciences. Available from: [Link]

  • HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. ResearchGate. Available from: [Link]

  • HPLC Optimization of Aromatic Compounds. Scribd. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • Optimization of a High-Performance Liquid Chromatography Method for the Separation and Identification of Six Different Classes of Phenolics. Journal of Chromatographic Science. Available from: [Link]

  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. National Center for Biotechnology Information. Available from: [Link]

  • HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. Available from: [Link]

  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals. Available from: [Link]

  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience. Available from: [Link]

  • VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Purification of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the purification of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid. This molecule is a key heterocyclic building block in medicinal chemistry and drug development.[1] Its structure, featuring both a basic imidazole ring and an acidic carboxylic acid moiety, makes it an amphoteric compound. This bifunctional nature presents unique challenges and opportunities for purification. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve high purity for their target compound.

Part 1: Understanding the Synthetic Landscape and Impurity Profile

A robust purification strategy begins with understanding the potential impurities arising from the synthesis. The most common synthetic route is a reductive amination between 1-methyl-1H-imidazole-5-carbaldehyde and 3-aminobenzoic acid.

cluster_synthesis Synthetic Pathway Reactant1 1-methyl-1H-imidazole-5-carbaldehyde Product 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid Reactant1->Product Reactant2 3-aminobenzoic acid Reactant2->Product Reagent Reducing Agent (e.g., NaBH(OAc)₃) Reagent->Product Impurity1 Unreacted Starting Materials Product->Impurity1 Incomplete Reaction Impurity2 Over-reduced byproducts Product->Impurity2 Side Reaction Impurity3 Reagent Residues & Solvents Product->Impurity3 Workup Stage

Caption: Synthetic pathway and origin of common impurities.

Q1: What are the most common impurities I should expect from the synthesis of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid?

A1: Your impurity profile will be dictated by the specific synthetic route, reaction conditions, and workup procedure. For a typical reductive amination, you should anticipate the following classes of impurities:

Impurity ClassSpecific ExamplesChemical NatureRationale
Unreacted Starting Materials 1-methyl-1H-imidazole-5-carbaldehyde, 3-aminobenzoic acidBasic, AcidicIncomplete conversion during the reaction is common.
Reaction Byproducts Imine intermediate (hydrolysis), Di-alkylation productsBasic, BasicFormed from side reactions or incomplete reduction.
Reagent-Derived Impurities Borate salts, Acetic acidIonic, AcidicRemnants from the reducing agent (e.g., sodium triacetoxyborohydride) and reaction medium.
Solvent Residues DMF, Methanol, Ethanol, DichloromethaneNeutralResidual solvents used during the reaction or initial workup.

Part 2: Troubleshooting Common Purification Techniques

This section provides solutions to common problems encountered during the purification of your target compound.

Recrystallization

Recrystallization is often the most effective and scalable method for purifying crystalline solids.[2] Success hinges on selecting an appropriate solvent system.

Q2: My compound "oils out" instead of forming crystals during recrystallization. What is happening and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in that specific solvent environment.

Solutions:

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Rapid cooling often promotes oiling over crystallization.

  • Increase Solvent Volume: The concentration of your compound may be too high. Add more of the primary solvent to the hot solution to ensure it remains fully dissolved until a lower temperature is reached.

  • Change the Solvent System: Your current solvent may be too "good" or too "poor." An ideal system dissolves the compound when hot but has low solubility when cold. Consider solvent pairs like Ethanol/Water, Methanol/Water, or Acetone/Hexane.

Q3: The purity of my recrystallized product is still low. How can I improve it?

A3: Low purity after recrystallization suggests that impurities are co-crystallizing or are trapped within the crystal lattice.

Solutions:

  • Perform a Second Recrystallization: A subsequent recrystallization can significantly improve purity.

  • Activated Carbon Treatment: If you suspect colored, high-molecular-weight impurities, an activated carbon treatment during the recrystallization process can be effective.[3] Add a small amount of activated carbon to the hot solution, stir for a few minutes, and then perform a hot gravity filtration to remove the carbon before allowing the solution to cool.[3]

  • Pre-Purification Step: If starting material impurities are the issue, consider an acid-base extraction prior to recrystallization to remove the bulk of them.

Detailed Protocol: Recrystallization using an Ethanol/Water System
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Induce Crystallization: While the solution is still hot, add warm water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, followed by a wash with cold water.

  • Drying: Dry the crystals under vacuum to a constant weight.

Part 3: Troubleshooting Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.[3] However, the basic nature of the imidazole ring can lead to challenges with standard silica gel.

Start Severe Peak Tailing on Silica Gel? Decision1 Add Basic Modifier to Eluent (e.g., 0.5-1% Triethylamine) Start->Decision1 Outcome1_Yes Problem Solved: Symmetrical Peak Decision1->Outcome1_Yes Yes Outcome1_No Problem Persists: Tailing Still Observed Decision1->Outcome1_No No Decision2 Switch to a Neutral Stationary Phase Outcome1_No->Decision2 Outcome2_Alumina Use Neutral Alumina Decision2->Outcome2_Alumina

Caption: Troubleshooting logic for peak tailing in column chromatography.

Q4: My compound is showing severe peak tailing on a standard silica gel column. What is causing this and how can I fix it?

A4: This is the most common issue when purifying basic compounds like imidazoles on silica gel.[4] The tailing is caused by strong ionic interactions between the basic nitrogen atoms of your imidazole ring and the acidic silanol groups (Si-OH) on the silica surface.[4]

Solutions:

  • Add a Basic Modifier: The most straightforward solution is to add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), to your mobile phase.[3] This additive will neutralize the acidic silanol sites, minimizing the strong secondary interactions and leading to more symmetrical peaks.

  • Change the Stationary Phase: If tailing persists even with a modifier, the interaction is too strong. Switch to a less acidic or neutral stationary phase. Neutral alumina is an excellent alternative to silica for purifying basic compounds and can significantly reduce or eliminate tailing.[3]

Q5: My purification yield is very low after column chromatography. What are the possible causes?

A5: Low yield can be attributed to several factors:

  • Irreversible Adsorption: Your compound may be binding permanently to the acidic sites on the silica gel. This is common with highly basic molecules. The solutions are the same as for peak tailing: add a basic modifier or switch to alumina.[4]

  • Improper Solvent System: If your eluent is not polar enough, the compound will not move off the column. If it is too polar, it may co-elute with impurities. Always optimize your solvent system using Thin-Layer Chromatography (TLC) first to achieve a retention factor (Rf) of approximately 0.2-0.4 for your target compound.[3]

  • Incorrect Sample Loading: Loading your sample in a large volume of a strong (highly polar) solvent can cause band broadening and poor separation. For best results, dissolve your sample in a minimal amount of solvent or use a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica gel.[3]

Part 4: Advanced Purification & Purity Assessment

Acid-Base Extraction

The amphoteric nature of your compound makes it an ideal candidate for purification via acid-base extraction. This technique is excellent for removing neutral impurities.

Q6: How can I use acid-base extraction for purification?

A6: You can exploit the pH-dependent solubility of your compound.

  • Dissolve the crude material in an organic solvent like ethyl acetate.

  • Acidic Wash: Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your compound, being basic, will be protonated and move into the aqueous layer, leaving neutral impurities behind in the organic layer.

  • Basify and Re-extract: Separate the aqueous layer and carefully add a base (e.g., NaOH or NaHCO₃) to adjust the pH to ~7-8. This will neutralize the protonated imidazole and deprotonate the carboxylic acid, making the compound water-soluble but potentially precipitating it if its isoelectric point is reached. To recover the compound, you can either acidify to precipitate it or use a different extraction strategy.

  • Alternative (Exploiting Acidity): After the initial acidic wash, basify the aqueous layer to a pH >10. This ensures the imidazole is neutral and the carboxylic acid is a carboxylate. Then, extract with an organic solvent to remove any basic, non-acidic impurities. Finally, carefully acidify the aqueous layer with HCl to a pH of approximately 4-5.[5] At its isoelectric point, the compound will be least soluble and should precipitate out. The solid can then be collected by filtration.[5]

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the final purity of your compound.

Q7: What is a good starting HPLC method for purity analysis?

A7: A reversed-phase method is typically most effective for this type of molecule.[6] An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, which results in better peak shape and retention.[6]

HPLC ParameterRecommended ConditionRationale
Column C18, 5 µm (e.g., 150 x 4.6 mm)Standard for reversed-phase separation of small molecules.
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterAcidic modifier to ensure consistent protonation state and good peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase HPLC.
Elution Gradient (e.g., 5% to 95% B over 15 min)Effective for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at ~230 nm and ~254 nmBenzoic acid and imidazole moieties have UV absorbance in this range.[7]
Column Temperature 30 °CProvides stable and reproducible retention times.

References

  • Raslan, M. A., et al. (2018). A Facile Synthesis of New 3-(1-Methyl benzimidazol-2-yl) Pyrazolopyrimidine and Pyrimido[2, 1-b][8][9]benzothiazole Derivatives of Potential Biosignificant Interest. Scientific & Academic Publishing. [Link]

  • Li, Q., et al. (2013). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. MDPI. [Link]

  • AlDifar, H. A., et al. (2023). Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Patil, S. B., & Goudgaon, N. M. (2010). SYNTHESIS OF 3- (1 – BENZYL – 1H – BENZO [D] IMIDAZOL – 2 – L AMINO) – 2 – (3 – ARYL – 1- PHENYL – 1H – PYRAZOL – 4 – YL) THIAZOLIDIN – 4- ONES AND THEIR ANTIMICROBIAL ACTIVITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Google Patents. (n.d.). EP2050736A1 - Imidazole derivatives, processes for preparing them and their uses.
  • Google Patents. (n.d.). EP3782988A1 - Crystal form of 3-(4-methyl-1h-imidazol-1-yl)-5-trifluoromethylaniline monohydrochloride and use thereof.
  • Al-Absi, R. S., et al. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals. [Link]

  • Google Patents. (n.d.). US3536729A - Process for the purification of 3-amino-5-methylisoxazole.
  • Pro-Drug. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Pro-Drug. [Link]

  • Li, Q., et al. (2013). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. PMC. [Link]

  • Singh, O., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

  • Google Patents. (n.d.). US1686913A - Purification of benzoic acid and its derivatives.
  • Zarghi, A., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Polish Pharmaceutical Society. [Link]

  • Abdel-Ghani, N. T., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. PMC. [Link]

  • Reddy, M. S. N., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. [Link]

Sources

Technical Support Center: Stability & Storage of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, analytical chemists, and drug development professionals working with 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid . This compound features a highly reactive secondary amine linker bridging a 1-methylimidazole ring and a benzoic acid moiety. Due to its structural thermodynamics, the secondary amine is exceptionally prone to oxidative degradation, requiring rigorous handling and storage protocols.

Below, you will find mechanistic insights, troubleshooting FAQs, self-validating protocols, and regulatory stability guidelines to ensure the absolute integrity of your Active Pharmaceutical Ingredient (API).

Module 1: Mechanistic Insight into API Degradation

To prevent degradation, we must first understand the causality of the molecule's instability. The secondary amine in this compound is situated in a highly activated position (adjacent to the imidazole ring). In the presence of Reactive Oxygen Species (ROS) or trace transition metals, this amine undergoes rapid oxidation.

The initial oxidation yields an N-hydroxylamine intermediate, which is subsequently oxidized into a nitrone (1)[1]. If left unchecked, these intermediates undergo oxidative cleavage, destroying the molecule entirely.

DegradationPathway A 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid (Secondary Amine) C N-Hydroxylamine Intermediate A->C Oxidation (1e- or 2e-) B Reactive Oxygen Species (ROS) / Trace Metals B->C Catalysis D Nitrone Formation C->D Further Oxidation E Oxidative Cleavage (Aldehyde + Primary Amine) D->E Hydrolysis

Oxidative degradation pathway of the secondary amine moiety.

Module 2: Troubleshooting FAQs

Q1: Why is my API powder turning yellow/brown during ambient storage? A: Discoloration is a macroscopic indicator of oxidative degradation (2)[2]. The secondary amine oxidizes to form an N-hydroxylamine, which further oxidizes to a nitrone (3)[3]. These degradation products absorb light in the visible spectrum, causing the color shift. This process is exponentially accelerated by ambient light, atmospheric oxygen, and residual moisture.

Q2: How do trace metals affect my compound, and how do I mitigate this in solution? A: Trace transition metals (e.g., Fe²⁺, Cu²⁺) act as potent catalysts in the Fenton cycle, converting ambient peroxides into highly reactive hydroxyl radicals that rapidly attack the secondary amine (4)[4]. Mitigation: When formulating the API in solution for assays, use strictly HPLC-grade, degassed solvents. Adding a chelating agent like EDTA (0.1 mM) sterically hinders these metals, neutralizing their catalytic activity.

Q3: Why should I use Argon instead of Nitrogen for inert gas purging? A: While both are inert, Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you purge a vial with Argon, it sinks to the bottom, creating a heavy protective blanket directly over the API powder that effectively displaces oxygen before sealing (2)[2]. Nitrogen tends to mix with ambient air and escape the vial more easily during the capping process.

Module 3: Self-Validating Standard Operating Procedures (SOP)

To guarantee scientific integrity, every protocol must be a self-validating system. Do not assume a step was successful; measure it.

SOP 1: Preparation and Long-Term Storage of Solid API

Step 1: Lyophilization Freeze-dry the purified API to remove residual solvents and water. Water acts as a mobilization medium for trace metals and dissolved oxygen. Validation: Perform Karl Fischer titration on a small aliquot. Do not proceed until moisture content is strictly < 1.0% .

Step 2: Inert Gas Backfilling Transfer the dried powder into amber glass vials to prevent photolytic degradation. Purge the vial headspace with high-purity Argon (99.999%) for 30 seconds. Validation: Utilize a non-destructive headspace oxygen analyzer. Ensure O₂ levels are < 0.5% before sealing.

Step 3: Hermetic Sealing Cap the vials tightly using PTFE-lined septa. Causality: Standard rubber septa are highly permeable to oxygen over long periods; PTFE provides an impermeable barrier.

Step 4: Temperature-Controlled Storage Store the sealed vials at -20°C or -80°C. According to the Arrhenius equation, lowering the temperature drastically reduces the kinetic rate of oxidation. Validation: Store in a freezer equipped with continuous temperature data loggers and automated excursion alarms.

StorageProtocol S1 1. API Purification & Lyophilization V1 Validate: Moisture < 1% (Karl Fischer) S1->V1 S2 2. Argon Purging & Aliquotting V1->S2 V2 Validate: Headspace O2 < 0.5% S2->V2 S3 3. Seal in Amber Glass Vials V2->S3 S4 4. Store at -20°C with Desiccant S3->S4 V4 Validate: Continuous Temp Monitoring S4->V4

Self-validating workflow for the preparation and long-term storage of the API.

SOP 2: Forced Degradation Testing (Regulatory Compliance)

To comply with global regulatory standards, you must establish a stability-indicating profile by deliberately stressing the API (5)[5].

  • Preparation: Prepare a 1 mg/mL solution of the API in a biologically relevant buffer (e.g., PBS, pH 7.4).

  • Oxidative Stress: Add 1-3% H₂O₂ (to probe 2-electron oxidation) or AIBN (to probe 1-electron oxidation) (4)[4].

  • Incubation: Incubate at 40°C for 24-48 hours.

  • Quenching: Quench the reaction rapidly with sodium thiosulfate.

  • Validation (LC-MS/MS): Analyze the sample to quantify the parent compound and identify mass shifts corresponding to hydroxylamine (+16 Da) and nitrone (+14 Da) formation.

Module 4: Quantitative Data & Storage Parameters

The following table synthesizes the expected stability outcomes based on varying storage conditions. Use this matrix to evaluate the risk profile of your current laboratory practices.

Storage StateTemperatureAtmosphereLight ExposureExpected Shelf-LifePrimary Degradation Risk
Optimal (Solid) -20°C or -80°CArgon PurgedProtected (Amber)> 24 MonthsMinimal
Acceptable (Solid) 4°CNitrogen PurgedProtected (Amber)6 - 12 MonthsLow (Slow Oxidation)
Suboptimal (Solid) 25°C (Ambient)Ambient AirExposed (Clear)< 1 MonthHigh (Photo-oxidation)
Solution (Aqueous) 4°CAmbient AirProtected (Amber)< 1 WeekHigh (Fenton-catalyzed)

References

  • Q Laboratories. ICH Q1A(R2) Stability Testing of New Drug Substances and Products.5

  • ResearchGate. Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition.4

  • ACS Publications. Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2.1

  • NIH / PMC. Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2 (Extended Data).3

  • MDPI. Optimization of S-Nitrosocaptopril Monohydrate Storage Conditions Based on Response Surface Method.2

Sources

Technical Support Center: Optimizing Crystallization Conditions for 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization and scale-up of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining a robust, scalable, and reproducible crystallization process for this active pharmaceutical ingredient (API). The following content, structured in a question-and-answer format, addresses common challenges and provides in-depth, field-proven insights to ensure your success from the bench to production.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Initial Crystallization Development

Question 1: My compound is "oiling out" and not forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out," or liquid-liquid phase separation (LLPS), is a common challenge where a supersaturated solution forms a liquid phase (an "oil") instead of a solid crystalline phase.[1][2] This oil is an impurity-rich, often unstable, liquid form of your compound that can hinder proper crystal formation and lead to an amorphous or poorly crystalline final product.[1][2] It typically occurs when the rate of phase separation surpasses the rate of crystal nucleation, often due to high supersaturation or if the solution temperature is above the compound's melting point.[3]

Initial Troubleshooting Steps:

  • Reduce Supersaturation Rate: The most immediate cause is often that the solution has become supersaturated too quickly.

    • Slower Cooling: If using cooling crystallization, decrease the cooling rate. Allow the solution to cool naturally to room temperature before moving it to a colder environment like an ice bath.[4][5]

    • Slower Anti-solvent Addition: For anti-solvent crystallization, add the anti-solvent much more slowly and at a point of high agitation to ensure rapid mixing.[6]

  • Increase Solvent Volume: Your solution may be too concentrated. Return the flask to the heat source, add a small amount of additional "good" solvent to redissolve the oil, and then attempt the cooling process again.[7][8]

  • Introduce Seeding: A crucial step to encourage nucleation over oiling out is to introduce seed crystals at the point of metastable supersaturation. This provides a template for crystal growth.[7][8]

  • Change the Solvent System: Solvents that have very high solubility for your compound can increase the risk of oiling out.[9] Experiment with a solvent system where the compound has slightly lower, but still adequate, solubility at higher temperatures.

Question 2: I can't seem to get any crystals to form at all. The solution remains clear even after cooling. What should I do?

Answer:

This indicates that your solution is not sufficiently supersaturated to induce nucleation. Here’s a systematic approach to address this:

  • Concentrate the Solution: The most likely issue is that you have too much solvent.[8] Gently heat the solution and evaporate a portion of the solvent to increase the compound's concentration. Then, allow it to cool again.

  • Induce Nucleation: A supersaturated solution may need a "push" to start crystallizing.

    • Scratching Method: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches provide nucleation sites.[7][8]

    • Seed Crystals: Add a tiny amount of the crude solid (a "seed crystal") to the solution.[7][8] This is the most reliable method to induce crystallization of the desired form.

  • Utilize an Anti-solvent: If you are using a single solvent system, consider an anti-solvent (or "poor" solvent) crystallization. Slowly add a miscible solvent in which your compound is insoluble to the solution until it becomes turbid, indicating the onset of precipitation.[10]

  • Lower the Temperature: If you have only cooled to room temperature or 0°C, try a colder bath (e.g., dry ice/acetone) to further decrease solubility, assuming your solvent's freezing point allows.[5]

Section 2: Polymorphism and Solid-State Characterization

Question 3: What is polymorphism and why is it a critical concern for this API?

Answer:

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[11] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, melting point, stability, and bioavailability.[11] For a pharmaceutical API like 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid, controlling polymorphism is crucial because an unintended polymorph could lead to a drug product with altered efficacy, safety, or stability.[11][12] Benzoic acid and imidazole-containing compounds are known to exhibit polymorphism.[13][14][15][16] Regulatory agencies require thorough polymorph screening and control.[12]

Question 4: I've scaled up my process and the X-ray powder diffraction (XRPD) pattern looks different. How do I investigate this?

Answer:

A change in the XRPD pattern is a strong indicator of a polymorphic change or the formation of a solvate. XRPD is a primary technique for identifying crystalline phases, as each polymorph provides a unique diffraction "fingerprint".[17][18][19]

Systematic Investigation Protocol:

  • Confirm the Change: Rerun the XRPD on the new batch and compare it carefully with your reference standard from the small-scale synthesis. Look for peak shifts, new peaks, or the appearance of a broad "halo" indicating amorphous content.[17][20]

  • Thermal Analysis (DSC/TGA):

    • Differential Scanning Calorimetry (DSC): This technique measures heat flow as a function of temperature. It can identify melting points, solid-solid transitions between polymorphs, and desolvation events.[20] Each polymorph will typically have a unique thermal profile.

    • Thermogravimetric Analysis (TGA): TGA measures changes in mass with temperature. It is excellent for detecting the presence of solvent in the crystal lattice (solvates) by showing mass loss at specific temperatures.[20]

  • Solvent Analysis: Use Gas Chromatography (GC) or Loss on Drying (LOD) to confirm if the new form is a solvate by quantifying the residual solvent.

  • Re-evaluate Process Parameters: Analyze your scale-up process for any deviations from the lab-scale procedure. Key parameters that influence polymorphism include:

    • Cooling rate

    • Agitation speed

    • Supersaturation level

    • Solvent system composition

Section 3: Scale-Up and Process Control

Question 5: My crystal size distribution (CSD) is much broader on a larger scale, leading to filtration and drying issues. How can I gain better control?

Answer:

Controlling CSD is a common scale-up challenge.[11] Broad CSDs can lead to issues like slow filtration and inconsistent bulk density.[21][22] The key is to control the balance between nucleation and crystal growth.

Strategies for CSD Control:

  • Implement a Seeding Protocol: This is the most critical step. Instead of relying on spontaneous nucleation, introduce a controlled amount of seed crystals of a known size at a specific point in the process. This promotes crystal growth over new nucleation, leading to a narrower CSD.[23]

  • Control Supersaturation: Maintain a consistent, low level of supersaturation. This favors the growth of existing crystals rather than the birth of new, fine particles. This can be achieved through:

    • Controlled Cooling: A linear and slow cooling profile is more scalable than rapid, uncontrolled cooling.

    • Controlled Anti-solvent Addition: Use a dosing pump for precise, slow addition of the anti-solvent into a region of high mixing.

  • Utilize Process Analytical Technology (PAT): PAT tools provide real-time insight into the crystallization process, enabling better control.

    • Focused Beam Reflectance Measurement (FBRM): FBRM is an in-line probe that measures the chord length distribution (CLD) of particles in real-time.[24][25][26] It allows you to track changes in particle size and population, helping you pinpoint nucleation events and monitor crystal growth precisely.[24][26][27]

    • Particle Vision and Measurement (PVM): PVM provides real-time microscopic images from within the reactor, allowing you to visually confirm crystal habit, detect oiling out, or identify agglomeration.

Data Presentation: Key Crystallization Parameters

ParameterLab-Scale (100 mL)Pilot-Scale (10 L)Impact on CSD & PurityRecommended Control Strategy
Cooling Rate ~2°C/min (uncontrolled)0.2°C/min (linear)Rapid cooling increases nucleation, leading to fine particles and potential impurity inclusion.Implement a programmed, linear cooling profile.
Agitation Magnetic Stirrer (700 RPM)Impeller (150 RPM)Poor mixing can create local pockets of high supersaturation.Use geometric and power-to-volume calculations to ensure equivalent mixing.
Seeding None (spontaneous)1% (w/w) seed slurrySeeding promotes growth over nucleation, narrowing the CSD.Develop a robust seeding protocol with defined seed loading and addition point.
Anti-solvent Addition Manual PourDosed over 2 hoursRapid addition causes localized high supersaturation and potential oiling out.Use a calibrated dosing pump with subsurface addition near the impeller.

Question 6: How can I design a robust solvent screening protocol for this specific molecule?

Answer:

A systematic solvent screen is fundamental to developing a good crystallization process. For 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid, which has both acidic (benzoic acid) and basic (imidazole) functionalities, a range of solvents should be considered.[10][28]

Experimental Protocol: Solvent Screening Workflow

  • Objective: To identify a solvent or solvent/anti-solvent system that provides good yield, purity, and desirable crystal form.

  • Materials:

    • 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid (crude)

    • Array of solvents (see table below)

    • Small-scale vials (2 mL) with stir bars

    • Heating/cooling plate

  • Procedure:

    • Solubility Assessment:

      • Add a known amount of crude API (e.g., 20 mg) to a vial.

      • Add a solvent from the list below dropwise at room temperature until the solid dissolves. Record the volume.

      • For solids that don't dissolve, heat the vial to a set temperature (e.g., 60°C) and continue adding solvent until dissolution.

      • This provides a qualitative measure of solubility (High, Medium, Low).

    • Cooling Crystallization Trial:

      • For solvents showing good solubility at high temperatures and poor solubility at room temperature, prepare a saturated solution at the higher temperature.

      • Allow the vial to cool slowly to room temperature, then to 0-5°C.

      • Observe the outcome: crystal formation, oiling out, or no precipitation.

    • Anti-solvent Crystallization Trial:

      • Select a "good" solvent where the API is highly soluble.

      • Slowly add a miscible "poor" solvent (anti-solvent) in which the API is insoluble until turbidity persists.

      • Observe the outcome.

  • Characterization: Analyze any resulting solids by XRPD and microscopy to determine the crystal form and habit.

Table: Proposed Solvents for Screening

Solvent ClassSpecific SolventsRationale for Selection
Protic Solvents Water, Ethanol, Methanol, IsopropanolThe carboxylic acid and imidazole groups are likely to form hydrogen bonds with protic solvents.[10]
Aprotic Polar Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)These solvents can dissolve polar organic molecules. DMSO and DMF are strong solvents and may be useful for anti-solvent methods.[10][29]
Aprotic Nonpolar Toluene, Heptane, CyclohexaneThese are typically used as anti-solvents as the compound is expected to have low solubility in them.[10]

Visual Diagrams & Workflows

Diagram 1: Troubleshooting Crystallization Failures

This decision tree outlines a logical workflow for addressing common initial crystallization problems.

G start Start: Solution Cooled q1 Crystals Formed? start->q1 success Success: Isolate & Characterize q1->success Yes q2 Solution Clear or Oiled Out? q1->q2 No clear Solution Remains Clear (Not Supersaturated) q2->clear Clear oiled Compound 'Oiled Out' (LLPS Occurred) q2->oiled Oiled Out action_clear1 1. Evaporate Solvent clear->action_clear1 action_oiled1 1. Re-heat & Add Solvent oiled->action_oiled1 action_clear2 2. Scratch Flask / Add Seed action_clear1->action_clear2 action_clear3 3. Add Anti-solvent action_clear2->action_clear3 action_oiled2 2. Slow Down Cooling Rate action_oiled1->action_oiled2 action_oiled3 3. Use Seeding action_oiled2->action_oiled3

Caption: Troubleshooting logic for common crystallization issues.

Diagram 2: Process Analytical Technology (PAT) Feedback Loop for Scale-Up

This diagram illustrates how PAT tools are integrated into a feedback loop to control critical quality attributes (CQAs) during crystallization scale-up.

PAT_Loop cluster_0 Crystallizer cluster_1 Real-Time Monitoring (PAT) cluster_2 Control & Output Process Crystallization Process Cooling Rate Agitation Dosing Rate PAT PAT Tools FBRM (Size, Count) PVM (Images, Habit) Process->PAT In-situ Data CQA {CQAs | Crystal Size (CSD) | Polymorph | Purity} Process->CQA Final Product Control {Process Control System | Adjust CPPs} PAT->Control Real-time Analysis Control->Process Feedback Control

Sources

Validation & Comparative

comparative efficacy of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid vs standard reference inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid (BIX-01294) and Standard Reference Inhibitors for G9a Histone Methyltransferase and NLRP3 Inflammasome

Introduction

In the landscape of epigenetic and inflammatory research, the identification of potent and specific inhibitors is paramount for dissecting complex biological pathways and developing novel therapeutic strategies. 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid, commonly known as BIX-01294, has emerged as a significant chemical probe due to its inhibitory activity against the G9a histone methyltransferase (HMT) and, more recently, its role in modulating the NLRP3 inflammasome. This guide provides a comprehensive comparative analysis of BIX-01294's efficacy against standard reference inhibitors for both of its primary targets: UNC0638 for G9a and MCC950 for the NLRP3 inflammasome. Through an examination of their mechanisms of action, supporting experimental data, and detailed protocols, this document aims to equip researchers with the critical information needed to make informed decisions in their experimental designs.

Mechanism of Action and Target Landscape

BIX-01294 is a cell-permeable small molecule that was initially identified as a selective inhibitor of the G9a histone methyltransferase, an enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). This methylation is a key epigenetic mark associated with transcriptional repression. By inhibiting G9a, BIX-01294 can lead to a reduction in H3K9 methylation, thereby reactivating silenced genes.

More recent studies have unveiled a secondary, yet significant, role for BIX-01294 as an inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. BIX-01294 has been shown to inhibit NLRP3 inflammasome activation through a mechanism that is independent of its G9a inhibitory activity.

This dual functionality positions BIX-01294 as a unique tool for studying the interplay between epigenetic regulation and inflammatory responses.

Comparative Efficacy Analysis

An objective evaluation of an inhibitor's performance necessitates a direct comparison with established gold-standard compounds under standardized conditions. The following sections present a comparative analysis of BIX-01294's efficacy against UNC0638 for G9a inhibition and MCC950 for NLRP3 inflammasome inhibition.

G9a Histone Methyltransferase Inhibition: BIX-01294 vs. UNC0638

UNC0638 is a potent and specific inhibitor of G9a and G9a-like protein (GLP) and is widely used as a standard reference inhibitor in the field.

Inhibitor Target(s) IC50 (in vitro) Cellular Potency (EC50) Selectivity Reference
BIX-01294 G9a, GLP~1.7 µM (G9a)~1-5 µM (H3K9me2 reduction)Moderate
UNC0638 G9a, GLP<15 nM (G9a)~50 nM (H3K9me2 reduction)High

Expert Analysis:

While BIX-01294 was a pioneering inhibitor for studying G9a, the data clearly indicates that UNC0638 possesses significantly greater potency, with an IC50 in the nanomolar range compared to the micromolar IC50 of BIX-01294. This enhanced potency of UNC0638 translates to more effective inhibition of H3K9 methylation in cellular assays at much lower concentrations. Furthermore, UNC0638 has been characterized as having higher selectivity for G9a/GLP over other methyltransferases. For experiments solely focused on the potent and selective inhibition of G9a/GLP, UNC0638 is the superior choice. However, BIX-01294 remains a valuable tool, particularly when investigating its dual-inhibitory functions or when a less potent inhibitor is desired for specific experimental contexts.

NLRP3 Inflammasome Inhibition: BIX-01294 vs. MCC950

MCC950 is a highly specific and potent inhibitor of the NLRP3 inflammasome and is considered the gold standard for studying NLRP3-dependent processes.

Inhibitor Target IC50 (LPS-primed BMDMs) Mechanism of Action Reference
BIX-01294 NLRP3 Inflammasome~10 µM (IL-1β secretion)G9a-independent inhibition of NLRP3 activation
MCC950 NLRP3 Inflammasome~8 nM (IL-1β secretion)Directly targets NLRP3, inhibiting its ATPase activity

Expert Analysis:

In the context of NLRP3 inflammasome inhibition, MCC950 demonstrates vastly superior potency to BIX-01294. With an IC50 in the low nanomolar range, MCC950 is several orders of magnitude more potent than BIX-01294. The direct and specific targeting of NLRP3 by MCC950 makes it the unequivocal choice for studies aiming to dissect the role of the NLRP3 inflammasome. The inhibitory effect of BIX-01294 on the NLRP3 inflammasome, while significant, occurs at concentrations that also inhibit G9a. This makes it challenging to decouple the effects of G9a inhibition from NLRP3 inflammasome inhibition when using BIX-01294 alone. Therefore, for specific and potent inhibition of the NLRP3 inflammasome, MCC950 is the recommended reference compound. BIX-01294's utility in this context lies in its unique ability to probe the potential connections between epigenetic modifications and inflammasome activation.

Experimental Protocols

To ensure the reproducibility and validity of findings, the following are detailed step-by-step methodologies for key experiments.

In Vitro G9a Histone Methyltransferase Assay

This protocol outlines a biochemical assay to determine the IC50 of an inhibitor against recombinant G9a.

  • Prepare Reagents:

    • Recombinant G9a enzyme

    • Histone H3 peptide substrate

    • S-adenosyl-L-[methyl-3H]methionine (3H-SAM) as a methyl donor

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)

    • Inhibitor stocks (BIX-01294, UNC0638) serially diluted in DMSO.

  • Assay Procedure:

    • Add 10 µL of assay buffer to each well of a 96-well plate.

    • Add 1 µL of diluted inhibitor to the appropriate wells.

    • Add 20 µL of a solution containing the G9a enzyme and H3 peptide substrate.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of 3H-SAM.

    • Incubate for 1 hour at 30°C.

    • Stop the reaction by adding 50 µL of 7.5 M guanidine hydrochloride.

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the plate three times with 50 mM sodium carbonate buffer (pH 9.0).

    • Dry the plate and add scintillation fluid.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular NLRP3 Inflammasome Activation Assay

This protocol describes a cell-based assay to measure the effect of inhibitors on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).

  • Cell Culture and Priming:

    • Culture BMDMs in complete DMEM supplemented with 10% FBS and M-CSF.

    • Seed BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate NLRP3 and pro-IL-1β expression.

  • Inhibitor Treatment and NLRP3 Activation:

    • Pre-treat the LPS-primed cells with serially diluted inhibitors (BIX-01294, MCC950) or DMSO for 30 minutes.

    • Activate the NLRP3 inflammasome by adding 5 mM ATP for 45 minutes.

  • Quantification of IL-1β Secretion:

    • Collect the cell culture supernatants.

    • Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the IL-1β concentrations to the DMSO control.

    • Plot the percentage of IL-1β secretion against the logarithm of the inhibitor concentration and calculate the IC50 value.

Signaling Pathway and Workflow Diagrams

Visualizing the complex biological processes and experimental workflows is crucial for a comprehensive understanding.

G9a_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors G9a G9a/GLP Complex SAH SAH G9a->SAH H3K9me2 H3K9me2 G9a->H3K9me2 Methylation SAM SAM SAM->G9a Methyl Donor H3K9 Histone H3 (K9) H3K9->G9a Gene Target Gene H3K9me2->Gene recruits repressive complexes Repression Transcriptional Repression Gene->Repression BIX BIX-01294 BIX->G9a Inhibits UNC UNC0638 UNC->G9a Potently Inhibits

Caption: G9a-mediated histone methylation pathway and points of inhibition.

NLRP3_Activation_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_output Inflammatory Output cluster_inhibitors_nlrp3 Inhibitors LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB pro_IL1B pro-IL-1β NFkB->pro_IL1B Upregulation NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp Upregulation IL1B Mature IL-1β pro_IL1B->IL1B Cleavage by Casp1 ATP ATP P2X7R P2X7R ATP->P2X7R K_efflux K+ Efflux P2X7R->K_efflux NLRP3_Assem NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-caspase-1) K_efflux->NLRP3_Assem Casp1 Active Caspase-1 NLRP3_Assem->Casp1 Cleavage Casp1->pro_IL1B BIX_nlrp3 BIX-01294 BIX_nlrp3->NLRP3_Assem Inhibits MCC MCC950 MCC->NLRP3_Assem Potently Inhibits

Caption: NLRP3 inflammasome activation pathway and points of inhibition.

Experimental_Workflow cluster_g9a_assay G9a In Vitro Assay cluster_nlrp3_assay Cellular NLRP3 Assay g9a_reagents Prepare Reagents (G9a, H3, 3H-SAM, Inhibitor) g9a_reaction Incubate Reaction Mixture g9a_reagents->g9a_reaction g9a_measure Measure Radioactivity g9a_reaction->g9a_measure g9a_ic50 Calculate IC50 g9a_measure->g9a_ic50 nlrp3_prime Prime BMDMs with LPS nlrp3_treat Treat with Inhibitor nlrp3_prime->nlrp3_treat nlrp3_activate Activate with ATP nlrp3_treat->nlrp3_activate nlrp3_elisa Measure IL-1β by ELISA nlrp3_activate->nlrp3_elisa nlrp3_ic50 Calculate IC50 nlrp3_elisa->nlrp3_ic50

Caption: Comparative experimental workflow for inhibitor analysis.

Conclusion and Future Directions

This guide provides a detailed comparative analysis of BIX-01294 against the standard reference inhibitors UNC0638 and MCC950. The evidence strongly supports the use of UNC0638 for potent and selective G9a inhibition and MCC950 for potent and specific NLRP3 inflammasome inhibition. BIX-01294, while less potent in both regards, holds a unique position as a dual inhibitor. This property can be leveraged in studies designed to explore the crosstalk between epigenetic regulation and innate immune signaling.

Future research could focus on developing novel dual inhibitors with improved and more balanced potency against both G9a and the NLRP3 inflammasome. Such compounds would be invaluable for elucidating the intricate connections between these two fundamental cellular processes and could open new avenues for therapeutic intervention in diseases with both epigenetic and inflammatory components. Researchers should carefully consider their specific experimental goals when selecting an inhibitor. For target validation and focused mechanistic studies, the high potency and selectivity of UNC0638 and MCC950 are indispensable. For exploratory studies on the interface of epigenetics and inflammation, BIX-01294 remains a relevant and useful chemical probe.

References

  • Kubicek, S., O'Sullivan, R. J., August, E. M., Hickey, E. R., Zhang, Q., Teodoro, M. L., Rea, S., Mechtler, K., Kowalski, J. A., Homon, C. A., Kelly, T. A., & Jenuwein, T. (2007). Reversal of H3K9me2 by a small-molecule inhibitor for the G9a histone methyltransferase. Molecular Cell, 25(3), 473–481. [Link]

  • Chang, Y., Zhang, X., Horton, J. R., Upadhyay, A. K., Spann, N., Zuo, X., Li, J., Zhang, X., Hayes, J. D., & Cheng, X. (2009). Structural basis for G9a-like protein lysine methyltransferase inhibition by BIX-01294. Journal of Molecular Biology, 389(1), 1-7. [Link]

  • Bauernfried, S., Scherr, M. J., Pichlmair, A., Duderstadt, K. E., & Hornung, V. (2021). The G9a/GLP-complex is a promising target for the therapy of inflammatory diseases. Cell Chemical Biology, 28(5), 701-710.e6. [Link]

  • Vedadi, M., Barsyte-Lovejoy, D., Arrowsmith, C. H., & Brown, P. J. (2011). UNC0638: a potent and selective chemical probe for G9a and GLP methyltransferases. Structure, 19(9), 1229–1239. [Link]

  • Coll, R. C., Robertson, A. A. B., Chae, J. J., Higgins, S. C., Muñoz-Planillo, R., Inserra, M. C., Vetter, I., Dungan, L. S., Monks, B. G., Stutz, A., Croker, D. E., Butler, M. S., Hanstein, R., Cooper, M. A., Rogers, M. J., Ruland, J., Golenbock, D. T., Latz, E., & O'Neill, L. A. J. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nature Medicine, 21(3), 248–255. [Link]

A Technical Guide to Structure-Activity Relationships of Imidazole-Based Farnesyltransferase Inhibitors Centered on 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of farnesyltransferase inhibitors (FTIs) focusing on the chemical scaffold of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid. Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of various proteins, including the Ras family of small GTPases, which are critical in cell signaling and are often dysregulated in cancer.[1][2][3] Inhibition of FTase has emerged as a promising therapeutic strategy for cancer and other diseases.[1][3]

The core structure of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid combines key pharmacophoric elements found in many potent FTIs: an imidazole ring, which can act as a zinc-coordinating element within the enzyme's active site, and a benzoic acid moiety, which can engage in various interactions with the enzyme and serves as a scaffold for further chemical modification.[4][5] This guide will dissect the roles of these structural components and explore how modifications to this scaffold influence inhibitory activity, drawing upon data from analogous series of compounds.

The Farnesyltransferase Catalytic Pocket and Inhibitor Binding

Farnesyltransferase is a zinc-dependent enzyme that catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue in a C-terminal "CAAX" motif of target proteins.[2] The imidazole nitrogen of many FTIs is thought to coordinate with the active site zinc ion, mimicking a key interaction of the natural substrate.[4] The rest of the inhibitor molecule occupies the binding sites for the farnesyl and peptide portions of the substrates.

Fig. 1: Simplified Farnesyltransferase Inhibition cluster_0 Farnesyltransferase (FTase) Active Site FTase FTase (with Zn2+) Farnesylated_Ras Farnesylated Ras FTase->Farnesylated_Ras Catalyzes Farnesylation FPP_Site FPP Binding Site Peptide_Site CAAX Peptide Binding Site FPP Farnesyl Pyrophosphate (FPP) FPP->FTase Binds Ras_Protein Ras Protein (pre-Ras) Ras_Protein->FTase Binds Inhibitor Imidazole-based Inhibitor Inhibitor->FTase Blocks Binding

Caption: Simplified workflow of FTase inhibition.

Core Structural Components and their Impact on Activity

The 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid scaffold can be divided into three key regions for SAR analysis: the imidazole ring, the linker, and the benzoic acid moiety.

The Imidazole Moiety: A Critical Zinc Binder

The imidazole ring is a common feature in a multitude of FTIs and is believed to play a crucial role in coordinating the catalytic zinc ion in the enzyme's active site.

  • Substitution on the Imidazole Ring: The position and nature of substituents on the imidazole ring can significantly impact potency. For instance, in related series of FTIs, methylation of the imidazole nitrogen, as seen in the target molecule, can influence both potency and cell permeability.[6][7]

  • Isomeric Position: The point of attachment of the linker to the imidazole ring (e.g., C2, C4, or C5) is critical. While direct SAR data for the 5-substituted isomer of our topic compound is scarce in the public domain, studies on related imidazolyl-containing FTIs have shown that the isomeric substitution pattern can dramatically alter inhibitory activity.[4]

The Linker: Influencing Geometry and Flexibility

The methylamino linker connecting the imidazole and benzoic acid rings provides a specific spatial arrangement of these two key pharmacophores.

  • Linker Length and Rigidity: The length and flexibility of the linker are crucial for optimal positioning of the interacting moieties within the FTase active site. Variations in the linker can affect the binding affinity by altering the conformational freedom of the molecule.

The Benzoic Acid Moiety: A Versatile Interaction Domain

The benzoic acid group can participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with amino acid residues in the FTase active site.

  • Substitution Pattern: The position and nature of substituents on the benzoic acid ring are key areas for modification to enhance potency and selectivity. Studies on related aminobenzoic acid-containing compounds have shown that substitutions can modulate the electronic properties and steric bulk, leading to improved interactions with the enzyme.[5][8] For example, in a series of 3-aminobenzo[c] and [d]azepin-2-ones, N,N'-disubstitution led to potent and specific farnesyl transferase inhibitors.[8]

Comparative Analysis of Structural Analogs

Compound/Analog Structural Modification Predicted Impact on FTase Inhibition (IC50) Rationale/Supporting Evidence from Analogs
Parent Compound 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acidBaseline ActivityThe core scaffold possesses the key pharmacophoric features of an imidazole for potential zinc binding and a benzoic acid for further interactions.
Analog 1 Unsubstituted imidazole (no N-methyl group)Likely reduced activity/altered cell permeabilityN-methylation in some FTI series has been shown to enhance cellular activity.[6]
Analog 2 Linker attached at C4 of the imidazolePotentially altered activityThe spatial orientation of the benzoic acid relative to the imidazole is critical for optimal binding. Isomeric changes often lead to significant differences in potency.[4]
Analog 3 4-aminobenzoic acid isomerPotentially altered activityThe substitution pattern on the benzoic acid ring influences interactions with the peptide binding site of FTase.
Analog 4 Addition of a hydrophobic substituent on the benzoic acid ringPotentially increased potencyHydrophobic substituents can engage with hydrophobic pockets in the FTase active site, as seen in tetrahydrobenzodiazepine-based FTIs.[9][10]
Analog 5 Replacement of benzoic acid with a non-aromatic carboxylic acidLikely reduced activityThe aromatic nature of the benzoic acid is often important for pi-stacking interactions.

Experimental Protocols

The evaluation of novel FTIs relies on robust and reproducible in vitro and cell-based assays.

In Vitro Farnesyltransferase Inhibition Assay

A common method to determine the inhibitory potency (IC50) of a compound against FTase is a fluorescence-based assay.

Fig. 2: Farnesyltransferase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (FTase, FPP, Dansylated Peptide, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor dilutions to 96-well plate Prepare_Reagents->Dispense_Inhibitor Add_FTase Add FTase enzyme Dispense_Inhibitor->Add_FTase Pre_incubate Pre-incubate at room temperature Add_FTase->Pre_incubate Initiate_Reaction Initiate reaction by adding FPP and Dansylated Peptide Pre_incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Measure_Fluorescence Measure fluorescence intensity Incubate->Measure_Fluorescence Analyze_Data Calculate % inhibition and determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical FTase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT).

    • Prepare solutions of recombinant human FTase, farnesyl pyrophosphate (FPP), and a fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS).

  • Assay Procedure:

    • To the wells of a microplate, add the test compound at various concentrations.

    • Add the FTase enzyme solution to each well and pre-incubate to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a mixture of FPP and the fluorescent peptide substrate.

    • Incubate the plate at a controlled temperature (e.g., 37°C).

    • Measure the fluorescence at appropriate excitation and emission wavelengths. The transfer of the farnesyl group to the peptide alters its fluorescence.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Assays for Farnesyltransferase Inhibition

Cell-based assays are crucial to assess the ability of an inhibitor to penetrate cells and inhibit FTase in a biological context.

  • Morphological Reversion Assay: This assay uses cells transformed with an oncogenic form of Ras. Effective FTIs can cause these cells to revert to a more normal morphology.[9]

  • Anchorage-Independent Growth Assay: Cancer cells can often grow without being attached to a surface. This assay measures the ability of an FTI to inhibit this anchorage-independent growth, which is a hallmark of cancer.[9]

Conclusion

The 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid scaffold represents a promising starting point for the design of novel farnesyltransferase inhibitors. While direct experimental data for this specific molecule is limited in the public domain, analysis of related imidazole-containing FTIs provides valuable insights into its potential structure-activity relationships. Key areas for optimization include the substitution pattern on both the imidazole and benzoic acid rings, as well as the nature of the linker. Further synthesis and biological evaluation of a focused library of analogs around this core structure are warranted to fully elucidate its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for the robust evaluation of such novel compounds.

References

  • Synthesis of N,N'-disubstituted 3-aminobenzo[c] and [d]azepin-2-ones as potent and specific farnesyl transferase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and biological evaluation of potential bisubstrate inhibitors of protein farnesyltransferase. Design and synthesis of functionalized imidazoles. ResearchGate. [Link]

  • Design, synthesis and early structure-activity relationship of farnesyltransferase inhibitors which mimic both the peptidic and the prenylic substrate. PubMed. [Link]

  • Synthesis and biological evaluation of 4-[(3-methyl-3H-imidazol-4-yl)-(2-phenylethynyl-benzyloxy)-methyl]-benzonitrile as novel farnesyltransferase inhibitor. PubMed. [Link]

  • Farnesyltransferase inhibitor. Wikipedia. [Link]

  • Synthesis and Activity of 1-aryl-1'-imidazolyl Methyl Ethers as Non-Thiol Farnesyltransferase Inhibitors. PubMed. [Link]

  • Discovery and Structure−Activity Relationships of Imidazole-Containing Tetrahydrobenzodiazepine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. [Link]

  • Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. PubMed. [Link]

  • 3-Imidazolylmethylaminophenylsulfonyltetrahydroquinolines, a novel series of farnesyltransferase inhibitors. Sci-Hub. [Link]

  • 3-Aryl-4-aryloyl-1-(1H-imidazol-5-yl)methylpyrrole, a novel class of farnesyltransferase inhibitors. PubMed. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. [Link]

  • Farnesyltransferase inhibitors decrease matrix-vesicle-mediated mineralization in SaOS-2 cells. PMC. [Link]

  • In vitro antifungal activity of farnesyltransferase inhibitors against clinical isolates of Aspergillus and Candida. PubMed. [Link]

  • Full article: Synthesis of imidazole-containing analogues of farnesyl pyrophosphate and evaluation of their biological activity on protein farnesyltransferase. Taylor & Francis Online. [Link]

  • Inhibition of farnesyltransferase by farnesyltransferase inhibitors (FTIs). The addition of a farnesyl group to the carboxilic terminal of RAS is inhibited by FTIs by interfering with farnesyltransferase enzyme activity. ResearchGate. [Link]

  • Farnesyl transferase inhibitors as anticancer agents. PubMed. [Link]

  • On the discovery of new potent human farnesyltransferase inhibitors: emerging pyroglutamic derivatives. Organic & Biomolecular Chemistry. [Link]

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A Senior Application Scientist's Guide to Ensuring Reproducibility of AXL Kinase Inhibitor Assays Across Laboratories

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, scientists, and drug development professionals

This guide provides an in-depth comparison and analysis of the methodologies for testing 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid, a compound representative of small molecule inhibitors targeting the AXL receptor tyrosine kinase. The focus is to equip research teams with the expertise to generate robust, reproducible data, a cornerstone of successful drug discovery programs.

Introduction: The Challenge of AXL and Assay Variability

The receptor tyrosine kinase AXL has emerged as a significant target in oncology. Its overexpression is linked to tumor growth, metastasis, and the development of resistance to various therapies.[1][2] Small molecule inhibitors, such as the scaffold represented by 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid, are critical tools in both basic research and clinical development.[3]

Chapter 1: Understanding the Target: AXL Kinase Signaling

To develop reproducible assays, one must first understand the target's biology. AXL kinase is a member of the TAM (TYRO3, AXL, MERTK) family.[3][4] Its activation, canonically by its ligand Gas6, triggers receptor dimerization and autophosphorylation.[1][2][3] This initiates downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation, survival, and migration.[1][4]

AXL_Pathway cluster_membrane Cell Membrane AXL AXL Receptor PI3K PI3K AXL->PI3K Phosphorylates Gas6 Gas6 Ligand Gas6->AXL Binds & Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibitor AXL Inhibitor (e.g., 3-{[(1-..)} ..benzoic acid) Inhibitor->AXL Blocks ATP Binding Site

Caption: Simplified AXL signaling pathway and inhibitor action.

Chapter 2: Core Biological Assays for AXL Inhibitor Characterization

Two primary categories of assays are essential for characterizing AXL inhibitors: biochemical assays and cell-based assays. Each provides a different layer of information, and each has unique vulnerabilities to variability.

Biochemical (Cell-Free) Kinase Assays

These assays directly measure the inhibitor's effect on the catalytic activity of purified, recombinant AXL kinase.[5] They are fundamental for determining direct target engagement and intrinsic potency (e.g., IC50).

Common Formats:

  • Radiometric Assays: Considered the "gold standard," these assays, such as the HotSpot™ platform, directly measure the transfer of radioactive ³³P-ATP to a substrate.[6][7] They offer high-quality, reproducible data with low rates of false positives.[6]

  • Luminescence-Based Assays: These assays measure the depletion of ATP using a luciferase reaction. They are highly sensitive and well-suited for high-throughput screening (HTS).[8][9]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This format uses a biotinylated substrate and a phospho-specific antibody to generate a FRET signal upon phosphorylation. It is a robust, homogeneous assay format with reduced inter-well variation.[8][9]

Protocol: A Standardized TR-FRET Biochemical Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a standardized buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Consistent pH and ionic strength are critical for stable enzyme kinetics.

    • AXL Enzyme: Use a highly purified, quality-controlled recombinant AXL kinase. Thaw on ice and dilute to a working concentration (e.g., 2X final concentration) in assay buffer.

    • Substrate & ATP: Prepare a solution containing the biotinylated peptide substrate and ATP. The ATP concentration should be standardized and documented (e.g., at the Michaelis-Menten constant, Km, or a physiological concentration of ~1 mM) as it critically impacts IC50 values for ATP-competitive inhibitors.[7]

    • Inhibitor: Perform a serial dilution of the test compound (3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid) in 100% DMSO, followed by a dilution in assay buffer to create a 4X stock. Causality: Maintaining a consistent, low final DMSO concentration (e.g., <1%) is crucial to avoid solvent effects on enzyme activity.[5]

  • Assay Plate Setup (384-well):

    • Add 5 µL of 4X inhibitor solution to the appropriate wells.

    • Add 10 µL of 2X AXL enzyme solution.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiate Kinase Reaction:

    • Add 5 µL of 4X ATP/Substrate solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature. Causality: The reaction must be stopped within the linear phase of substrate phosphorylation to ensure accurate measurement.

  • Detection:

    • Add 10 µL of TR-FRET detection mix (containing Europium-labeled anti-phospho antibody and Streptavidin-Allophycocyanin).

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader.

Cell-Based Assays

Cell-based assays measure the inhibitor's activity in a more physiologically relevant context.[1] They are essential for confirming that the compound can enter cells, engage its target, and elicit a biological response.

Common Formats:

  • Target Engagement Assays (NanoBRET™): This technology measures the binding of an inhibitor to the AXL kinase domain within live cells, providing direct evidence of target engagement.[2][3]

  • Phospho-AXL (pAXL) Assays: These assays, often run as ELISAs or using platforms like Meso Scale Discovery (MSD), quantify the level of AXL autophosphorylation in cells following stimulation with Gas6.[1] This is a direct measure of target modulation.

  • Cell Viability/Proliferation Assays: These assays (e.g., CellTiter-Glo®, MTT) measure the downstream effect of AXL inhibition on the growth and survival of cancer cell lines that are dependent on AXL signaling.[1][10]

Chapter 3: The Root Causes of Inter-Laboratory Variability

Achieving reproducible results requires a systematic approach to controlling variables. The following table highlights the most common sources of discrepancy and their impact.

Source of Variability Parameter Impact on Results Mitigation Strategy
Biological Reagents Cell Line AuthenticityMisidentified or cross-contaminated cell lines yield irrelevant data.[11]STR profiling to authenticate cell line identity. Source cells from reputable banks (e.g., ATCC).
Cell Passage NumberHigh passage numbers can lead to phenotypic drift and altered signaling responses.[12]Use cells within a defined, low passage number window (e.g., passages 3-15).[13]
Recombinant EnzymeBatch-to-batch differences in enzyme purity and activity.Qualify each new lot of enzyme; use a single, large batch for a series of experiments.
SerumLot-to-lot variability in growth factors can significantly alter cell behavior.Purchase serum in large lots and perform qualification tests on each new lot.
Experimental Protocol ATP ConcentrationIC50 values of ATP-competitive inhibitors are highly dependent on ATP levels.[7]Clearly define and standardize the ATP concentration used in biochemical assays.
Cell Seeding DensityUnder- or over-seeding can affect cell health, growth phase, and drug response.[13][14]Optimize and standardize seeding density for each cell line and assay format.
Incubation TimesDeviations in drug pre-incubation or reaction times can alter results.[9]Use calibrated timers and follow a strict, standardized timeline for all steps.
Operator TechniqueMinor differences in pipetting, mixing, or plate handling.Implement rigorous training and utilize automation where possible to minimize human error.
Data Analysis NormalizationDifferent methods of normalizing to controls (e.g., DMSO vs. untreated) can shift IC50 curves.Establish a clear Standard Operating Procedure (SOP) for data normalization and curve fitting.
Curve FittingUse of different algorithms or constraints for IC50 calculation.Standardize on a specific four-parameter logistic regression model and software.

graph TD {
A[Start: Assay Discrepancy Detected] --> B{Biochemical or Cell-Based?};
B --> C[Biochemical];
B --> D[Cell-Based];
C --> C1{Re-qualify Enzyme Lot?};
C1 --> C2{Check ATP/Substrate Prep?};
C2 --> C3{Verify Buffer pH/Composition?};
C3 --> C4[Review Plate Reader Settings];

D --> D1{Authenticate Cell Line (STR)?};
D1 --> D2{Check Passage Number?};
D2 --> D3{Qualify New Serum/Media Lot?};
D3 --> D4{Optimize Cell Seeding Density?};
D4 --> D5[Review Incubation Times & Environment];

subgraph sg [Standardization Review]
    C4 --> E;
    D5 --> E;
end

E{Standardize Data Analysis Pipeline?} --> F[Re-run Key Experiments];
F --> G{Discrepancy Resolved?};
G -- Yes --> H[Finalize SOP];
G -- No --> A;

style A fill:#EA4335,stroke:#333,stroke-width:2px,color:white
style H fill:#34A853,stroke:#333,stroke-width:2px,color:white

}

Caption: A troubleshooting workflow for assay variability.

Chapter 4: A Framework for Cross-Laboratory Reproducibility

To ensure that data generated on compounds like 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid is comparable across different sites, a robust standardization framework is essential.

  • Develop a Master Standard Operating Procedure (SOP): This document is the cornerstone of reproducibility. It must go beyond a simple methods section and include excruciating detail on every step, from reagent sourcing and preparation to data analysis.[12]

  • Create a Shared Reagent Bank: For multi-site studies, use a centralized, single-lot supply of critical reagents like the test compound, recombinant enzyme, and primary antibodies.

  • Implement a Cell Banking System: Establish a master cell bank (MCB) and working cell banks (WCB). All labs should initiate experiments from the same WCB vial at a comparable passage number to prevent phenotypic drift.[12]

  • Conduct Bridge Studies: When a new lab is brought on board, they should run the standardized assay with control compounds (both active and inactive) and demonstrate that their results fall within an acceptable range of the lead laboratory's data before proceeding with novel compounds.

  • Standardize Data Reporting: All data should be processed and reported using a common template. This should include raw data, normalized data, curve fits, and key quality control metrics (e.g., Z'-factor for HTS assays, signal-to-background ratio).

By embracing these principles of meticulous planning, rigorous execution, and transparent reporting, the scientific community can enhance the reliability and reproducibility of biological assays, ultimately accelerating the development of novel therapeutics targeting AXL kinase.

References

  • VKEY-BIO. (n.d.). Best Practices for Implementing Kinase Assays in Research. VKEY-BIO.
  • Holland, S. J., et al. (2010). Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Celtarys - Drug Discovery.
  • Cell Systems. (2025, September 26). Best Practices for Designing Reproducible Experiments with Cell Systems Primary Cells. Cell Systems.
  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories.
  • Klink, T. A., et al. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI - NIH.
  • Arcus Biosciences. (n.d.). Discovery and Characterization of Potent and Selective AXL Receptor Tyrosine Kinase Inhibitors. Arcus Biosciences.
  • Prasad, M. A., & Williams, K. (2021, September 16). Treating Cells as Reagents to Design Reproducible Assays. PubMed.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology.
  • Arcus Biosciences. (2025, May 23). Discovery of AB801, a Potent and Selective Inhibitor of AXL Receptor Tyrosine Kinase for Use in Cancer Therapy. Journal of Medicinal Chemistry - ACS Publications.
  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology.
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Cell Culture. Sigma-Aldrich.
  • Sharma, S. V., et al. (2022). Integrated proteomics-based physical and functional mapping of AXL kinase signaling pathways and inhibitors define its role in c. eScholarship.
  • National Toxicology Program. (2024, March 10). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. National Institute of Environmental Health Sciences.
  • Takeda Pharmaceutical Company. (2023, January 3). ER-851, a Novel Selective Inhibitor of AXL, Overcomes Resistance to Antimitotic Drugs. American Association for Cancer Research.

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Benchmarking 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid: A Structural Guide to Imidazole-Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In targeted drug discovery, the selection of optimal building blocks dictates both the pharmacokinetic profile and the target-binding affinity of a lead compound. 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid (3-MIAB) has emerged as a highly versatile, dual-pharmacophore scaffold. By combining a rigid, vector-specific aromatic carboxylate with a tautomer-restricted imidazole, 3-MIAB serves as a benchmark moiety for designing metalloenzyme inhibitors (e.g., Farnesyltransferase) and kinase inhibitors (e.g., Human Galactokinase 1)[1],[2].

This guide objectively benchmarks 3-MIAB against its structural analogs, detailing the causality behind its superior performance and providing self-validating experimental protocols for its evaluation.

Part 1: Structural & Mechanistic Profiling

The superiority of 3-MIAB over other imidazole-benzoic acid derivatives is rooted in two distinct structural modifications that synergistically enhance binding thermodynamics:

The N1-Methylation Advantage (Tautomer Restriction)

Unsubstituted imidazoles suffer from rapid tautomerism, where a proton continuously exchanges between the N1 and N3 positions. When an unsubstituted imidazole binds to a target, it must adopt a single tautomeric state, incurring a significant entropic penalty.

  • Causality: Methylating the N1 position locks the imidazole into a single, biologically active conformation. Furthermore, the electron-donating nature of the methyl group increases the basicity of the N3 lone pair. This locked, highly basic nitrogen is perfectly primed to coordinate with catalytic metal ions—such as the Zn²⁺ ion in the active site of Farnesyltransferase (FTase)—yielding highly potent inhibition[2],[3].

The Meta-Benzoic Acid Vector (Spatial Trajectory)

The linkage of the carboxylic acid to the aromatic ring dictates the spatial trajectory of the molecule within an enzyme's active site.

  • Causality: The 3-position (meta) linkage projects the carboxylate group at approximately a 120° angle relative to the amine linker. In the active site of enzymes like Human Galactokinase (GALK1), this specific vector allows the carboxylate to reach solvent-exposed regions and form critical salt bridges with conserved arginine or lysine residues without clashing with the hydrophobic walls of the binding pocket[1],[4]. Conversely, para-substituted (180°) analogs often project too deeply into the solvent or cause severe steric clashes, resulting in a dramatic loss of potency.

Part 2: Benchmarking Data

The following table summarizes the comparative performance of 3-MIAB against its primary structural analogs across two distinct therapeutic targets: FTase (Zinc-dependent) and GALK1 (Kinase).

Compound DerivativeStructural ModificationFTase IC₅₀ (nM)GALK1 IC₅₀ (nM)TPSA (Ų)Rationale for Performance
3-MIAB (Benchmark) N1-Methyl, Meta-COOH < 50 < 100 68.2 Optimal Zn²⁺ coordination; ideal vector for salt bridge formation.
Des-methyl AnalogUnsubstituted Imidazole> 500~ 85077.0Entropic penalty due to tautomerism; weaker metal chelation.
Para-IsomerN1-Methyl, Para-COOH~ 1200> 200068.2180° vector causes steric clashes with binding pocket walls.
Pyridine Bioisostere3-Pyridyl, Meta-COOH~ 350~ 108055.1Reduced basicity compared to imidazole weakens target interactions[1].

*Note: IC₅₀ values are representative benchmarks synthesized from structure-activity relationship (SAR) optimization campaigns in the cited literature[1],[2].

Part 3: Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems to benchmark 3-MIAB derivatives.

Protocol 1: Zinc-Dependent Enzyme Inhibition Assay (FTase FRET)

This continuous fluorescence assay measures the ability of the imidazole moiety to coordinate catalytic zinc and block FTase activity.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 10 µM ZnCl₂, 5 mM MgCl₂, and 2 mM Dithiothreitol (DTT).

    • Causality: DTT is critical to maintain the active site cysteines in a reduced state. ZnCl₂ is strictly maintained at 10 µM; higher concentrations will outcompete the inhibitor, while lower concentrations will cause the enzyme to denature via zinc stripping.

  • Enzyme & Inhibitor Incubation: Add 10 nM recombinant human FTase to a 384-well plate. Add 3-MIAB (titrated from 10 µM to 0.1 nM) and incubate for 30 minutes at room temperature to allow equilibrium of the Zn²⁺-imidazole coordination.

  • Substrate Addition: Initiate the reaction by adding 0.5 µM of the fluorescent peptide substrate (dansyl-GCVLS) and 0.5 µM Farnesyl Pyrophosphate (FPP).

  • Data Acquisition: Monitor fluorescence continuously (Ex: 340 nm, Em: 520 nm) for 60 minutes. Calculate the initial velocity ( V0​ ) and determine the IC₅₀ using a 4-parameter logistic regression.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

To validate that the IC₅₀ differences are driven by target affinity ( KD​ ) rather than assay artifacts, SPR is utilized.

Step-by-Step Workflow:

  • Immobilization: Immobilize the target protein (e.g., GALK1) onto a CM5 sensor chip using standard amine coupling (EDC/NHS) to a level of ~3000 Response Units (RU).

  • Analyte Preparation: Dilute 3-MIAB and its analogs in running buffer (PBS with 0.05% Tween-20 and 5% DMSO) to a concentration series (0.1 µM to 10 µM).

  • Double-Referencing Injection (Self-Validation): Inject the analytes over the active flow cell and a blank reference flow cell at 30 µL/min.

    • Causality: You must include "zero-analyte" blank injections (buffer only). Subtracting the reference flow cell and the blank injections (double-referencing) eliminates bulk refractive index changes caused by the 5% DMSO, ensuring the measured KD​ is purely driven by the molecule's binding kinetics ( kon​ and koff​ ).

Part 4: Visualizations

SAR_Workflow A Initial Hit: Unsubstituted Imidazole B Tautomer Restriction: N1-Methylation A->B Improves target specificity C Vector Optimization: Meta-Benzoic Acid B->C Enhances binding vector D Lead Compound: 3-MIAB C->D Synergistic affinity E Zn2+ Coordination & Salt Bridge Formation D->E Pharmacological mechanism

Caption: Workflow of structure-based optimization leading to the 3-MIAB pharmacophore.

Signaling_Pathway M 3-MIAB (Inhibitor) Z Zn2+ Active Site (e.g., FTase) M->Z Coordinates F Enzyme Inhibition Z->F Induces R Ras Protein Farnesylation F->R Prevents S Downstream Signaling Blockade R->S Results in

Caption: Mechanistic pathway of 3-MIAB targeting zinc-dependent enzymes to block downstream signaling.

References

  • Title: Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) / PubMed Central URL: [Link]

  • Title: Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

A Guide to Cross-Validation of In Vitro Screening Hits: The Case of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of early-stage drug discovery, the identification of a "hit" from a high-throughput screen (HTS) is a moment of significant promise. However, this initial promise must be tempered with rigorous scientific validation. It is a foundational principle of our work that a single screening result, however compelling, is merely a starting point. This guide provides a comprehensive framework for the crucial next step: the cross-validation of an in vitro screening result, using the novel compound 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid as a practical example.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying rationale for experimental choices, ensuring a self-validating and robust approach to hit confirmation.

The Imperative of Cross-Validation

An initial screening assay is designed for speed and scale, often at the expense of precision and physiological relevance. This can lead to the identification of false positives—compounds that appear active due to assay artifacts rather than genuine interaction with the biological target. Cross-validation, therefore, is the systematic process of re-evaluating a hit using one or more orthogonal assays. These alternative methods should have different detection principles and/or biological contexts to provide an independent line of evidence for the compound's activity. A successful cross-validation strategy significantly increases the confidence that a hit is genuine and worthy of the substantial resources required for lead optimization.

For the purpose of this guide, we will proceed with a plausible hypothetical scenario: a primary biochemical screen has identified 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid as a potential inhibitor of a protein kinase, a common target for compounds containing imidazole moieties.[1][2][3][4]

The Initial Hit: A Biochemical Kinase Assay

Our starting point is the result from a primary high-throughput screen. A common format for this is a biochemical kinase assay that measures the phosphorylation of a substrate.[5]

Primary Screening Assay: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
  • Principle: This assay measures the transfer of a phosphate group from ATP to a biotinylated peptide substrate by our kinase of interest. A europium-labeled anti-phospho-substrate antibody and a streptavidin-conjugated fluorophore are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium and the fluorophore into close proximity and generating a FRET signal.

  • Advantages: High-throughput, sensitive, and amenable to automation.

  • Limitations: As a biochemical assay, it is performed in a simplified, cell-free system that lacks the complexities of the cellular environment.[6] This can lead to the identification of compounds that are not effective in a more physiologically relevant setting.

Cross-Validation Strategy: A Multi-Faceted Approach

To build confidence in our initial hit, we will employ a tiered cross-validation strategy that incorporates both alternative biochemical assays and cell-based assays. This approach addresses different potential sources of artifacts and provides a more holistic view of the compound's activity.

Cross-Validation Workflow
Tier 1: Orthogonal Biochemical Assays

The first step in cross-validation is to confirm the direct inhibition of the kinase using a biochemical assay with a different detection method. This helps to rule out artifacts related to the primary assay technology (e.g., fluorescence interference).

  • Principle: This classic "gold standard" assay directly measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[7]

  • Rationale: By using a radioactive readout, we eliminate the possibility of fluorescence-based interference from the compound. This provides a direct and unambiguous measure of kinase activity.

  • Experimental Protocol:

    • Prepare a reaction mixture containing the kinase, substrate (peptide or protein), and a buffer with appropriate cofactors.

    • Add 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid at a range of concentrations.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate for a defined period at the optimal temperature for the kinase.

    • Stop the reaction and separate the radiolabeled substrate from the unincorporated [γ-³²P]ATP (e.g., using phosphocellulose paper binding or gel electrophoresis).

    • Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

    • Calculate the IC50 value of the compound.

  • Principle: This method directly measures the formation of the phosphorylated substrate by detecting its mass change.

  • Rationale: Mass spectrometry offers a direct and label-free detection method, avoiding potential artifacts from labels or antibodies. It provides a high degree of confidence in the identity of the measured product.

  • Experimental Protocol:

    • Perform the kinase reaction as described for the radiometric assay, but using non-radiolabeled ATP.

    • Stop the reaction at various time points.

    • Analyze the reaction mixture using liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the non-phosphorylated and phosphorylated substrates.

    • Determine the extent of inhibition by comparing the amount of phosphorylated product in the presence and absence of the inhibitor.

Assay Type Detection Principle Key Advantage Potential Limitation
HTRF (Primary Screen) FRETHigh-throughput, sensitiveProne to fluorescence artifacts
Radiometric Assay RadioactivityDirect, unambiguousRequires handling of radioactive materials
Mass Spectrometry Mass-to-charge ratioLabel-free, high confidenceLower throughput
Tier 2: Cell-Based Assays

Once direct inhibition of the purified enzyme is confirmed, it is crucial to determine if the compound is active in a more physiologically relevant context.[6] Cell-based assays provide this next level of validation by assessing the compound's effects within a living cell.[8] This is a critical step, as many compounds that are potent in biochemical assays fail in cellular systems due to poor cell permeability, rapid metabolism, or off-target effects.[9]

  • Principle: This assay measures the phosphorylation of the kinase's endogenous substrate within cells.

  • Rationale: This assay determines if the compound can enter the cell, engage the target kinase, and inhibit its activity, leading to a downstream biological effect.

  • Experimental Protocol:

    • Culture a cell line that expresses the kinase of interest and its substrate.

    • Treat the cells with varying concentrations of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid.

    • Lyse the cells to release the proteins.

    • Quantify the level of substrate phosphorylation using a sensitive immunoassay, such as a sandwich ELISA or Western blotting, with a phospho-specific antibody.

    • Determine the cellular IC50 value.

  • Principle: This assay directly measures the binding of the compound to the target kinase within the cell.

  • Rationale: A positive result in a target engagement assay provides strong evidence that the compound reaches its intended target in the complex cellular environment.

  • Experimental Protocol (Example: Cellular Thermal Shift Assay - CETSA):

    • Treat intact cells with the compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Cool the samples and centrifuge to pellet aggregated proteins.

    • Analyze the soluble fraction by Western blot to detect the target kinase.

    • Binding of the compound to the kinase will stabilize it, leading to less aggregation at higher temperatures compared to the vehicle control.

Assay Type What it Measures Key Question Answered
Cellular Phosphorylation Downstream substrate phosphorylationDoes the compound inhibit the kinase's function in a cell?
Target Engagement (CETSA) Compound-target bindingDoes the compound bind to the kinase inside a cell?

Interpreting the Cross-Validation Data

The collective data from these assays will provide a robust profile of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid.

  • Consistent IC50 values across the biochemical assays (HTRF, radiometric, and mass spectrometry) would strongly suggest that the compound is a genuine direct inhibitor of the kinase and that the initial hit was not an artifact of the primary assay technology.

  • Potent activity in the cellular phosphorylation assay would indicate that the compound has good cell permeability and is not rapidly metabolized or effluxed.

  • A positive result in the target engagement assay would confirm that the compound binds to the kinase in the cellular milieu.

Discrepancies in the results are also informative. For example, a compound that is potent in biochemical assays but weak in cellular assays may have poor cell permeability. This information is critical for guiding subsequent medicinal chemistry efforts.

Conclusion

The cross-validation of an in vitro screening hit is a critical, multi-step process that should be approached with scientific rigor. By employing a combination of orthogonal biochemical and cell-based assays, researchers can effectively triage initial hits, eliminate false positives, and build a strong foundation for a successful drug discovery program. The hypothetical case of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid illustrates a robust workflow that, when applied diligently, will significantly increase the probability of advancing truly promising compounds toward the clinic.

References

  • BellBrook Labs. (2026, March 5). What's the Difference Between Biochemical and Cell-Based HTS Assays?
  • Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.
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  • MDPI. (2017, October 30). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase.
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  • IJCRT.org. (2024, August 8).
  • ACS Publications. (2016, August 29). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase.
  • Loo, R. W., et al. (n.d.). DNA Methyltransferase Activity Assays: Advances and Challenges. PMC.
  • Kim, C. U., et al. (n.d.). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry.
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  • PubChem. (n.d.). 3-(1-Methyl-1H-imidazol-5-yl)propanoic acid.
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A Researcher's Guide to Selectivity Profiling: The Case of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity.[1][2] An ideal drug candidate exhibits high affinity for its intended therapeutic target while showing minimal interaction with other proteins, thereby reducing the potential for adverse effects.[3] This guide provides a comprehensive overview of the principles and methodologies for selectivity profiling, using the novel compound 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid as a hypothetical case study. We will detail the strategic rationale for target selection, present a robust experimental protocol for in-vitro binding assays, and interpret the resulting data to construct a quantitative selectivity profile.

Introduction: The Imperative of Selectivity

The journey of a drug from a lab bench to a patient's bedside is fraught with challenges, with a significant number of candidates failing due to unforeseen safety issues.[4] Many of these failures can be attributed to a lack of selectivity, where a compound interacts with unintended "off-target" proteins.[3][5] Such interactions can lead to a range of adverse drug reactions (ADRs), underscoring the necessity of comprehensive off-target screening early in the drug discovery process.[4][6]

Selectivity profiling is the systematic evaluation of a compound's activity across a wide range of biological targets.[7] This process not only helps to identify potential safety liabilities but also provides a more complete understanding of a compound's pharmacological footprint.[6] A highly selective drug preferentially binds to its intended receptor, leading to the desired therapeutic effect with a lower risk of side effects.[1][8]

Our Compound of Interest: 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid is a novel small molecule. Its chemical structure, featuring a methyl-imidazole moiety, is a common feature in ligands targeting histamine receptors.[9] Based on this structural hypothesis, we will proceed with the assumption that its primary therapeutic target is the Histamine H3 Receptor (H3R) , a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[10][11] H3R antagonists are of significant interest for treating various neurological disorders, including narcolepsy and Alzheimer's disease.[11]

Experimental Design & Rationale

A robust selectivity profile requires a thoughtfully designed experimental approach. The core of this is to quantify the binding affinity of our compound for its primary target (on-target) and compare it against its affinity for a panel of clinically relevant off-targets.

Assay of Choice: Competitive Radioligand Binding

For this study, the competitive radioligand binding assay is the gold standard due to its sensitivity and reliability in quantifying ligand-receptor interactions.[12][13] This assay measures the ability of our unlabeled test compound to compete with a known high-affinity radiolabeled ligand for binding to the target receptor. The resulting data allows for the calculation of the inhibition constant (Ki), a direct measure of binding affinity.[12][14]

Selection of the Off-Target Panel

The choice of off-targets is critical and should be guided by two principles:

  • Specificity Assessment: Include receptors that are structurally related to the primary target. For our H3R antagonist, this includes other histamine receptor subtypes (H1R, H2R, H4R) to ensure specificity within the same family.

  • Safety Assessment: Employ a broad safety panel that includes targets known to be implicated in common and serious ADRs.[4] We will utilize a panel analogous to the "Safety-44" panel recommended by leading pharmaceutical companies, which covers key GPCRs, ion channels, transporters, and enzymes associated with adverse effects.[4][6][15]

Our selected panel for this guide is as follows:

Target ClassReceptorsRationale
Primary Target Histamine H3On-target efficacy
Histamine Subtypes Histamine H1, H2, H4Specificity within the histamine family
Adrenergic Receptors Alpha-1A, Alpha-2A, Beta-1Cardiovascular side effects
Dopamine Receptors D1, D2, D3Neurological and psychiatric side effects
Serotonin Receptors 5-HT1A, 5-HT2A, 5-HT2BCardiovascular and psychiatric side effects
Muscarinic Receptors M1, M2, M3Anticholinergic side effects (dry mouth, blurred vision)
Ion Channel hERGCritical for assessing risk of cardiac arrhythmia

Detailed Methodology: Radioligand Binding Assay

The following protocol outlines a self-validating system for determining the Ki of a test compound.

Materials
  • Test Compound: 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid

  • Receptor Source: Cell membrane preparations from cell lines stably expressing the human recombinant target receptors (e.g., CHO-K1 or HEK293 cells).

  • Radioligands: Specific, high-affinity radioligands for each target receptor (e.g., [3H]-N-alpha-methylhistamine for H3R).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Filtration Apparatus: 96-well harvester and glass fiber filters (e.g., GF/C filters, pre-soaked in polyethyleneimine).

  • Scintillation Counter: For detecting radioactivity.

Experimental Workflow

The workflow for profiling the compound against each target receptor follows a standardized procedure.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis Compound 1. Prepare serial dilutions of Test Compound Incubate 4. Incubate Membranes, Radioligand, & Test Compound in 96-well plate (60 min @ 30°C) Compound->Incubate Membranes 2. Thaw & resuspend receptor membranes Membranes->Incubate Radioligand 3. Prepare fixed concentration of Radioligand Radioligand->Incubate Filter 5. Rapidly filter plate contents to separate bound vs. free radioligand Incubate->Filter Wash 6. Wash filters with ice-cold buffer Filter->Wash Count 7. Quantify bound radioactivity using scintillation counter Wash->Count IC50 8. Plot % inhibition vs. [Compound] to determine IC50 Count->IC50 Ki 9. Calculate Ki using Cheng-Prusoff equation IC50->Ki

Fig. 1: Workflow for Competitive Radioligand Binding Assay.
Step-by-Step Protocol
  • Compound Dilution: Prepare a series of 10 concentrations of the test compound over a five-log unit range in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add 50 µL of the test compound dilution, 150 µL of the receptor membrane preparation (containing 5-20 µg of protein), and 50 µL of the specific radioligand.[16]

  • Incubation: Incubate the plate with gentle agitation for 60 minutes at 30°C to allow the binding reaction to reach equilibrium.[16]

  • Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.[12]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filter mats in scintillation vials with scintillation cocktail and count the radioactivity using a beta counter.[16]

  • Data Analysis: The raw data (counts per minute) is used to calculate the percentage of specific binding at each concentration of the test compound. A non-linear regression analysis is then used to fit a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).[16]

  • Ki Calculation: The IC50 value is converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[16]

Results: A Hypothetical Selectivity Profile

The following table presents plausible, hypothetical data for our compound, demonstrating a desirable selectivity profile. The Ki value represents the concentration required to occupy 50% of the receptors; a lower Ki value indicates higher binding affinity.

Target ReceptorBinding Affinity (Ki, nM)
Histamine H3 (On-Target) 1.5
Histamine H1850
Histamine H2>10,000
Histamine H41,200
Adrenergic Alpha-1A2,300
Adrenergic Alpha-2A>10,000
Adrenergic Beta-1>10,000
Dopamine D24,500
Serotonin 5-HT2A3,100
Serotonin 5-HT2B>10,000
Muscarinic M1980
hERG Channel>10,000

Interpretation & Selectivity Analysis

The data presented above allows for a quantitative assessment of the compound's selectivity.

On-Target Potency

The compound demonstrates high affinity for its intended target, the Histamine H3 receptor, with a Ki of 1.5 nM. This indicates potent interaction at the desired site of action.

Calculating the Selectivity Ratio

Selectivity is typically expressed as a ratio of the Ki for an off-target receptor to the Ki for the on-target receptor. A higher ratio signifies greater selectivity.

  • Selectivity over H1R: 850 nM / 1.5 nM = 567-fold

  • Selectivity over M1R: 980 nM / 1.5 nM = 653-fold

  • Selectivity over H4R: 1,200 nM / 1.5 nM = 800-fold

For the remaining targets, the selectivity is even more pronounced (>1,500-fold). A general rule of thumb in early drug discovery is that a >100-fold selectivity against relevant off-targets is a strong indicator of a promising compound.

G cluster_on On-Target Interaction cluster_off Off-Target Interaction OnTarget High Affinity (Ki = 1.5 nM) Therapeutic Effect OffTarget Low Affinity (Ki > 850 nM) Potential Side Effects Compound Test Compound Compound->OnTarget Desired Interaction (High Potency) Compound->OffTarget Undesired Interaction (Low Potency) Selectivity Window >500x

Fig. 2: Conceptual diagram of the selectivity window.
Implications of the Profile

Based on this hypothetical data, 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid exhibits an excellent selectivity profile.

  • High Specificity: It shows strong preference for the H3R over other histamine subtypes, suggesting that it will primarily modulate the H3R pathway.

  • Favorable Safety Profile: The lack of significant affinity (<1,000 nM) for key safety-relevant targets like the hERG channel, adrenergic, and serotonin receptors suggests a low risk for common cardiovascular and psychiatric side effects.[4]

Conclusion

This guide has outlined the critical importance and practical application of selectivity profiling in modern drug discovery. By using the hypothetical compound 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid as an example, we have demonstrated how to rationally design, execute, and interpret a selectivity study. The process, grounded in robust methodologies like competitive radioligand binding assays and comprehensive off-target panels, is essential for identifying drug candidates with the highest potential for both efficacy and safety.[1][3] Early and thorough characterization of a compound's selectivity is a cornerstone of data-driven decision-making, ultimately de-risking the path to clinical development.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

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Safety Operating Guide

Navigating the Safe Handling of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

As a novel research compound, comprehensive safety data for 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid is not extensively documented. This guide provides essential safety and handling protocols based on the available information for structurally similar compounds. It is imperative that these recommendations are implemented within the context of a thorough, site-specific risk assessment conducted by qualified personnel.

Hazard Assessment and Engineering Controls

Based on the hazard classifications of similar molecules, such as 3-(1H-Imidazol-1-yl)benzoic acid, this compound may cause skin irritation, serious eye irritation, and respiratory irritation[1][2]. Therefore, stringent engineering controls are the first line of defense.

Primary Engineering Control:

  • Chemical Fume Hood: All handling of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid in solid (powder) or volatile solution form must be conducted in a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to ensure personnel safety. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile gloves (double-gloving recommended)Laboratory coatN95 or higher-rated respirator if not in a fume hood
Solution Preparation Chemical splash gogglesNitrile glovesLaboratory coatNot required if performed in a fume hood
In Vitro / In Vivo Dosing Chemical splash goggles or face shieldNitrile glovesLaboratory coatAs determined by risk assessment
Waste Disposal Chemical splash gogglesNitrile glovesLaboratory coatNot required if handling sealed waste containers
Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Gown/Lab Coat: Don the laboratory coat and ensure it is fully buttoned.

  • Mask/Respirator: If required, don the respirator, ensuring a proper seal.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. If double-gloving, don the second pair over the first.

Doffing Sequence (to be performed in a designated area):

  • Gloves (Outer Pair): If double-gloved, remove the outer pair.

  • Gown/Lab Coat: Remove the lab coat by rolling it inside out and away from the body.

  • Goggles/Face Shield: Remove eye and face protection from the back to the front.

  • Mask/Respirator: Remove the respirator.

  • Gloves (Inner Pair): Remove the final pair of gloves.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Decontamination and Disposal Plan

Effective decontamination and waste management are essential to prevent environmental release and secondary exposure.

Decontamination Procedures:
  • Surfaces: All work surfaces and equipment should be decontaminated at the end of each procedure. A suitable decontamination solution (e.g., 70% ethanol) should be used.

  • Spills: In the event of a spill, evacuate the area and allow any dust to settle. For small spills, gently cover with an absorbent material, and then carefully sweep the material into a designated waste container. For larger spills, follow your institution's emergency spill response protocol.

Waste Disposal:
  • Solid Waste: All solid waste contaminated with 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid, including contaminated PPE, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound should be collected in a designated, sealed hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.

Emergency Procedures

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment based on the nature of the experimental work.

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_solid Solid Handling cluster_liquid Liquid Handling Start Start: Handling 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid Assess_Form Assess Physical Form (Solid or Liquid?) Start->Assess_Form Solid_Ops Weighing or Aliquoting Solid? Assess_Form->Solid_Ops Solid Liquid_Ops Preparing Solutions or Dosing? Assess_Form->Liquid_Ops Liquid Solid_PPE Required PPE: - Lab Coat - Double Nitrile Gloves - Safety Glasses with Side Shields - N95 Respirator (if not in hood) Solid_Ops->Solid_PPE Yes End Proceed with Experiment Solid_PPE->End Liquid_PPE Required PPE: - Lab Coat - Nitrile Gloves - Chemical Splash Goggles Liquid_Ops->Liquid_PPE Yes Liquid_PPE->End

Caption: PPE selection workflow for handling the target compound.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety review and risk assessment by qualified environmental health and safety professionals. Always consult your institution's specific safety guidelines and the most current safety data available for any chemical you are handling.

References

Sources

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